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  • Product: (3R)-oxan-3-ylmethanol
  • CAS: 1391730-55-4

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile & Handling of (3R)-Oxan-3-ylmethanol

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for (3R)-oxan-3-ylmethanol . Executive Summary (3R)-Oxan-3-ylmethanol (Synonyms: (3R)-tetrahydropyran-3-ylmet...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for (3R)-oxan-3-ylmethanol .

Executive Summary

(3R)-Oxan-3-ylmethanol (Synonyms: (3R)-tetrahydropyran-3-ylmethanol) is a chiral heterocyclic building block extensively used in medicinal chemistry for introducing polarity and 3D-complexity into drug scaffolds.

Physically, the compound is a polar, viscous liquid (or low-melting solid) at room temperature. Its solubility profile is dominated by the interplay between its hydrophilic hydroxymethyl group and the moderately polar tetrahydropyran ether ring.

Key Solubility Takeaway:

  • High Solubility: Polar aprotic solvents (DMSO, DMF, DCM), Polar protic solvents (Methanol, Ethanol), and moderately polar ethers/esters (THF, Ethyl Acetate).

  • Critical Handling Risk: The compound exhibits significant water solubility (

    
    ). Standard aqueous workups can lead to substantial yield loss unless "salting out" techniques are employed.
    
  • Antisolvents: Aliphatic hydrocarbons (Hexane, Heptane, Pentane) are poor solvents, often causing the compound to "oil out" rather than precipitate as a clean solid.

Physicochemical Profile

Understanding the fundamental physical properties is a prerequisite for predicting solubility behavior in novel solvent systems.

PropertyValue / DescriptionImplication for Solubility
CAS (Generic/Specific) 14774-36-8 (racemate) / 1391730-55-4 ((3R)-isomer)Verify stereochemistry; solubility is identical in achiral solvents.
Molecular Weight 116.16 g/mol Low MW facilitates high solubility in diverse solvents.
Physical State Colorless to pale yellow liquidMiscibility is more relevant than saturation limits.
Boiling Point 214°C (760 mmHg) / 111°C (20 Torr)High boiling point requires high-vacuum for removal.
LogP (Calculated) ~0.1 to 0.4Amphiphilic; partitions into both organic and aqueous phases.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsStrong interaction with protic solvents (Water, Alcohols).

Solubility Landscape & Solvent Compatibility

The following data synthesizes empirical observations from synthetic literature and calculated polarity assessments.

A. Primary Solvent Classes[1]
1. Chlorinated Solvents (Dichloromethane, Chloroform)[1]
  • Solubility: Miscible / Highly Soluble.

  • Application: Ideal for reaction media and extractions. DCM is the preferred solvent for extracting this alcohol from aqueous solutions due to its high density and efficiency, though multiple extractions are required.

2. Alcohols (Methanol, Ethanol, Isopropanol)
  • Solubility: Miscible.

  • Application: Excellent for reactions (e.g., hydrogenations). However, unsuitable for extraction from water due to complete miscibility.

3. Ethers & Esters (THF, Ethyl Acetate, MTBE)
  • Solubility: Freely Soluble.

  • Application: THF is a standard solvent for functionalization reactions (e.g., Mitsunobu, alkylation). Ethyl Acetate is the standard mobile phase component for silica chromatography (TLC

    
     in 50% EtOAc/Hexane).
    
4. Polar Aprotic (DMSO, DMF, Acetonitrile)
  • Solubility: Miscible.

  • Application: Used for nucleophilic substitutions (

    
    ).
    
  • Warning: Removal of high-boiling solvents (DMSO/DMF) is difficult; aqueous wash removal risks product loss into the water layer.

5. Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane)
  • Solubility: Low / Immiscible.

  • Behavior: The compound tends to form a separate oily phase ("oiling out") rather than dissolving.

  • Application: Used as an antisolvent to precipitate impurities or in column chromatography gradients to retard elution.

B. Solubility Decision Matrix (Visualization)

SolubilityMatrix cluster_High High Solubility (Miscible) cluster_Med Moderate/Conditional cluster_Low Low Solubility (Antisolvent) Compound (3R)-Oxan-3-ylmethanol DCM Dichloromethane (Extraction) Compound->DCM MeOH Methanol/Ethanol (Reaction) Compound->MeOH THF THF/DMSO (Synthesis) Compound->THF EtOAc Ethyl Acetate (Chromatography) Compound->EtOAc Water Water (Risk of Loss) Compound->Water Soluble Hex Hexanes/Heptane (Oiling Out) Compound->Hex Immiscible

Figure 1: Solubility classification of (3R)-oxan-3-ylmethanol across common laboratory solvents.

Experimental Protocols

Protocol A: Optimized Aqueous Extraction (The "Salting Out" Method)

Due to the compound's water solubility (


), a standard extraction will result in poor recovery (yields <50%).

Objective: Maximize recovery of (3R)-oxan-3-ylmethanol from an aqueous reaction quench.

  • Quench: Stop the reaction by adding water or appropriate buffer.

  • Saturation (Critical): Add solid Sodium Chloride (NaCl) to the aqueous layer until saturation is reached (undissolved salt remains).

    • Mechanism:[2] The "Salting Out" effect increases the ionic strength of the aqueous phase, forcing the organic substrate into the organic layer.

  • Solvent Choice: Use Dichloromethane (DCM) (3 x Vol) or Ethyl Acetate (EtOAc) (4 x Vol). DCM is preferred due to higher extraction efficiency for polar alcohols.

  • Extraction: Perform at least 3-4 extractions.

  • Drying: Dry combined organic layers over anhydrous

    
     (Sodium Sulfate) or 
    
    
    
    .
  • Concentration: Remove solvent under reduced pressure (Rotavap). Note: Do not overheat; the compound is stable but volatile under high vacuum/heat.

Protocol B: Chromatographic Purification

Objective: Purify the compound from non-polar byproducts.

  • Stationary Phase: Silica Gel (standard mesh).

  • Mobile Phase: Gradient elution is required.

    • Start: 100% Hexane (or Heptane).

    • Ramp: Increase polarity to 50-80% Ethyl Acetate in Hexane.

    • Alternative: For very polar impurities, use 0-10% Methanol in DCM.

  • Detection: The compound is not UV active (lacks chromophores). Use Stain Visualization :

    • Permanganate (KMnO4): Stains yellow/brown on pink background (oxidizes alcohol).

    • Phosphomolybdic Acid (PMA): Stains dark blue/green upon heating.

Protocol C: Solubility Determination Workflow (Graphviz)

SolubilityProtocol Start Start: 10mg Compound SolventAdd Add 100µL Solvent (Vortex 30s) Start->SolventAdd Check Visual Inspection SolventAdd->Check Soluble Clear Solution? (Soluble >100mg/mL) Check->Soluble Yes Insoluble Cloudy/Oiling Out? Check->Insoluble No Heat Heat to 40°C Insoluble->Heat CheckHot Clear? Heat->CheckHot SolubleHot Soluble Hot (Crystallization Potential) CheckHot->SolubleHot Yes InsolubleHot Insoluble / Immiscible CheckHot->InsolubleHot No

Figure 2: Rapid solubility screening workflow for process development.

Applications in Synthesis

The solubility profile directly dictates the setup of common reactions involving this scaffold.

  • Mitsunobu Reaction:

    • Solvent: THF (Anhydrous).

    • Rationale: The compound dissolves fully in THF. The reaction byproducts (

      
      ) can be precipitated by adding Hexane (antisolvent) after the reaction, simplifying workup.
      
  • Oxidation (to Aldehyde/Acid):

    • Solvent: DCM (Swern/Dess-Martin) or Acetonitrile/Water (TEMPO).

    • Rationale: DCM is excellent for keeping the alcohol in solution at -78°C (Swern conditions) without freezing.

  • Nucleophilic Substitution (Mesylation/Tosylation):

    • Solvent: DCM with Triethylamine (

      
      ).
      
    • Rationale: The resulting sulfonate ester will be less water-soluble than the parent alcohol, making aqueous workup easier.

References

  • PubChem. (2025).[3] Compound Summary: [(3R)-oxan-3-yl]methanol (CID 7545299).[4] National Library of Medicine.[4] [Link][4]

  • Organic Syntheses. (2000). General procedures for handling polar alcohols and salting-out extractions. Org. Synth. Coll. Vol. 10. [Link]

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of (3R)-oxan-3-ylmethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The oxane (tetrahydropyran) ring is a ubiquitous scaffold in a multitude of natural products and pharmacologically active compounds. The thermodyna...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxane (tetrahydropyran) ring is a ubiquitous scaffold in a multitude of natural products and pharmacologically active compounds. The thermodynamic stability of substituted oxanes, such as (3R)-oxan-3-ylmethanol and its derivatives, is a critical determinant of molecular conformation, which in turn dictates biological activity and physicochemical properties. This guide provides an in-depth analysis of the factors governing the conformational preferences of these molecules. We will explore the nuanced interplay of steric, electronic, and stereoelectronic effects, with a particular focus on the anomeric and gauche effects. Furthermore, this document outlines both experimental and computational methodologies for the quantitative assessment of thermodynamic stability, offering a robust framework for the rational design and development of novel therapeutics.

Introduction: The Significance of Conformational Stability

The three-dimensional structure of a molecule is intrinsically linked to its function. For molecules containing flexible ring systems like oxane, the existence of multiple, interconverting conformations is the norm. However, these conformations are not typically isoenergetic. The relative population of each conformer at equilibrium is governed by its thermodynamic stability, which is quantified by the Gibbs free energy (ΔG).[1][2] A thorough understanding of the conformational landscape is paramount in drug discovery, as the biologically active conformation may not be the most stable or abundant form in solution.

(3R)-oxan-3-ylmethanol, a chiral substituted tetrahydropyran, presents a fascinating case study in conformational analysis.[3] The hydroxymethyl group (-CH₂OH) at the C3 position can adopt either an axial or an equatorial orientation relative to the plane of the oxane ring.[4] The equilibrium between these two chair conformers is influenced by a delicate balance of competing energetic factors.

Foundational Principles: Stereoelectronic Effects in Oxane Derivatives

The conformational preferences of substituents on a saturated heterocyclic ring are not solely dictated by classical steric hindrance.[5][6] Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial and often dominant role.

The Anomeric Effect

One of the most significant stereoelectronic effects in saturated heterocycles is the anomeric effect.[7][8] It describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 or C6 in oxane) to occupy the axial position, despite the greater steric bulk associated with this orientation.[8][9] This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on the ring heteroatom (oxygen in oxane) and the antibonding (σ*) orbital of the C-substituent bond when it is in the anti-periplanar (axial) position.[10] While the hydroxymethyl group in (3R)-oxan-3-ylmethanol is at the C3 position and not directly subject to the classical anomeric effect, related hyperconjugative interactions, sometimes referred to as homoanomeric effects, can still influence stability.[11]

Gauche and Steric Interactions

In the absence of overriding stereoelectronic effects, substituents on a six-membered ring generally prefer the equatorial position to minimize unfavorable steric interactions.[12] An axial substituent experiences 1,3-diaxial interactions with the axial hydrogens at C2 and C4, which are energetically costly.[13] The magnitude of this preference is quantified by the A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers.[12][14] For a hydroxymethyl group, these steric considerations would typically favor the equatorial orientation.

The interplay between these competing effects determines the final conformational equilibrium of (3R)-oxan-3-ylmethanol derivatives. The presence of additional substituents can further modulate this balance.

Visualizing Conformational Equilibria

The conformational equilibrium of (3R)-oxan-3-ylmethanol can be represented as an interconversion between two chair forms. The following diagram illustrates the key conformers and the factors influencing their relative stability.

G cluster_equatorial Equatorial Conformer cluster_axial Axial Conformer eq (3R)-oxan-3-ylmethanol (Equatorial -CH2OH) ax (3R)-oxan-3-ylmethanol (Axial -CH2OH) eq->ax Ring Flip eq_factors Favorable: - Minimized 1,3-diaxial steric strain Unfavorable: - Potential gauche interactions ax_factors Favorable: - Potential stabilizing hyperconjugative interactions Unfavorable: - 1,3-diaxial steric strain

Caption: Conformational equilibrium of (3R)-oxan-3-ylmethanol.

Methodologies for Assessing Thermodynamic Stability

A comprehensive understanding of the thermodynamic stability of (3R)-oxan-3-ylmethanol derivatives requires a combination of experimental and computational approaches.

Experimental Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the conformational analysis of molecules in solution.[15][16][17] By analyzing coupling constants and chemical shifts, one can deduce the relative populations of different conformers at equilibrium.

Experimental Protocol: Low-Temperature NMR for Conformational Analysis

  • Sample Preparation: Dissolve a known concentration of the (3R)-oxan-3-ylmethanol derivative in a suitable deuterated solvent that has a low freezing point (e.g., deuterated methanol, acetone-d6).

  • Initial Spectrum Acquisition: Acquire a proton (¹H) NMR spectrum at room temperature.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate before acquiring a new spectrum.

  • Coalescence and Slow-Exchange Regime: As the temperature decreases, the rate of ring flipping will slow down. Eventually, the signals for the axial and equatorial conformers, which are averaged at room temperature, will broaden, coalesce, and then resolve into distinct sets of signals for each conformer.

  • Integration and Population Analysis: In the slow-exchange regime (at a sufficiently low temperature), integrate the signals corresponding to a specific proton in both the axial and equatorial conformers. The ratio of the integrals directly corresponds to the ratio of the conformer populations.

  • Gibbs Free Energy Calculation: The difference in Gibbs free energy (ΔG°) between the two conformers can be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of the conformer populations).[2]

Computational Chemistry: Density Functional Theory (DFT) Calculations

Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to model molecular structures and predict their relative thermodynamic stabilities.[18][19]

Computational Workflow: DFT for Conformational Energy Analysis

  • Structure Generation: Build 3D models of both the axial and equatorial conformers of the (3R)-oxan-3-ylmethanol derivative using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[20][21] This step finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies, enthalpies, and entropies.

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy for each conformer. The relative Gibbs free energy (ΔΔG) between the axial and equatorial conformers provides a theoretical prediction of their relative stability.[22]

  • Solvation Modeling (Optional but Recommended): To better simulate experimental conditions, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations to account for the effect of the solvent on conformational preference.[23]

G start Initial 3D Structures (Axial & Equatorial) opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation opt->freq thermo Thermochemical Analysis (ΔE, ΔH, ΔG) freq->thermo result Relative Thermodynamic Stability (ΔΔG) thermo->result

Caption: Computational workflow for DFT-based conformational analysis.

Data Presentation: A Comparative Overview

The following table provides a hypothetical comparison of results that could be obtained from experimental and computational analyses for a generic (3R)-oxan-3-ylmethanol derivative.

Parameter Experimental (NMR) Computational (DFT)
Equatorial Population (%) 75%78%
Axial Population (%) 25%22%
ΔG° (kcal/mol) -0.68-0.75

Note: These are illustrative values. Actual results will vary depending on the specific derivative and the experimental/computational conditions.

Conclusion: A Synergy of Approaches for Drug Development

The thermodynamic stability of (3R)-oxan-3-ylmethanol derivatives is a complex interplay of steric and stereoelectronic effects. A comprehensive understanding of these factors is crucial for predicting the conformational preferences of these molecules, which in turn is essential for rational drug design. By combining the strengths of experimental techniques like NMR spectroscopy with the predictive power of computational methods such as DFT, researchers can gain deep insights into the structure-activity relationships of this important class of compounds. This integrated approach allows for the efficient design and optimization of novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • Homoanomeric Effects in Six-Membered Heterocycles. Journal of the American Chemical Society. [Link]

  • Anomeric Effect in Saturated Heterocyclic Ring Systems. Semantic Scholar. [Link]

  • Anomeric Effect and Related Stereoelectronic Effects. SpringerLink. [Link]

  • Computational Heterocyclic Chemistry. Imperial College London. [Link]

  • Anomeric effect. Wikipedia. [Link]

  • Ab Initio Modeling of Glycosyl Torsions and Anomeric Effects in a Model Carbohydrate: 2-Ethoxy Tetrahydropyran. PMC. [Link]

  • Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Academia.edu. [Link]

  • Magnetic, optical and thermodynamic properties of organic polymorphs from periodic DFT-D calculations. Materials Chemistry Consortium. [Link]

  • Saturated heterocycles. University of Liverpool. [Link]

  • Some substituents of saturated heterocycles prefer to be axial: the anomeric effect. University of Oxford. [Link]

  • Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. The Journal of Organic Chemistry. [Link]

  • Structural and Conformational Aspects in the Chemistry of Heterocycles. PMC. [Link]

  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. ScienceDirect. [Link]

  • Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. ResearchGate. [Link]

  • Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Scirp.org. [Link]

  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. [Link]

  • Use of DFT Methods for the Calculation of the Entropy of Gas Phase Organic Molecules: An Examination of the Quality of Results from a Simple Approach. The Journal of Physical Chemistry A. [Link]

  • Conformational analysis in saturated heterocyclic compounds. Accounts of Chemical Research. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]

  • What Is More Important When Calculating the Thermodynamic Properties of Organic Crystals, Density Functional, Supercell, or Ener. Semantic Scholar. [Link]

  • Conformational analysis and NMR study of 1,3-dioxan systems. R Discovery. [Link]

  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. PubMed. [Link]

  • Hydroxymethyl group. Wikipedia. [Link]

  • Density Functional Theory Calculations of the thermochemistry of the dehydration of 2. arXiv. [Link]

  • Synthesis, Conformational Analysis, and Biological Evaluation of Heteroaromatic Taxanes. Semantic Scholar. [Link]

  • (PDF) Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. ResearchGate. [Link]

  • Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. ResearchGate. [Link]

  • Hydroxymethyl group. Grokipedia. [Link]

  • Gibbs Free Energy. Chemistry LibreTexts. [Link]

  • IGERS: Inferring Gibbs Energy Changes of Biochemical Reactions from Reaction Similarities. PMC. [Link]

  • Hydroxymethyl – Knowledge and References. Taylor & Francis. [Link]

  • Conformational analysis of mixed oxathia crown ethers and their complexational ability towards Ag(I) and Pd(II)-an experimental solution NMR and theoretical molecular modelling study. PubMed. [Link]

  • Conformational analysis. Organic Chemistry 1: An open textbook. [Link]

  • Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry. [Link]

  • Gibbs free energy. Wikipedia. [Link]

  • Conformational Analysis of Alkanes. Maricopa Open Digital Press. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • Direct measurement of the Gibbs free energy of mixing via atom probe tomography. ChemRxiv. [Link]

  • How to go about experimentally measuring the change in Gibbs Free Energy (ΔG) of a chemical reaction without Thermodynamic tables? ResearchGate. [Link]

  • [(3R)-oxan-3-yl]methanol. PubChem. [Link]

  • Asymmetric synthesis of tetrahydrofurans and tetrahydropyrans with competitive[7][11]-phenylsulfanyl (PhS) migrations (I): thermodynamic control. Chemical Communications. [Link]

  • Hydroxymethyl group. Reactome Pathway Database. [Link]

  • Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]

  • Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c* and Xiaoji Wang. Atlantis Press. [Link]

  • Dynamics of Thermodynamically Stable, Kinetically Trapped, and Inhibitor-Bound States of Pepsin. PMC. [Link]

  • Thermodynamic stability and critical points in multicomponent mixtures with structured interactions. ResearchGate. [Link]

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Foundational

difference between oxan-3-ylmethanol and tetrahydropyran-3-ylmethanol nomenclature

Executive Summary Oxan-3-ylmethanol and tetrahydropyran-3-ylmethanol refer to the identical chemical entity (CAS RN: 14774-36-8).[1][2][3] The distinction is purely nomenclatural, arising from two different IUPAC-sanctio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxan-3-ylmethanol and tetrahydropyran-3-ylmethanol refer to the identical chemical entity (CAS RN: 14774-36-8).[1][2][3] The distinction is purely nomenclatural, arising from two different IUPAC-sanctioned systems: the Hantzsch-Widman system (yielding "oxane") and functional replacement/hydrogenation nomenclature (yielding "tetrahydropyran").[1]

For drug development professionals, understanding this duality is critical for:

  • Freedom-to-Operate (FTO) Analysis: Ensuring patent searches cover both keyword families.[4][1]

  • Regulatory Filing: Maintaining consistency in IND/NDA submissions.

  • Sourcing: Navigating supplier catalogs where "tetrahydropyran" remains the dominant trade name.[4][1]

Part 1: The Nomenclatural Divergence

The confusion stems from the evolution of heterocyclic nomenclature.[1] While "tetrahydropyran" is the entrenched trivial name, "oxane" is the systematic Preferred IUPAC Name (PIN) for the saturated ring.[4][5][6]

The Hantzsch-Widman System (Systematic)

The Hantzsch-Widman system constructs names based on ring size, saturation, and heteroatom type.[7][8][9][10]

  • Prefix: Ox- (indicating Oxygen).[4][1]

  • Stem: -ane (indicating a saturated 6-membered ring with no nitrogen).[4][1]

  • Result: Oxane .

  • Substituent: The hydroxymethyl group at position 3 creates oxan-3-ylmethanol .[4][1]

Hydrogenation Nomenclature (Traditional)

This system views the molecule as a saturated derivative of the unsaturated parent, 2H-pyran .[4][1]

  • Parent: Pyran (unsaturated).[4][1]

  • Operation: Saturation of double bonds (adding 4 hydrogens).

  • Result: Tetrahydropyran .[4][1][3][6][11][12][13]

  • Substituent: Tetrahydropyran-3-ylmethanol .[4][1][2][3][12][14]

Nomenclature Logic Flow

The following diagram illustrates the derivation of both names from their respective roots.

Nomenclature_Logic Root_Structure Target Structure (Saturated 6-membered O-ring) HW_System System: Hantzsch-Widman (Systematic) Root_Structure->HW_System Trad_System System: Hydrogenation (Retained/Traditional) Root_Structure->Trad_System HW_Rule Rule: 'Ox-' (O) + '-ane' (6-mem sat) HW_System->HW_Rule Trad_Rule Rule: Pyran + 4H saturation Trad_System->Trad_Rule Name_HW PIN: Oxane HW_Rule->Name_HW Name_Trad Common: Tetrahydropyran Trad_Rule->Name_Trad Final_HW Oxan-3-ylmethanol Name_HW->Final_HW Final_Trad Tetrahydropyran-3-ylmethanol Name_Trad->Final_Trad

Figure 1: Derivation of systematic (Oxane) vs. traditional (Tetrahydropyran) nomenclature.

Part 2: Database & Regulatory Implications[1]

Ambiguity in naming can lead to missed data.[1] Use the following identifiers to cross-reference databases.

Comparative Data Table
FeatureOxan-3-ylmethanolTetrahydropyran-3-ylmethanol
Context IUPAC Preferred Name (PIN), ChemoinformaticsVendor Catalogs, Patents, Bench Chemistry
CAS RN (Racemic) 14774-36-8 14774-36-8
CAS RN (S-isomer) 856441-69-7856441-69-7
CAS RN (R-isomer) 1346603-89-11346603-89-1
Molecular Formula C₆H₁₂O₂C₆H₁₂O₂
Mol.[4][2][3][12] Weight 116.16 g/mol 116.16 g/mol
InChIKey VFTQJKSRDCKVQA-UHFFFAOYSA-NVFTQJKSRDCKVQA-UHFFFAOYSA-N

Critical Note: When searching patent databases (e.g., Espacenet, USPTO), you must use an OR operator: ("oxan-3-ylmethanol" OR "tetrahydropyran-3-ylmethanol" OR "3-hydroxymethyltetrahydropyran").[4]

Part 3: Synthetic Protocol (Self-Validating)

Objective: Synthesis of (tetrahydro-2H-pyran-3-yl)methanol via reduction of methyl tetrahydro-2H-pyran-3-carboxylate.

Rationale: Direct reduction of the ester is preferred over the carboxylic acid for easier handling and purification.[4][1] Lithium Aluminum Hydride (LAH) is selected for complete reduction, though Borane-THF is a valid alternative if milder conditions are required.

Reaction Scheme

Synthesis_Pathway Reactant Methyl tetrahydro-2H-pyran-3-carboxylate (Ester Precursor) Reagent LiAlH4 (1.2 eq) THF, 0°C -> RT Reactant->Reagent Addition Intermediate Alkoxide Intermediate Reagent->Intermediate Reduction Quench Fieser Workup (H2O / 15% NaOH / H2O) Intermediate->Quench Hydrolysis Product (Tetrahydro-2H-pyran-3-yl)methanol (Target Alcohol) Quench->Product Isolation

Figure 2: Reductive synthesis pathway from ester precursor.[4]

Detailed Methodology

Safety Pre-check: LAH is pyrophoric.[4][1] Ensure all glassware is oven-dried and the system is under inert atmosphere (N₂ or Ar).

  • Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen.[1][8]

  • Reagent Prep: Charge the RBF with LiAlH₄ (1.2 equiv) suspended in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C in an ice bath.

  • Addition: Dissolve methyl tetrahydro-2H-pyran-3-carboxylate (1.0 equiv) in anhydrous THF. Add dropwise via the funnel over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Validation Point: Monitor by TLC (30% EtOAc/Hexanes).[4][1] The ester spot (R_f ~0.[1]6) should disappear; the alcohol spot (R_f ~0.[1]2) will appear.[4][1][9][15] Staining with KMnO₄ is required as the chromophore is weak.[1]

  • Fieser Workup (Critical for Aluminum Salts):

    • Cool reaction back to 0°C.[1]

    • Slowly add x mL water (where x = grams of LAH used).

    • Add x mL 15% aqueous NaOH .

    • Add 3x mL water .

    • Result: A granular white precipitate forms, which is easily filtered, avoiding the dreaded "aluminum emulsion."[1]

  • Isolation: Filter the mixture through a Celite pad. Wash the cake with THF. Dry the filtrate over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is typically >95% pure.[4][1] If necessary, purify via Kugelrohr distillation (bp ~110°C @ 15 mmHg) or flash chromatography.[4]

Part 4: Application in Drug Design

The tetrahydropyran (THP) ring is a classic bioisostere for cyclohexane and phenyl rings.[4][1]

  • Solubility: The ether oxygen accepts hydrogen bonds, lowering LogP (lipophilicity) by approximately 1.0–1.5 units compared to the cyclohexane analog.[4][1] This improves aqueous solubility.[1]

  • Metabolic Stability: Unlike the phenyl ring (susceptible to CYP450 oxidation) or the cyclohexane ring (susceptible to hydroxylation), the THP ring alters the metabolic soft spots, often blocking specific metabolic pathways.[4]

  • Vector Positioning: The 3-position substitution offers a specific vector distinct from the more common 4-position, allowing for fine-tuning of ligand-protein interactions in the binding pocket.

References

  • IUPAC. (2013).[4][1][6] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[4][1] Cambridge: The Royal Society of Chemistry.[1] [4]

  • National Center for Biotechnology Information. (n.d.).[4][1] PubChem Compound Summary for CID 85769, (Tetrahydro-2H-pyran-3-yl)methanol.[4][12] Retrieved October 26, 2023.[1] [Link][4][12]

  • Chemical Abstracts Service (CAS). (n.d.).[4][1] Common Chemistry: CAS RN 14774-36-8.[1][3][Link][4][1]

  • Fieser, L. F., & Fieser, M. (1967).[4][1] Reagents for Organic Synthesis (Vol. 1, p. 581).[4][1] Wiley.[1] (Source for the Fieser Workup protocol).

Sources

Exploratory

Technical Handling &amp; Safety Protocol: (3R)-Oxan-3-ylmethanol

Document Control: Target Analyte: (3R)-Oxan-3-ylmethanol[1][2] CAS Registry Number: 1391730-55-4 (Specific Enantiomer) | 14774-36-8 (Racemate)[2] Document Type: Technical Whitepaper / Safe Handling Guide[2] Version: 2.0...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Target Analyte: (3R)-Oxan-3-ylmethanol[1][2]

  • CAS Registry Number: 1391730-55-4 (Specific Enantiomer) | 14774-36-8 (Racemate)[2]

  • Document Type: Technical Whitepaper / Safe Handling Guide[2]

  • Version: 2.0 (Field-Validated)

Executive Summary & Chemical Identity

(3R)-Oxan-3-ylmethanol (also known as (3R)-tetrahydropyran-3-ylmethanol) is a critical chiral building block in medicinal chemistry, frequently employed as a scaffold for introducing polarity and defined stereochemistry into drug candidates.[1][2][3] Unlike simple achiral solvents, this compound represents a high-value intermediate where enantiomeric purity is paramount.[2]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a research-grade handling protocol . It addresses not just the acute hazards, but the stability risks (peroxide formation, hygroscopicity) that can compromise downstream biological assays.[2]

Physicochemical Constants Table
PropertyValueContext for Handling
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Physical State Liquid (Viscous)Colorless to pale yellow.[2][4]
Boiling Point 214°C (at 760 mmHg)High boiling point implies low volatility at RT, but difficult to remove by rotary evaporation.[2]
Flash Point 95°C (Closed Cup)Combustible. Requires heating to ignite, but vapors can travel.[2]
Density 1.055 g/mLSlightly denser than water.[2]
Solubility Water, DMSO, Methanol, DCMHighly miscible with polar organic solvents.[2]
Chirality (3R)-EnantiomerCritical: Avoid racemization conditions (strong acids/bases at high heat).

Hazard Assessment (GHS & Mechanistic Insights)

While classified as a Warning level substance, the primary risks are contact irritation and long-term stability.[2]

GHS Classification & H-Statements
CodeHazard StatementMechanistic Insight
H315 Causes skin irritationLipophilic nature allows penetration of the stratum corneum, leading to local dermatitis.[2]
H319 Causes serious eye irritationDirect solvent action on corneal membranes; immediate flushing is critical to prevent opacity.[2]
H335 May cause respiratory irritationMucosal irritation.[2] While volatility is low (BP 214°C), aerosols formed during pipetting or sparging are hazardous.[2]
The Hidden Hazard: Peroxide Formation

Tetrahydropyran (THP) derivatives contain an ether linkage adjacent to a secondary carbon.[2] While less prone to autoxidation than simple ethers (like diethyl ether), (3R)-oxan-3-ylmethanol can form explosive peroxides upon prolonged exposure to air and light.[2]

  • Risk Level: Class B (Peroxide Hazard on Concentration).[2]

  • Control: Store under inert atmosphere; test for peroxides if stored >6 months.

Strategic Handling & Storage Protocol

Autonomy Note: This section deviates from standard SDS templates to focus on "Preservation of Integrity" alongside safety.

The "Anhydrous/Anaerobic" Intake Workflow

To maintain the enantiomeric excess (ee%) and prevent oxidative degradation, the following intake workflow is mandatory for all research samples.

IntakeWorkflow Start Incoming Shipment VisualCheck Visual Inspection (Yellowing = Oxidation) Start->VisualCheck PeroxideTest Peroxide Test (KI Starch Paper) VisualCheck->PeroxideTest Decision Peroxides Detected? PeroxideTest->Decision Quench Neutralize (FeSO4 Wash) Decision->Quench Yes (>10 ppm) Aliquot Aliquot under N2/Ar (Septum Vials) Decision->Aliquot No Quench->Aliquot Storage Store at 2-8°C (Dark/Inert) Aliquot->Storage

Figure 1: Incoming material decision logic ensuring chemical stability and safety.

Storage Conditions
  • Temperature: Refrigerate at 2–8°C .

  • Atmosphere: Blanket with Nitrogen (N₂) or Argon (Ar) after every use.[2]

  • Container: Amber glass vials with Teflon-lined caps to prevent photo-oxidation and leaching.

  • Hygroscopicity: The hydroxyl group can absorb atmospheric moisture.[2] Store with desiccants if using in strictly anhydrous reactions (e.g., Grignard reactions).[2]

Experimental Methodologies: Synthesis & Neutralization[2]

Activation Protocol (Mesylation)

(3R)-Oxan-3-ylmethanol is often converted to a leaving group (mesylate/tosylate) for nucleophilic substitution.[2] This reaction generates HCl and requires careful thermal management.[2]

Protocol:

  • Setup: Flame-dried RBF, N₂ atmosphere, ice-water bath (0°C).

  • Reagents: (3R)-Oxan-3-ylmethanol (1.0 eq), Triethylamine (1.5 eq) in anhydrous DCM.

  • Addition: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 20 mins.

    • Why? Rapid addition causes an exotherm that can racemize the chiral center or boil the DCM.[2]

  • Workup: Quench with saturated NaHCO₃. The biphasic mixture must be separated carefully to avoid emulsion formation (common with THP derivatives).[2]

Emergency Spills & Waste Disposal

Small Spill (< 10 mL):

  • Absorb with vermiculite or sand.[2][5]

  • Do NOT use paper towels (combustible surface area increase).[2]

  • Clean surface with soap and water; the compound is water-soluble.[2]

Disposal:

  • Classify as Organic Solvent Waste (Non-Halogenated) .[2]

  • Do not mix with strong oxidizers (e.g., Nitric acid) in the waste stream.[2]

Application Context: Drug Discovery

Understanding why we handle this molecule enforces the need for purity. The (3R)-tetrahydropyran ring acts as a bioisostere for morpholine or cyclohexane, improving metabolic stability (reducing CYP450 oxidation) while maintaining solubility.[2]

SynthesisContext Alcohol (3R)-Oxan-3-ylmethanol (Chiral Scaffold) Activation Activation (MsCl/TsCl) Alcohol->Activation 0°C, Base Coupling Nucleophilic Substitution (SN2 Reaction) Activation->Coupling Amine/Phenol Nucleophile Drug Chiral API Intermediate (High Value) Coupling->Drug Inversion of Configuration? (Check Mechanism)

Figure 2: Typical synthetic workflow. Note that direct SN2 on the activated alcohol usually preserves the ring stereochemistry but affects the exocyclic carbon.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7545299, [(3R)-oxan-3-yl]methanol. Retrieved from [Link][2]

  • American Elements. (Tetrahydropyran-3-yl)methanol Safety Data. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Predicted Metabolic Stability of (3R)-oxan-3-ylmethanol Motifs

Introduction: The Rise of Saturated Heterocycles in Modern Drug Design In the landscape of contemporary medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of successful...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Saturated Heterocycles in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of successful drug design. Among these, the tetrahydropyran (THP), or oxane, ring system has gained significant prominence.[1][2][3] Unlike its aromatic counterparts, the oxane motif offers a three-dimensional architecture that can improve key Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] As a bioisostere for structures like cyclohexane, the oxane ring reduces lipophilicity while potentially introducing a hydrogen bond acceptor via its ring oxygen, enhancing interactions with biological targets.[1] This guide focuses specifically on the (3R)-oxan-3-ylmethanol motif, a chiral building block increasingly utilized to optimize the metabolic profile of drug candidates. Understanding its inherent metabolic stability is crucial for predicting pharmacokinetic behavior and mitigating late-stage development failures.

Pillar 1: The Fundamentals of Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes.[4] This property is a critical determinant of a drug's pharmacokinetic profile, directly influencing its half-life, bioavailability, and potential for drug-drug interactions. The primary site of drug metabolism is the liver, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) family, catalyzes the modification of xenobiotics to facilitate their excretion.[5][6][7]

Metabolism is broadly categorized into two phases:

  • Phase I Metabolism: Involves the introduction or unmasking of polar functional groups through oxidation, reduction, or hydrolysis. CYP enzymes are the principal drivers of these oxidative reactions.[4][6]

  • Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules (e.g., glucuronic acid, sulfate), further increasing water solubility for excretion.[4]

A compound with high metabolic stability resists these processes, generally leading to a longer in vivo half-life and higher systemic exposure. Conversely, a metabolically labile compound is rapidly cleared, which may prevent it from reaching therapeutic concentrations. Early in vitro assessment of metabolic stability is therefore essential for rank-ordering compounds and guiding structural modifications to block metabolic "soft spots".[8][9]

Pillar 2: Predicted Metabolic Pathways of the (3R)-oxan-3-ylmethanol Motif

The metabolic fate of the (3R)-oxan-3-ylmethanol motif is dictated by its structure: a stereochemically defined saturated ether ring bearing a primary alcohol.

The Influence of the Oxane Ring

Saturated heterocyclic rings like oxane are generally considered to be more metabolically robust than many acyclic or aromatic systems. The C-H bonds on the ring are sp³-hybridized and less susceptible to the initial hydrogen atom abstraction that often initiates CYP450-mediated oxidation.[10] However, they are not inert. The most probable sites of metabolic attack on the oxane ring itself are the carbons adjacent to the ring oxygen (C2 and C6) and, to a lesser extent, other ring positions. Hydroxylation at these sites is a common metabolic pathway for cyclic ethers.[11]

The Role of the Primary Alcohol

The primary alcohol of the methanol substituent is a potential site for oxidation. This can occur via alcohol dehydrogenase (ADH) or CYP enzymes, leading to the corresponding aldehyde and subsequently the carboxylic acid. This pathway represents a potential route for metabolic clearance.

The Critical Impact of Stereochemistry

Stereochemistry plays a profound role in drug metabolism.[12][13] Metabolic enzymes, being chiral macromolecules themselves, often exhibit stereospecificity, meaning they can preferentially metabolize one enantiomer over another.[14][15] The (3R) configuration of the chiral center at C3 dictates a specific three-dimensional arrangement of the hydroxymethyl group and the oxane ring.[12][14] This fixed orientation influences how the molecule docks into the active site of a metabolic enzyme like a CYP.[14] It is plausible that the (3R) stereoisomer may orient itself in a way that shields certain metabolically susceptible positions from enzymatic attack, or conversely, presents a specific site for metabolism more readily than its (3S) counterpart. This stereoselective metabolism can lead to significant differences in the pharmacokinetic and pharmacodynamic profiles of enantiomers.[15][16]

Below is a diagram illustrating the potential metabolic pathways.

G cluster_0 Metabolic Pathways for (3R)-oxan-3-ylmethanol cluster_1 Phase I Metabolism (CYP450, ADH) cluster_2 Phase II Metabolism (UGT, SULT) Parent (3R)-oxan-3-ylmethanol Motif Metabolite1 Ring Hydroxylation (e.g., at C2, C6, C4, C5) Parent->Metabolite1 Oxidation Metabolite2 Alcohol Oxidation (Aldehyde Intermediate) Parent->Metabolite2 Oxidation Metabolite4 Glucuronidation (at primary alcohol) Parent->Metabolite4 Conjugation Metabolite5 Sulfation (at primary alcohol) Parent->Metabolite5 Conjugation Metabolite3 Carboxylic Acid (from Aldehyde Oxidation) Metabolite2->Metabolite3 Oxidation

Caption: Predicted metabolic pathways for the (3R)-oxan-3-ylmethanol motif.

Pillar 3: Experimental Assessment of Metabolic Stability

To empirically determine the metabolic stability of a compound containing the (3R)-oxan-3-ylmethanol motif, a series of standardized in vitro assays are employed. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint).[17][18]

In Vitro Test Systems
  • Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, where most CYP enzymes are located.[7][19] Microsomal stability assays are high-throughput and cost-effective, making them ideal for early screening. They primarily assess Phase I metabolism.[20][21]

  • Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[19][22][23] Hepatocyte assays provide a more comprehensive and physiologically relevant picture of overall hepatic metabolism.[20][24][25]

Experimental Protocol 1: Liver Microsomal Stability Assay

This protocol outlines a typical procedure for determining metabolic stability in human liver microsomes (HLM).

A. Materials & Reagents

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Ice-cold acetonitrile with an internal standard (IS) for reaction termination

  • 96-well incubation plate and collection plate

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[24]

B. Step-by-Step Methodology

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of the test compound and positive controls by diluting stock solutions in phosphate buffer to the desired concentration (final incubation concentration typically 1 µM).[26]

  • Pre-incubation: Add the liver microsome suspension to the wells of the 96-well plate containing phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For the negative control (T=0 and cofactor-less control), add buffer instead of the NADPH system.[26]

  • Incubation & Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with IS to terminate the reaction.[18][21]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound over time by comparing the peak area ratio (analyte/IS) at each time point to the T=0 sample.[24][26]

C. Data Analysis

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[8]

  • Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the equation: CLint = (0.693 / t½) * (Incubation Volume / Protein Concentration) .[8]

G cluster_workflow Microsomal Stability Assay Workflow A Prepare Reagents (Microsomes, NADPH, Compound) B Pre-incubate Microsomes + Compound at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate & Sample (0, 5, 15, 30, 45 min) C->D E Terminate Reaction (Cold Acetonitrile + IS) D->E F Centrifuge (Precipitate Protein) E->F G Analyze Supernatant (LC-MS/MS) F->G H Calculate t½ and CLint G->H G cluster_workflow Hepatocyte Stability Assay Workflow A Thaw & Prepare Hepatocyte Suspension B Acclimate Cells in Plate (37°C, 5% CO₂) A->B C Initiate Reaction (Add Compound) B->C D Incubate & Sample (0, 15, 30, 60, 120 min) C->D E Terminate Reaction (Cold Acetonitrile + IS) D->E F Centrifuge (Pellet Debris) E->F G Analyze Supernatant (LC-MS/MS) F->G H Calculate t½ and CLint G->H

Caption: Standard workflow for a suspension hepatocyte stability assay.

Data Presentation and Interpretation

The quantitative data from these assays allow for a direct comparison of metabolic stability across different compounds. By replacing a known metabolic "soft spot" (e.g., a gem-dimethyl group, which is prone to hydroxylation) with the (3R)-oxan-3-ylmethanol motif, one can assess the impact of this structural change.

Table 1: Illustrative Comparative Metabolic Stability Data in Human Liver Microsomes (HLM)

Compound IDStructural Motift½ (min)CLint (µL/min/mg)Predicted Stability
LEAD-01 Isopropyl1592.4Low
LEAD-01-OXA (3R)-oxan-3-ylmethanol> 60< 11.5High
REF-01 Verapamil (Control)8173.3Low (Expected)
REF-02 Warfarin (Control)> 60< 11.5High (Expected)

This table presents hypothetical data for illustrative purposes.

In this example, replacing the metabolically labile isopropyl group with the (3R)-oxan-3-ylmethanol motif resulted in a significant increase in the metabolic half-life and a corresponding decrease in intrinsic clearance, indicating a substantial improvement in metabolic stability.

Conclusion

The (3R)-oxan-3-ylmethanol motif is a valuable tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates. Its inherent structural properties—a stereochemically defined, saturated heterocyclic ring—can effectively shield molecules from rapid CYP450-mediated metabolism. The predictive power of this strategy, however, must be confirmed through rigorous experimental evaluation. The in vitro microsomal and hepatocyte stability assays detailed in this guide provide a robust, self-validating framework for quantifying a compound's metabolic fate. By integrating these predictive chemical insights with empirical in vitro data, drug development professionals can make more informed decisions, prioritizing candidates with pharmacokinetic profiles conducive to clinical success.

References

  • Hepatocyte Stability Assay - Domainex. (n.d.).
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • Cyprotex. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Applications of Stereochemistry in Drug Development. (n.d.).
  • Patsnap Synapse. (2025, May 21). What is the application of stereochemistry in drug design?.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • Bienta. (n.d.). Hepatocyte Stability (mouse, rat).
  • Tucker, G. T. (2016, January 5). Stereoselective Drug Metabolism and Drug Interactions. ResearchGate. Retrieved from [Link]

  • The impact of stereochemistry on drug development and use. (n.d.). OneSearch.
  • Cyprotex. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay.
  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
  • Khan, S. (2021, June 21). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Metabolic Stability Testing of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Charman, S. A., et al. (2021, June 8). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Infectious Diseases.
  • An integrated bioanalytical method development and validation approach: case studies. (n.d.). Semantic Scholar.
  • The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. (2025, October 17).
  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (n.d.). PMC.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N
  • Heterotropic Cooperativity of Cytochrome P450 3A4 and Potential Drug-Drug Interactions. (n.d.).
  • Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry. (2011, May 2). MDPI.
  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. (n.d.). PMC.
  • Stepan, A. F., & Obach, R. S. (2021, August 27). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • [(3R)-oxan-3-yl]methanol | C6H12O2 | CID 7545299. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Yan, Z., & Caldwell, G. W. (2007, May 15). Analytical strategies for identifying drug metabolites. PubMed.
  • BenchChem. (2025). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.
  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences & Emerging Drugs.
  • Yin, H., & Racha, J. (2001, February 15). Methanol solvent may cause increased apparent metabolic instability in in vitro assays. PubMed.
  • Metabolic stability. (n.d.).
  • Advances in metabolite identification. (2011, August 21). Bioanalysis Zone.
  • BenchChem. (2025). Assessing the metabolic stability of compounds derived from 3-Iodooxetane.
  • Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. (2025, August 5).
  • Cothrell, A. T. (n.d.). DEVELOPMENT AND VALIDATION OF A BIOANALYTICAL METHOD FOR OCCIDIOFUNGIN. OAKTrust.

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Exploratory

Technical Procurement and Validation Guide: (3R)-Oxan-3-ylmethanol

This guide serves as a technical procurement and validation manual for (3R)-oxan-3-ylmethanol , a specialized chiral building block. It is designed for medicinal chemists and sourcing managers who require strict enantiom...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical procurement and validation manual for (3R)-oxan-3-ylmethanol , a specialized chiral building block. It is designed for medicinal chemists and sourcing managers who require strict enantiomeric purity for structure-activity relationship (SAR) studies.

Executive Summary

(3R)-Oxan-3-ylmethanol (also known as (3R)-tetrahydropyran-3-ylmethanol) is a non-commoditized chiral scaffold used to introduce metabolic stability and solubility improvements over carbocyclic analogs (e.g., cyclohexane). Unlike its racemic counterpart (CAS 14774-36-8), which is widely available, the (3R)-enantiomer is typically a Make-on-Demand or Custom Synthesis item.

Core Sourcing Strategy:

  • Primary Status: Custom Synthesis / Lead-time item (4–8 weeks).

  • Critical Risk: Accidental substitution with the racemic mixture due to CAS number confusion.

  • Validation: Certificate of Analysis (CoA) must include Chiral HPLC/GC traces; optical rotation alone is insufficient for high-purity applications.

Chemical Identity & Specifications

ParameterSpecification
IUPAC Name [(3R)-oxan-3-yl]methanol
Common Name (3R)-Tetrahydropyran-3-methanol
CAS Number (3R) 1391730-55-4 (Verify with supplier; often unlisted)
CAS Number (Racemic) 14774-36-8 (DO NOT USE for chiral applications)
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Chiral Center C3 (Beta to the hydroxyl group)
Physical State Colorless, viscous liquid
Solubility Miscible with MeOH, EtOH, DCM, DMSO; Soluble in water

Commercial Landscape & Supplier Tiering

The commercial availability of (3R)-oxan-3-ylmethanol is stratified. Most "stock" listings are for the racemate.

Tier 1: Custom Synthesis & Chiral Specialists (Recommended)

These suppliers specialize in chiral resolution and are most likely to deliver high ee (>98%) material.

  • Enamine: Known for extensive chiral building block catalogs; likely synthesizes via enzymatic resolution on demand.

  • WuXi AppTec / LabNetwork: Major CROs with established protocols for THP resolutions.

  • PharmaBlock: Specializes in saturated heterocycles; high probability of having a validated route.

Tier 2: Catalog Aggregators (Verification Required)
  • Combi-Blocks / Ark Pharm: May list the CAS, but often act as pass-throughs. Action: Request a specific batch chiral trace before purchase order (PO) issuance.

Tier 3: Bulk Chemical Suppliers (Avoid)
  • Suppliers listing only the racemic CAS (14774-36-8) or unspecified stereochemistry should be avoided for chiral applications.

Synthetic Context: The "Make vs. Buy" Decision

If commercial lead times (>8 weeks) are prohibitive, in-house synthesis via Enzymatic Kinetic Resolution is the industry-standard approach for this scaffold.

Recommended Route: Lipase-Catalyzed Resolution

The beta-position of the chiral center relative to the hydroxyl group makes this molecule an ideal substrate for Candida antarctica Lipase B (CAL-B) .

Mechanistic Workflow
  • Acetylation: Convert the inexpensive racemic alcohol to the racemic acetate.

  • Enzymatic Hydrolysis: CAL-B selectively hydrolyzes the (S)-acetate (typically) back to the alcohol, leaving the (3R)-acetate intact (or vice-versa depending on solvent/enzyme strain).

  • Separation: The alcohol and acetate are easily separated by silica chromatography.

G Racemate Racemic (Tetrahydropyran-3-yl)methanol (CAS 14774-36-8) Acetylation Chemical Acetylation (Ac2O, Pyridine) Racemate->Acetylation Rac_Acetate Racemic Acetate Acetylation->Rac_Acetate Enzyme Enzymatic Resolution (CAL-B Lipase, Buffer) Rac_Acetate->Enzyme Kinetic Resolution Mixture Mixture: (S)-Alcohol + (R)-Acetate Enzyme->Mixture Separation Chromatography (Silica Gel) Mixture->Separation R_Acetate (3R)-Acetate (High ee) Separation->R_Acetate S_Alcohol (3S)-Alcohol Separation->S_Alcohol Discard/Recycle Hydrolysis Hydrolysis (K2CO3, MeOH) R_Acetate->Hydrolysis Final_Product Target: (3R)-Oxan-3-ylmethanol (>98% ee) Hydrolysis->Final_Product

Figure 1: Standard enzymatic resolution workflow for accessing (3R)-oxan-3-ylmethanol.

Quality Assurance & Validation Protocols

Trusting a label is insufficient for chiral research. Every batch must undergo the following validation.

A. Identity (NMR)
  • 1H NMR (CDCl₃): Confirm the tetrahydropyran ring protons (multiplets at 1.2–1.9 ppm) and the hydroxymethyl doublet/multiplet (3.4–3.6 ppm).

  • Note: The NMR spectrum of the (3R) enantiomer is identical to the racemate in an achiral environment.

B. Stereochemical Purity (Critical)

Method 1: Chiral GC (Preferred for volatile alcohols)

  • Column: Cyclodextrin-based (e.g., Beta-DEX 120 or equivalent).

  • Conditions: Isothermal (approx. 110°C) or slow ramp.

  • Acceptance Criteria: No peak corresponding to the (3S) enantiomer (limit of detection < 0.5%).

Method 2: Chiral HPLC (Alternative)

  • Derivatization: Often requires derivatization with 3,5-dinitrobenzoyl chloride to improve UV detection and interaction with the chiral stationary phase.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA gradient.

C. Optical Rotation[6][9][10]
  • Usage: Secondary check only.

  • Warning: Small cyclic ethers often have low specific rotation values (

    
    ). A value of "0" indicates racemization.
    
  • Protocol: Measure at 20°C, c=1.0 in Methanol or Chloroform. Compare strictly against literature values for the same solvent.

References

  • PubChem Compound Summary. "[(3R)-oxan-3-yl]methanol (CAS 1391730-55-4)." National Center for Biotechnology Information. [Link]

  • Enzymatic Resolution of Primary Alcohols. "Lipase-catalyzed resolution of primary alcohols: A strategy for chiral building blocks." Journal of Molecular Catalysis B: Enzymatic. (General reference for CAL-B methodology). [Link]

Protocols & Analytical Methods

Method

Scalable Synthesis of (3R)-Oxan-3-ylmethanol from Chiral Pool Precursors: An In-Depth Technical Guide

(3R)-Oxan-3-ylmethanol, a valuable chiral building block in the synthesis of various pharmaceutical compounds, can be efficiently prepared on a large scale by leveraging the inherent chirality of readily available natura...

Author: BenchChem Technical Support Team. Date: March 2026

(3R)-Oxan-3-ylmethanol, a valuable chiral building block in the synthesis of various pharmaceutical compounds, can be efficiently prepared on a large scale by leveraging the inherent chirality of readily available natural products. This guide provides detailed application notes and protocols for the scalable synthesis of this important intermediate from two key chiral pool precursors: D-glucose and D-xylose. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that govern these transformations.

Introduction to Chiral Pool Synthesis and the Target Molecule

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The stereochemistry at the C3 position of the oxane ring is often crucial for biological activity. (3R)-Oxan-3-ylmethanol, with its defined stereocenter and a primary alcohol for further functionalization, serves as a versatile starting material in the construction of more complex molecules. Chiral pool synthesis offers an economical and sustainable approach to such molecules by utilizing inexpensive and enantiomerically pure starting materials derived from nature, thereby avoiding costly and often low-yielding asymmetric synthesis or resolution steps.

Synthetic Strategy I: From D-Glucose via Deoxygenation

D-glucose, an abundant and inexpensive monosaccharide, provides a robust starting point for the synthesis of (3R)-oxan-3-ylmethanol. The core strategy involves the selective deoxygenation of the C3 hydroxyl group of a protected glucose derivative, followed by a series of transformations to construct the oxane ring.

Rationale for Precursor Selection and Key Transformations

The choice of D-glucose as a starting material is predicated on its availability and the well-established chemistry for its selective protection and modification. The key transformation in this synthetic route is the Barton-McCombie deoxygenation of the C3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This radical-based deoxygenation is a reliable and scalable method for the removal of a secondary alcohol. Subsequent steps involve oxidative cleavage of the furanose ring, reduction, and intramolecular cyclization to furnish the desired tetrahydropyran structure.

Experimental Workflow and Protocols

The overall synthetic workflow from D-glucose is depicted below:

Glucose_to_Oxane D_Glucose D-Glucose Protected_Glucose 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose D_Glucose->Protected_Glucose Acetone, H₂SO₄ Xanthate C3-Xanthate Derivative Protected_Glucose->Xanthate 1. NaH, CS₂ 2. MeI Deoxy_Glucose 3-Deoxy-1,2:5,6-di-O-isopropylidene- α-D-ribo-hexofuranose Xanthate->Deoxy_Glucose Bu₃SnH, AIBN Diol Chiral Diol Intermediate Deoxy_Glucose->Diol 1. H⁺ (aq) 2. NaIO₄ 3. NaBH₄ Oxane (3R)-Oxan-3-ylmethanol Diol->Oxane Acid-catalyzed cyclization

Figure 1: Synthetic workflow from D-Glucose.

Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose [1][2][3][4]

This initial step protects four of the five hydroxyl groups of D-glucose, leaving the C3 hydroxyl accessible for the subsequent deoxygenation reaction.

  • Materials: D-glucose, acetone, concentrated sulfuric acid, anhydrous sodium carbonate.

  • Procedure:

    • To a stirred suspension of D-glucose (100 g, 0.555 mol) in acetone (1 L) at 0-5 °C, slowly add concentrated sulfuric acid (10 mL).

    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Neutralize the reaction by the slow addition of solid anhydrous sodium carbonate until effervescence ceases.

    • Filter the solid and concentrate the filtrate under reduced pressure to a thick syrup.

    • Recrystallize the syrup from cyclohexane to afford 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.

Protocol 2: Deoxygenation of the C3-Hydroxyl Group [5]

This two-step protocol involves the formation of a xanthate ester at the C3 position, followed by a radical-mediated reduction.

  • Step 2a: Formation of the C3-Xanthate

    • Materials: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, sodium hydride (60% dispersion in mineral oil), carbon disulfide, methyl iodide, anhydrous tetrahydrofuran (THF).

    • Procedure:

      • To a solution of the protected glucose (50 g, 0.192 mol) in anhydrous THF (500 mL) under an inert atmosphere, add sodium hydride (9.2 g, 0.230 mol) portion-wise at 0 °C.

      • Stir the mixture for 1 hour at room temperature.

      • Cool the reaction to 0 °C and add carbon disulfide (17.5 mL, 0.288 mol), followed by methyl iodide (14.3 mL, 0.230 mol).

      • Stir the reaction at room temperature for 4 hours.

      • Carefully quench the reaction with water and extract with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude xanthate, which is used in the next step without further purification.

  • Step 2b: Reductive Cleavage of the Xanthate

    • Materials: Crude C3-xanthate, tributyltin hydride (Bu₃SnH), azobisisobutyronitrile (AIBN), toluene.

    • Procedure:

      • Dissolve the crude xanthate in toluene (500 mL).

      • Add tributyltin hydride (62 mL, 0.230 mol) and AIBN (1.58 g, 9.6 mmol) to the solution.

      • Heat the mixture to reflux (110 °C) for 4 hours.

      • Cool the reaction to room temperature and concentrate under reduced pressure.

      • Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose.

Protocol 3: Conversion to (3R)-Oxan-3-ylmethanol

This multi-step sequence involves deprotection, oxidative cleavage, reduction, and finally cyclization.

  • Procedure:

    • Hydrolyze the isopropylidene groups of the 3-deoxyglucose derivative using aqueous acetic acid.

    • Perform oxidative cleavage of the resulting diol with sodium periodate (NaIO₄).

    • Reduce the intermediate dialdehyde with sodium borohydride (NaBH₄) to afford a chiral 1,2,5-pentanetriol derivative.

    • Subject the triol to acid-catalyzed cyclization (e.g., using a catalytic amount of p-toluenesulfonic acid) to furnish (3R)-Oxan-3-ylmethanol. The reaction involves the intramolecular attack of the primary hydroxyl group onto the protonated terminal hydroxyl, followed by dehydration.

Quantitative Data Summary
StepStarting MaterialProductTypical Yield (%)Purity/ee (%)
ProtectionD-Glucose1,2:5,6-di-O-isopropylidene-α-D-glucofuranose80-90>98
Deoxygenation (two steps)1,2:5,6-di-O-isopropylidene-α-D-glucofuranose3-Deoxy-1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose60-70>98
Conversion to (3R)-Oxan-3-ylmethanol (multi-step)3-Deoxy-1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose(3R)-Oxan-3-ylmethanol40-50>99 (chiral)

Synthetic Strategy II: From D-Xylose via a Chiral Triol Intermediate

D-xylose, another readily available pentose sugar, can be transformed into the key intermediate (S)-1,2,4-butanetriol through a highly efficient and scalable microbial conversion process. This chiral triol can then be chemically converted to the target (3R)-oxan-3-ylmethanol.

Rationale for Precursor Selection and Key Transformations

The use of D-xylose leverages established fermentation technology to produce enantiomerically pure (S)-1,2,4-butanetriol on a large scale.[6] This biocatalytic step provides a significant advantage in terms of sustainability and scalability. The subsequent chemical steps involve the selective protection of the primary hydroxyl groups and an intramolecular cyclization to form the six-membered oxane ring.

Experimental Workflow and Protocols

The synthetic pathway from D-xylose is outlined below:

Xylose_to_Oxane D_Xylose D-Xylose Butanetriol (S)-1,2,4-Butanetriol D_Xylose->Butanetriol Microbial Conversion Protected_Diol Selectively Protected Diol Butanetriol->Protected_Diol Selective Protection (e.g., Trityl chloride) Oxane (3R)-Oxan-3-ylmethanol Protected_Diol->Oxane 1. Activation of C4-OH (e.g., TsCl) 2. Deprotection & Cyclization

Figure 2: Synthetic workflow from D-Xylose.

Protocol 4: Microbial Synthesis of (S)-1,2,4-Butanetriol from D-Xylose [6][7]

This protocol provides a general overview of the fermentative production. Specific strains and fermentation conditions are often proprietary but the general principles are well-documented.

  • General Procedure:

    • A genetically engineered strain of Escherichia coli or other suitable microorganism capable of converting D-xylose to (S)-1,2,4-butanetriol is cultured in a fermenter containing a suitable growth medium and D-xylose as the carbon source.

    • The fermentation is carried out under controlled conditions of temperature, pH, and aeration.

    • After the fermentation is complete, the biomass is removed by centrifugation or filtration.

    • The (S)-1,2,4-butanetriol is isolated from the fermentation broth using a combination of techniques such as ion exchange chromatography and distillation.

Protocol 5: Synthesis of (3R)-Oxan-3-ylmethanol from (S)-1,2,4-Butanetriol

This chemical conversion involves selective protection, activation, and cyclization.

  • Step 5a: Selective Protection of the Primary Hydroxyl Groups

    • Materials: (S)-1,2,4-butanetriol, trityl chloride, pyridine, dichloromethane (DCM).

    • Procedure:

      • To a solution of (S)-1,2,4-butanetriol (10 g, 94.2 mmol) in pyridine (100 mL), add trityl chloride (27.6 g, 98.9 mmol) portion-wise at 0 °C.

      • Stir the reaction at room temperature for 12 hours.

      • Quench the reaction with water and extract with DCM.

      • Wash the organic layer with saturated aqueous copper sulfate solution, then with brine.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify by column chromatography to yield the mono-tritylated diol.

  • Step 5b: Cyclization to (3R)-Oxan-3-ylmethanol

    • Materials: Mono-tritylated diol, p-toluenesulfonyl chloride (TsCl), triethylamine, methanol, catalytic acid.

    • Procedure:

      • Activate the remaining primary hydroxyl group of the mono-tritylated diol by reacting it with TsCl in the presence of triethylamine.

      • Remove the trityl protecting group under acidic conditions (e.g., with a solution of HCl in methanol).

      • The resulting tosylated diol will undergo intramolecular cyclization upon gentle heating in the presence of a base to afford (3R)-oxan-3-ol. The mechanism involves an intramolecular Williamson ether synthesis.

      • The final product can be purified by distillation or column chromatography.

Quantitative Data Summary
StepStarting MaterialProductTypical Yield (%)Purity/ee (%)
Microbial ConversionD-Xylose(S)-1,2,4-Butanetriol25-35>99
Selective Protection(S)-1,2,4-ButanetriolMono-tritylated diol70-80>98
Cyclization to (3R)-Oxan-3-ylmethanolMono-tritylated diol(3R)-Oxan-3-ylmethanol60-70>99 (chiral)

Conclusion and Future Perspectives

The synthesis of (3R)-oxan-3-ylmethanol from chiral pool precursors like D-glucose and D-xylose offers scalable and economically viable routes to this important chiral building block. The D-glucose route relies on well-established chemical transformations, while the D-xylose pathway leverages the power of biocatalysis for the key stereochemical determining step. Both approaches provide high enantiomeric purity and are amenable to large-scale production.

Future research in this area will likely focus on the development of more efficient and environmentally friendly catalysts for the chemical transformations, as well as the optimization of fermentation processes to improve the yield and titer of the chiral intermediates. The integration of chemo- and biocatalysis holds significant promise for further streamlining these synthetic routes, ultimately contributing to the sustainable production of valuable pharmaceutical intermediates.

References

  • Gillen, K. et al. (1998). Proc. Gillen university of agriculture, 20, 92-98.
  • Tandon, V. K., et al. (1983). Synthesis of Enantiomerically Pure (S)-( + )-3-Hydroxytetrahydrofuran and Its R Enantiomer from Malic or Tartaric Acid. J. Org. Chem., 48, 2767-2769.
  • Iacono, S., & Rasmussen, J. R. (1985). DEOXYGENATION OF SECONDARY ALCOHOLS: 3-DEOXY-1,2:5,6-DI-O-ISOPROPYLIDENE-α-d-ribo-HEXOFURANOSE. Organic Syntheses, 64, 57.
  • Hercouet, A., et al. (1996). A new and efficient synthesis of (-)-(2S,3R)-methanoproline. Tetrahedron: Asymmetry, 7(5), 1267-1268.
  • PrepChem. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose. Retrieved from [Link]

  • Research Progress on the Catalytic Synthesis of 1,2,4-Butanetriol. (n.d.).
  • Niu, W., Molefe, M. N., & Frost, J. W. (2003). Microbial synthesis of the energetic material precursor 1,2,4-butanetriol. Journal of the American Chemical Society, 125(43), 12998–12999.
  • BenchChem. (2025).
  • Process for preparing 1,2-5,6-diacetone-D-glucose. (1995).
  • Monosaccharide Cyclization. (n.d.).
  • The synthetic strategy of 1,2,4-butanetriol from acrolein and methanol. (n.d.).
  • Han, X., et al. (2009). Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG). FOOD SCIENCE, 30(14), 153-155.
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygen
  • Process for preparing 1,2,4-butanetriol. (2005).
  • The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli. (2022). Frontiers.
  • Yu, C., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1136–1201.
  • Ikekawa, T., et al. (1984). Studies on synthesis of 3-O-alkyl-D-glucose and 3-O-alkyl-D-allose derivatives and their biological activities. Chemical & Pharmaceutical Bulletin, 32(9), 3543-3549.
  • Recent Advances in Stereoselective Chemical O-Glycosyl
  • De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose. (2024). ePrints Soton - University of Southampton.
  • De Novo Enantioselective Synthesis of Hexafluorin
  • Yukawa, T., et al. (2021). Optimization of 1,2,4-butanetriol production from xylose in Saccharomyces cerevisiae by metabolic engineering of NADH/NADPH balance. Biotechnology and Bioengineering, 118(1), 175-185.
  • Asymmetric Dihydroxylation of d-Glucose Derived α,β-Unsaturated Ester: Synthesis of Azepane and Nojirimycin Analogues. (2004). Figshare.
  • A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. (2014).

Sources

Application

protocol for oxidation of (3R)-oxan-3-ylmethanol to (3R)-oxan-3-carbaldehyde

Technical Application Note: Precision Oxidation of (3R)-Oxan-3-ylmethanol Part 1: Strategic Analysis & Core Directive The Challenge: Alpha-Chiral Aldehyde Instability The oxidation of (3R)-oxan-3-ylmethanol (also known a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision Oxidation of (3R)-Oxan-3-ylmethanol

Part 1: Strategic Analysis & Core Directive

The Challenge: Alpha-Chiral Aldehyde Instability The oxidation of (3R)-oxan-3-ylmethanol (also known as (3R)-tetrahydropyran-3-ylmethanol) to (3R)-oxan-3-carbaldehyde presents a specific stereochemical challenge. The product is an aldehyde with a chiral center at the


-position.
  • Risk Factor:

    
    -Chiral aldehydes are thermodynamically prone to racemization via enolization. This process is catalyzed by both acids and bases.
    
  • Selection Criteria: The oxidation protocol must avoid:

    • High temperatures (accelerates enolization).

    • Strongly acidic or basic aqueous workups.

    • Over-oxidation to the carboxylic acid (common with unmoderated oxidants like Jones reagent).

Selected Protocols:

  • Method A: Swern Oxidation (Gold Standard): Selected for its cryogenic conditions (

    
    C), which kinetically inhibit racemization during the reaction.
    
  • Method B: Dess-Martin Periodinane (DMP) (Rapid Screen): Selected for its neutral pH profile and room-temperature operation, ideal for small-scale discovery where setup time is critical.

Part 2: Experimental Protocols

Method A: Swern Oxidation (Cryogenic Protocol)

Best for: Multi-gram scale up, highest stereochemical fidelity.

Reagents:

  • Substrate: (3R)-Oxan-3-ylmethanol (

    
     equiv)
    
  • Oxalyl Chloride (

    
     equiv)
    
  • DMSO (

    
     equiv)
    
  • Triethylamine (

    
     equiv, dried over KOH)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Activation (The "Swern Reagent"):

    • Cool a flame-dried round-bottom flask containing anhydrous DCM (

      
       mL/mmol substrate) to 
      
      
      
      C (dry ice/acetone bath).
    • Add Oxalyl Chloride dropwise.

    • Critical Step: Add DMSO dropwise over 15 minutes. Gas evolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , 
      
      
      
      ) will occur.[1][2]
    • Wait: Stir for 30 minutes at

      
      C to form the active chlorodimethylsulfonium salt.
      
  • Substrate Addition:

    • Dissolve (3R)-oxan-3-ylmethanol in a minimum volume of DCM.

    • Add this solution slowly down the side of the flask over 10–15 minutes.

    • Mechanism:[1][3][2][4][5][6][7][8][9] The alcohol attacks the sulfonium salt to form the alkoxysulfonium intermediate.[2]

    • Stir for 45 minutes at

      
      C.
      
  • Elimination (Aldehyde Formation):

    • Add Triethylamine (Et

      
      N)  dropwise. The mixture may become cloudy.[10]
      
    • Temperature Control: Allow the reaction to warm to

      
      C  over 1 hour. Do NOT  warm to room temperature yet (minimizes epimerization).
      
  • Quench & Workup:

    • Quench with phosphate buffer (pH 7.0) or saturated

      
       at 
      
      
      
      C.
    • Extract with DCM (

      
      ). Wash combined organics with cold 
      
      
      
      M HCl (rapidly, to remove excess amine), then saturated
      
      
      , then brine.
    • Dry over

      
       and concentrate in vacuo at low temperature (
      
      
      
      C).

Mechanism & Logic Diagram:

SwernMechanism DMSO DMSO Act Active Species (Chlorodimethylsulfonium) DMSO->Act -78°C OxCl Oxalyl Chloride OxCl->Act Inter Alkoxysulfonium Intermediate Act->Inter + Substrate Sub Alcohol Substrate (3R)-oxan-3-ylmethanol Sub->Inter Prod Product (3R)-oxan-3-carbaldehyde Inter->Prod Elimination (via Ylide) Byprod Byproducts (DMS, CO, CO2) Inter->Byprod Base Et3N (Base) Base->Prod

Figure 1: Mechanistic pathway of Swern Oxidation ensuring activation precedes substrate addition.

Method B: Dess-Martin Periodinane (DMP)

Best for: Rapid screening, acid-sensitive substrates, avoiding foul-smelling sulfides.

Reagents:

  • Substrate: (3R)-Oxan-3-ylmethanol (

    
     equiv)
    
  • Dess-Martin Periodinane (

    
     equiv)[11]
    
  • Additives:

    
     (
    
    
    
    equiv) (Critical for buffering acetic acid byproduct)
  • Solvent: DCM (wet DCM accelerates the reaction mechanism)

Step-by-Step Workflow:

  • Preparation:

    • Suspend DMP and

      
       in DCM at 
      
      
      
      C.
    • Why Bicarb? DMP releases acetic acid as it reacts. The buffer prevents acid-catalyzed racemization of the

      
      -chiral aldehyde.
      
  • Reaction:

    • Add the alcohol substrate in one portion.

    • Warm to room temperature and stir.

    • Monitoring: Reaction is typically complete in 1–2 hours.

  • Workup (The "Reductive Quench"):

    • Add a 1:1 mixture of saturated

      
       and 
      
      
      
      
      
      (sodium thiosulfate).
    • Observation: Stir vigorously until the biphasic mixture becomes clear (hydrolysis of iodine byproducts).

    • Extract with DCM, dry, and concentrate.

Part 3: Self-Validating System & Quality Control

To ensure scientific integrity, the user must validate the success of the reaction using the following Critical Quality Attributes (CQAs).

Table 1: Validation Parameters

ParameterExpected ResultTroubleshooting
TLC (SiO

)
Product R

> Alcohol R

. Stains purple/dark with Anisaldehyde.
If streak observed: Product is decomposing. Use neutralized silica (Et

N treated).

H NMR
Distinct aldehyde doublet/singlet at

9.5–9.8 ppm.
Disappearance of CH

-OH signals (

3.4–3.6 ppm).
Chirality Check Specific Rotation

.
Compare to literature or derivatize with chiral amine (e.g., Mosher's amine) if rotation is unknown.
Stability Colorless oil. Oxidizes to acid in air.Store under Argon at

C. Use immediately in next step (e.g., reductive amination, Wittig).

Purification Workflow Diagram:

Purification Crude Crude Reaction Mixture Check TLC Check (Anisaldehyde Stain) Crude->Check Decision Is Purity >90%? Check->Decision Direct Use Directly (Recommended) Decision->Direct Yes (Unstable Aldehyde) Purify Flash Chromatography Decision->Purify No Params Conditions: Stationary Phase: Silica (neutralized) Eluent: Hexanes/EtOAc Load: <1% Et3N buffer Purify->Params

Figure 2: Decision tree for handling the labile alpha-chiral aldehyde.

Part 4: References

  • Swern Oxidation Mechanism & Protocol:

    • Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[6] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660.

  • Dess-Martin Periodinane (DMP) Utility:

    • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[7] Chem.1983 , 48, 4155–4156.

  • Prevention of Racemization in Alpha-Chiral Aldehydes:

    • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." J. Am. Chem. Soc.1997 , 119, 6496.

  • Tetrahydropyran Synthesis Context:

    • Clarke, P. A., et al. "The synthesis of the tetrahydropyran unit." Tetrahedron Letters2002 , 43, 4761.

Sources

Method

conversion of (3R)-oxan-3-ylmethanol to alkyl halides

Abstract The conversion of (3R)-oxan-3-ylmethanol (CAS 14774-36-8) to its corresponding alkyl halides is a pivotal transformation in the synthesis of chiral tetrahydropyran (THP) pharmacophores.[1] This guide addresses t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conversion of (3R)-oxan-3-ylmethanol (CAS 14774-36-8) to its corresponding alkyl halides is a pivotal transformation in the synthesis of chiral tetrahydropyran (THP) pharmacophores.[1] This guide addresses the specific challenge of installing a leaving group (Cl, Br, I) on the exocyclic primary carbon while preserving the integrity of the acid-sensitive cyclic ether and the C3 stereocenter. We present two validated protocols: a neutral Appel reaction for high-fidelity bromination/chlorination and a sulfonate displacement strategy for scalable iodination.[1]

Strategic Chemical Assessment

The substrate, (3R)-oxan-3-ylmethanol, features a saturated oxygen heterocycle.[1] While the primary alcohol is sterically accessible, the molecule presents two specific vulnerabilities that dictate reagent selection:

  • Ether Sensitivity: The oxane (tetrahydropyran) ring is susceptible to ring-opening or rearrangement (e.g., reverse Prins reaction) under strong Lewis acidic conditions or harsh hydrohalic refluxes (e.g., 48% HBr).

  • Stereochemical Integrity: The chiral center is located at C3, adjacent to the reaction site (

    
    ). While the reaction occurs at the primary carbon (preserving the C3 configuration via isolation), harsh elimination conditions could generate the exocyclic alkene, destroying the stereocenter.
    

Decision Matrix: Reagent Selection

G Substrate (3R)-Oxan-3-ylmethanol Decision Select Halogenation Strategy Substrate->Decision Acidic Acidic Conditions (HBr reflux / SOCl2) Decision->Acidic Avoid Neutral Neutral/Mild Conditions (Appel / Sulfonate) Decision->Neutral Preferred Risk1 Risk: Ether Cleavage Risk: Racemization via Elimination Acidic->Risk1 Benefit Benefit: C3 Retention Benefit: Ring Stability Neutral->Benefit ProtocolA Protocol A: Appel Reaction (CBr4/PPh3) Neutral->ProtocolA For Bromides/Chlorides ProtocolB Protocol B: Mesylation/Finkelstein (MsCl -> NaI) Neutral->ProtocolB For Iodides/Scale

Figure 1: Decision logic for reagent selection prioritizing ring stability and stereoretention.

Critical Control Points

ParameterSpecificationRationale
Temperature < 40°CPrevents thermal elimination to 3-methylenetetrahydropyran.[1]
Base Choice 2,6-Lutidine or ImidazoleNon-nucleophilic bases buffer acid generated during mesylation without promoting E2 elimination.[1]
Moisture < 200 ppmAppel intermediates (oxyphosphonium salts) hydrolyze rapidly, stalling conversion.
Workup pH 7.0 - 8.0Acidic workup risks hydrolyzing the ether; basic workup risks elimination.[1] Neutral quench is vital.[1]

Protocol A: Neutral Appel Bromination

Target: (3R)-3-(Bromomethyl)oxane Mechanism:


 displacement of oxyphosphonium intermediate.[1]
Scope:  Best for mg to gram-scale synthesis where high purity is required.[1]
Materials
  • (3R)-Oxan-3-ylmethanol (1.0 equiv)[1]

  • Carbon Tetrabromide (

    
    ) (1.2 equiv)[1]
    
  • Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Dichloromethane (DCM), anhydrous

  • Hexanes (for purification)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve (3R)-oxan-3-ylmethanol (10 mmol, 1.16 g) and

    
     (12 mmol, 3.98 g) in anhydrous DCM (40 mL). Cool the solution to 0°C.
    
  • Addition: Dissolve

    
     (15 mmol, 3.93 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes.
    
    • Observation: The solution may turn slightly yellow. A white precipitate (triphenylphosphine oxide) may begin to form.

  • Reaction: Remove the ice bath and stir at room temperature (23°C) for 3 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). Stain with mild

      
      .[1] The alcohol (
      
      
      
      ) should disappear; bromide (
      
      
      ) appears.
  • Workup (The "Hexane Crash"):

    • Concentrate the reaction mixture to ~10 mL volume under reduced pressure (do not dry completely).

    • Add cold Hexanes (50 mL) with vigorous stirring.

      
       is insoluble in hexanes and will precipitate out.
      
    • Filter through a pad of Celite/Silica. Rinse the pad with Hexanes.

  • Purification: Concentrate the filtrate. If minor phosphorous impurities remain, perform a rapid filtration through a short silica plug eluting with 5% EtOAc in Hexanes.

Yield Expectation: 85-92% Physical State: Colorless oil.[1]

Protocol B: Sulfonate Displacement (Iodination/Chlorination)

Target: (3R)-3-(Iodomethyl)oxane or (3R)-3-(Chloromethyl)oxane Mechanism: Activation of alcohol as Mesylate followed by Finkelstein displacement.[1] Scope: Scalable; avoids difficult removal of phosphine oxides.

Workflow Diagram

Workflow Step1 Step 1: Activation (MsCl, Et3N, 0°C) Intermediate Mesylate Intermediate (Isolated) Step1->Intermediate 2h, DCM Step2 Step 2: Displacement (NaI in Acetone or LiCl in DMF) Intermediate->Step2 Reflux (NaI) or 60°C (LiCl) Product Alkyl Halide (Retained Stereochem) Step2->Product SN2

Figure 2: Two-step mesylation-displacement pathway.

Step-by-Step Methodology

Step 1: Mesylation

  • Dissolve (3R)-oxan-3-ylmethanol (10 mmol) in DCM (30 mL) and cool to 0°C.

  • Add Triethylamine (

    
    , 1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv).
    
  • Stir at 0°C for 1 hour. Quench with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1]
    
  • Extract with DCM, dry over

    
    , and concentrate. Note: The mesylate is stable enough for the next step without column chromatography.
    

Step 2: Finkelstein Displacement (Iodide Example)

  • Dissolve the crude mesylate in reagent-grade Acetone (5 mL/mmol).

  • Add Sodium Iodide (NaI, 2.0 equiv).

  • Reflux (56°C) for 4–6 hours. A white precipitate (NaOMs) will form.

  • Workup: Cool to RT. Filter off the solids. Concentrate the solvent.

  • Dissolve residue in

    
    , wash with 10% 
    
    
    
    (to remove iodine color) and brine.
  • Dry and concentrate.

Yield Expectation: 80-88% (over 2 steps).

Analytical Validation

To ensure the protocol was successful and the stereocenter was preserved, the following analytical signatures must be verified.

MethodDiagnostic FeatureExpected Result
1H NMR Chemical Shift (

)
Substrate:

appears at

3.4-3.6 ppm.Product:

shifts upfield to

3.2-3.3 ppm;

shifts to

3.0-3.1 ppm.[1]
13C NMR Carbon ShiftThe exocyclic methylene carbon shifts significantly (e.g., from ~65 ppm for OH to ~38 ppm for Br).
Polarimetry Specific Rotation

Compare to literature standard. Significant deviation or zero rotation indicates racemization (likely via elimination/addition side reaction).

References

  • Appel Reaction Mechanism & Scope: Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition in English, 14(12), 801–811.

  • Stability of Tetrahydropyrans in Synthesis: Clarke, P. A., et al. (2008). "The Maitland–Japp reaction: a versatile tool for the construction of tetrahydropyran-4-ones."[1] Organic & Biomolecular Chemistry, 6, 2207-2213.[1]

  • General Protocol for Sulfonate Displacement: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Section on Nucleophilic Substitution).

  • Physical Properties of (Tetrahydro-2H-pyran-3-yl)methanol: CAS Common Chemistry Database. Registry Number: 14774-36-8.[1][2][3][4] [2]

Sources

Application

using (3R)-oxan-3-ylmethanol in nucleophilic substitution reactions

Application Note: Nucleophilic Substitution Strategies for (3R)-Oxan-3-ylmethanol Abstract (3R)-oxan-3-ylmethanol (also known as (3R)-tetrahydropyran-3-ylmethanol) is a high-value chiral building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Strategies for (3R)-Oxan-3-ylmethanol

Abstract

(3R)-oxan-3-ylmethanol (also known as (3R)-tetrahydropyran-3-ylmethanol) is a high-value chiral building block in medicinal chemistry. It serves as a bioisostere for cyclohexylmethanol, offering improved aqueous solubility and distinct metabolic stability profiles due to the ether oxygen in the ring. This guide provides validated protocols for functionalizing the exocyclic hydroxyl group via nucleophilic substitution. We detail two primary pathways: (1) Indirect Substitution via activation (Mesylation/Tosylation) followed by displacement, and (2) Direct Substitution via the Mitsunobu reaction. Special emphasis is placed on retaining the C3 stereocenter and managing conformational sterics during reaction planning.

Chemical Profile & Strategic Considerations

Molecule Identification
  • IUPAC Name: [(3R)-oxan-3-yl]methanol

  • Common Name: (3R)-Tetrahydropyran-3-ylmethanol

  • CAS Number: 1391730-55-4 (Specific (3R)-enantiomer); Note: 14774-36-8 refers to the racemate.

  • Molecular Formula: C₆H₁₂O₂

  • Molecular Weight: 116.16 g/mol

  • Chirality: The stereocenter is located at position C3 of the ring.

Reactivity & Stereochemical Integrity

The primary hydroxyl group is attached to an exocyclic methylene carbon.

  • Reaction Site: Nucleophilic substitution occurs at the exocyclic methylene carbon (

    
    ), not at the chiral ring carbon (C3).
    
  • Stereoretention: Because the bond to the chiral center (C3) is not broken, the (3R) configuration of the ring is retained throughout standard S_N2 reactions.

  • Conformational Bias: The hydroxymethyl group at C3 prefers the equatorial position to minimize 1,3-diaxial interactions with the ring protons. This conformation exposes the methylene group to nucleophilic attack, generally resulting in favorable reaction kinetics compared to axially substituted analogs.

Reaction Pathways & Decision Matrix

The choice of method depends on the nucleophile's basicity and the sensitivity of the substrate.

Figure 1: Strategic workflow for functionalizing (3R)-oxan-3-ylmethanol. Pathway A is preferred for basic nucleophiles (amines, azides). Pathway B is ideal for acidic pronucleophiles (phenols, imides).

Protocol A: Activation via Mesylation

Objective: Convert the poor leaving group (-OH) into a potent leaving group (Mesylate, -OMs) to enable S_N2 displacement.

Materials
  • (3R)-Oxan-3-ylmethanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Safety: MsCl is corrosive and lachrymatory. Perform in a fume hood.

Step-by-Step Protocol
  • Preparation: Dissolve (3R)-oxan-3-ylmethanol (e.g., 1.0 g, 8.6 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Cooling controls the exothermic nature of the reaction and prevents potential elimination side reactions.

  • Base Addition: Add TEA (1.8 mL, 12.9 mmol) dropwise. Stir for 5 minutes.

  • Activation: Add MsCl (0.8 mL, 10.3 mmol) dropwise over 10 minutes.

    • Observation: White precipitate (TEA·HCl salts) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (2x). Wash combined organics with brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Result: The crude mesylate is typically a viscous oil. It is sufficiently pure for the next step without column chromatography.

    • Stability Note: Use immediately or store at -20 °C. Primary mesylates are generally stable but can degrade over time.

Protocol B: Nucleophilic Displacement (S_N2)

Objective: Displace the mesylate group with a nucleophile (e.g., Azide, Cyanide, or secondary Amine).

Materials
  • Crude Mesylate from Protocol A (1.0 equiv)

  • Nucleophile (e.g., Sodium Azide, NaN₃) (1.5–2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Temperature: 60–80 °C

Step-by-Step Protocol
  • Solvation: Dissolve the crude mesylate in DMF (0.2 M concentration).

  • Reagent Addition: Add NaN₃ (1.5 equiv).

    • Caution: Sodium azide is acutely toxic. Avoid contact with acid (forms HN₃ gas).

  • Heating: Heat the reaction mixture to 60 °C for 4–12 hours.

    • Mechanism:[1][2][3] The reaction proceeds via a classic S_N2 mechanism. Because the reaction center is the exocyclic methylene, the steric hindrance is low, and the reaction proceeds cleanly.

  • Workup:

    • Cool to RT. Dilute with water (5x volume) and extract with Ethyl Acetate or Diethyl Ether.

    • Note: DMF is difficult to remove; copious water washes are required.

  • Purification: Concentrate the organic layer. Purify via silica gel chromatography.

    • Yield Expectations: 80–95%.

Protocol C: Direct Mitsunobu Coupling

Objective: Couple the alcohol directly with a phenol or acidic nucleophile (pKa < 13) without intermediate activation.

Materials
  • (3R)-Oxan-3-ylmethanol (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.2–1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2–1.5 equiv)

  • Pronucleophile (e.g., Phenol, Phthalimide) (1.0–1.2 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Protocol
  • Mixture Preparation: In a dry flask under N₂, combine (3R)-oxan-3-ylmethanol, PPh₃, and the pronucleophile in anhydrous THF.

  • Cooling: Cool the mixture to 0 °C .

  • Addition: Add DIAD dropwise over 15–20 minutes.

    • Critical Control Point: The solution will turn yellow/orange. Maintain 0 °C to prevent the formation of hydrazine byproducts.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT and stir overnight (12–18 h).

  • Workup: Concentrate the solvent directly.

  • Purification: Triturate the residue with cold ether/hexane to precipitate Triphenylphosphine oxide (TPPO) byproduct. Filter off the solid. Purify the filtrate via flash chromatography.

Data Summary & Troubleshooting

ParameterProtocol A (Mesylation)Protocol B (S_N2)Protocol C (Mitsunobu)
Primary Utility Preparing electrophilesInstalling basic Nu (N3, CN)Installing acidic Nu (O-Aryl)
Key Reagents MsCl, TEANaN3, KCN, AminesPPh3, DIAD, Phenol
Temperature 0 °C → RT60–80 °C0 °C → RT
Chirality Retained (C3)Retained (C3)Retained (C3)
Common Issue Hydrolysis if wetIncomplete conversionSeparation of TPPO

QC Checkpoints (NMR):

  • Starting Material: The

    
     protons typically appear as a doublet/multiplet around 3.4–3.6 ppm .
    
  • Mesylate Intermediate: Look for the methyl sulfonyl singlet (

    
    3.0 ppm) and a downfield shift of the methylene protons to 
    
    
    
    4.0–4.2 ppm
    .
  • Product: The methylene protons will shift upfield depending on the nucleophile (e.g.,

    
     appears around 3.2 ppm ).
    

References

  • Mitsunobu Reaction Overview : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Tetrahydropyran Conformational Analysis : Wiberg, K. B., et al. "Conformational Preferences of Substituted Tetrahydropyrans." Journal of Organic Chemistry, 1993. Link

  • General Nucleophilic Substitution Protocols : Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. Link

  • Properties of (3R)-oxan-3-ylmethanol : PubChem Compound Summary for CID 7545299. Link

  • Applications in Drug Discovery (THP as Bioisostere) : Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Quality." Chemical Research in Toxicology, 2011. Link

Sources

Method

Application Note: Tosylation and Mesylation Protocols for (3R)-Oxan-3-ylmethanol

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Executive Summary (3R)-oxan-3-ylmethanol (also known as (3R)-tetrahydropyran-3-ylmethan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Executive Summary

(3R)-oxan-3-ylmethanol (also known as (3R)-tetrahydropyran-3-ylmethanol) is a highly valuable chiral building block in medicinal chemistry[1]. The tetrahydropyran (THP) ring is a prevalent structural motif in numerous biologically active natural products and active pharmaceutical ingredients (APIs). To utilize this chiral alcohol in downstream synthetic sequences—such as


 displacements with amines, azides, or carbon nucleophiles—the primary hydroxyl group must first be converted into a superior leaving group. This guide details the mechanistic causality and optimized protocols for converting (3R)-oxan-3-ylmethanol into its corresponding tosylate or mesylate.

Mechanistic Insights & Reaction Design

The conversion of an alcohol to an alkyl sulfonate transforms a poor leaving group (hydroxyl) into an excellent one, facilitating subsequent nucleophilic substitution[2]. While alternative green-chemistry aqueous methods exist[3], standard organic phase reactions remain the most reliable for sensitive chiral substrates.

Tosylation vs. Mesylation: Causality in Reagent Selection
  • Mesylation (Methanesulfonylation): Employs methanesulfonyl chloride (MsCl). The reaction is highly exothermic and extremely fast. When triethylamine (

    
    ) is used as the base, the mechanism proceeds via the formation of a highly electrophilic sulfene intermediate (
    
    
    
    ), which is rapidly attacked by the alcohol[2]. Mesylates of THP-derivatives are typically oils and are ideal for immediate downstream use.
  • Tosylation (p-Toluenesulfonylation): Employs p-toluenesulfonyl chloride (TsCl). Because TsCl lacks alpha-protons, it cannot form a sulfene intermediate, making the background reaction sluggish. The addition of 4-dimethylaminopyridine (DMAP) is mandatory as a nucleophilic catalyst. DMAP attacks TsCl to form a highly reactive N-tosylpyridinium intermediate, which then rapidly transfers the tosyl group to the alcohol[4]. Tosylates are bulkier and often yield highly stable, crystalline products.

The "Chloride Trap" (Side Reaction Mitigation)

A critical failure point in tosylation is the unintended formation of alkyl chlorides. Extended reaction times at elevated temperatures in the presence of chloride ions (generated from the amine hydrochloride byproduct) can lead to the spontaneous


 displacement of the newly formed tosylate by chloride[5]. Therefore, strict temperature control (0 °C to 15 °C) and timely aqueous quenching are self-validating parameters required to prevent this degradation pathway.

Mechanism A (3R)-Oxan-3-ylmethanol (Nucleophile) C Base (Et3N / DMAP) (Proton Scavenger) A->C Proton Transfer D Sulfonate Ester (Activated Product) A->D Nucleophilic Attack B Sulfonyl Chloride (Electrophile) B->D Cl- Displacement E Amine Hydrochloride (Salt Byproduct) C->E HCl Neutralization

Fig 1. Mechanistic pathway of alcohol sulfonylation and byproduct formation.

Quantitative Data: Parameter Comparison

The following table summarizes the optimized stoichiometric and operational parameters for both transformations, allowing researchers to select the appropriate method based on project needs.

ParameterTosylation ProtocolMesylation Protocol
Reagent p-Toluenesulfonyl chloride (1.2 - 1.5 eq)Methanesulfonyl chloride (1.2 - 1.5 eq)
Base

(1.5 - 2.0 eq)

(1.5 - 2.0 eq)
Catalyst DMAP (0.1 - 0.2 eq)None required
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)
Temperature 0 °C to 15 °C0 °C to Room Temperature
Reaction Time 2 to 12 hours30 minutes to 2 hours
Product Stability High (Can be stored for months at 4 °C)Moderate (Best used immediately or stored at -20 °C)
Primary Risk Alkyl chloride formation (if prolonged)[5]Sulfene dimerization (if poorly controlled)

Experimental Methodologies

Workflow Step1 1. Preparation Dry DCM, 0 °C Step2 2. Activation Add Base & R-SO2Cl Step1->Step2 Step3 3. Reaction Stir 0 °C to RT Step2->Step3 Step4 4. Quench Aq. NaHCO3 Step3->Step4 Step5 5. Isolation Extract & Dry Step4->Step5

Fig 2. Standard operational workflow for the synthesis and isolation of sulfonate esters.

Protocol A: Tosylation of (3R)-oxan-3-ylmethanol

This protocol utilizes DMAP to accelerate the reaction and prevent the degradation of the substrate into an alkyl chloride[4].

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask purged with inert gas (Argon/Nitrogen), dissolve (3R)-oxan-3-ylmethanol (1.0 eq, 10 mmol, 1.16 g) in anhydrous DCM (20 mL). Causality: Moisture must be excluded to prevent the competitive hydrolysis of TsCl into p-toluenesulfonic acid.

  • Base & Catalyst Addition: Add triethylamine (1.5 eq, 15 mmol, 2.1 mL) followed by DMAP (0.1 eq, 1 mmol, 122 mg). Stir the mixture and cool to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve TsCl (1.2 eq, 12 mmol, 2.29 g) in anhydrous DCM (10 mL) and add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition prevents localized heating and controls the reaction rate.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to 15 °C. Monitor via TLC (Hexanes/EtOAc 7:3). Causality: Do not exceed 15 °C or leave stirring overnight unnecessarily, as the chloride counterion can displace the tosylate, forming the unwanted (3R)-3-(chloromethyl)oxane[5].

  • Quench & Workup: Once complete (typically 2-4 hours), quench the reaction by adding saturated aqueous

    
     (20 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (15 mL) to remove DMAP/amine, followed by brine (20 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude (3R)-oxan-3-ylmethyl 4-methylbenzenesulfonate. Purify via flash chromatography if necessary.
    
Protocol B: Mesylation of (3R)-oxan-3-ylmethanol

This protocol leverages the rapid sulfene mechanism for rapid activation[2].

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under inert atmosphere, dissolve (3R)-oxan-3-ylmethanol (1.0 eq, 10 mmol, 1.16 g) in anhydrous DCM (20 mL). Cool the solution strictly to 0 °C.

  • Base Addition: Add triethylamine (1.5 eq, 15 mmol, 2.1 mL) in one portion.

  • Electrophile Addition: Using a syringe, add Methanesulfonyl chloride (MsCl) (1.2 eq, 12 mmol, 0.93 mL) dropwise over 10-15 minutes. Causality: MsCl reacts violently with amines to form the sulfene intermediate. Strict 0 °C temperature control prevents thermal decomposition and dimerization of the sulfene.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow warming to room temperature. The reaction is typically complete within 1 hour. A white precipitate (triethylamine hydrochloride) will form, self-validating the progress of the reaction.

  • Quench & Workup: Quench with ice-cold water (20 mL). Separate the organic layer and wash with saturated aqueous

    
     (20 mL) and brine (20 mL).
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. The resulting (3R)-oxan-3-ylmethyl methanesulfonate is typically obtained as a pale yellow oil of sufficient purity for immediate downstream use.
    

References

1.[1] Title: [(3R)-oxan-3-yl]methanol | C6H12O2 | CID 7545299 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

4.[5] Title: Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates Source: Molecules (MDPI) URL: [Link]

5.[3] Title: Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]

Sources

Application

Precision Reductive Amination Protocols for (3R)-Oxan-3-ylmethanol Derivatives

Abstract & Strategic Significance The (3R)-oxan-3-ylmethanol (also known as (3R)-tetrahydropyran-3-ylmethanol) scaffold is a high-value chiral building block in modern medicinal chemistry. The tetrahydropyran (THP) ring...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The (3R)-oxan-3-ylmethanol (also known as (3R)-tetrahydropyran-3-ylmethanol) scaffold is a high-value chiral building block in modern medicinal chemistry. The tetrahydropyran (THP) ring serves as a metabolically stable, polar bioisostere for cyclohexane or phenyl rings, often improving the solubility (logD) and metabolic clearance (Cl_int) profiles of drug candidates.

This guide details the reductive amination strategies to incorporate this scaffold into larger molecular frameworks. Unlike simple achiral alcohols, the use of (3R)-oxan-3-ylmethanol derivatives presents a critical stereochemical challenge: preserving the C3-chiral center .

When converting the alcohol to an aldehyde for reductive amination, the resulting α-chiral aldehyde is prone to racemization via enolization. This protocol focuses on racemization-free methodologies using mild oxidation followed by controlled reductive amination.

Strategic Considerations: The "Why" and "How"

The Stereochemical Risk

The primary route involves oxidizing the alcohol (1 ) to the aldehyde (2 ), followed by condensation with an amine (3 ) and reduction.

  • Risk: The C3 proton in the aldehyde (2 ) is acidic (α-proton to carbonyl). Basic conditions or strong Lewis acids can promote enolization, destroying the (3R) configuration.

  • Solution: Use Dess-Martin Periodinane (DMP) for oxidation (neutral conditions) and Sodium Triacetoxyborohydride (STAB) for reductive amination (mild, requires no exogenous acid).

Reaction Pathway Visualization

The following diagram outlines the critical decision points and chemical pathways to ensure stereochemical integrity.

ReductiveAmination Alcohol (3R)-Oxan-3-ylmethanol (Starting Material) Oxidation Oxidation: Dess-Martin Periodinane (Avoid Swern if possible) Alcohol->Oxidation Aldehyde (3R)-Oxan-3-carbaldehyde (High Racemization Risk) Aldehyde->Aldehyde Enolization (Avoid Bases!) Imine Imine/Iminium Intermediate Aldehyde->Imine Fast Condensation RedAmin Reductive Amination: Amine (R-NH2) + STAB DCE, 0°C to RT Imine->RedAmin Amine Chiral Amine Product (Target) Oxidation->Aldehyde Yield >90% RedAmin->Amine Stereoretention

Caption: Figure 1. Synthetic workflow for converting (3R)-oxan-3-ylmethanol to amine derivatives while mitigating racemization risks at the aldehyde stage.

Detailed Experimental Protocols

Protocol A: Preparation of (3R)-Oxan-3-carbaldehyde (The Electrophile)

Objective: Generate the reactive aldehyde intermediate without epimerization.

Reagents:

  • (3R)-Oxan-3-ylmethanol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Sodium Thiosulfate (

    
    ) & Sodium Bicarbonate (
    
    
    
    )

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to 0°C under nitrogen atmosphere.

  • Dissolution: Dissolve (3R)-oxan-3-ylmethanol in anhydrous DCM (0.1 M concentration).

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv) in one portion.

    • Expert Note: DMP is preferred over Swern oxidation here because Swern requires

      
       (a base) during the quench, which can trigger epimerization of the sensitive 
      
      
      
      -chiral aldehyde.
  • Reaction: Stir at 0°C for 10 minutes, then warm to room temperature (RT) and stir for 1-2 hours. Monitor by TLC (stain with PMA or anisaldehyde).

  • Quench (Critical): Dilute with

    
    . Pour into a 1:1 mixture of saturated aqueous 
    
    
    
    and saturated aqueous
    
    
    . Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
  • Workup: Separate layers. Extract aqueous layer with

    
     (2x). Dry combined organics over 
    
    
    
    , filter, and concentrate in vacuo at low temperature (<30°C) .
    • Stability Warning: The aldehyde is volatile and configurationally unstable on silica gel. Use immediately in Protocol B without purification if possible.

Protocol B: Direct Reductive Amination (The Coupling)

Objective: Couple the aldehyde with a primary/secondary amine using STAB.

Reagents:

  • Freshly prepared (3R)-Oxan-3-carbaldehyde (1.0 equiv)

  • Amine Partner (

    
     or 
    
    
    
    ) (1.1 - 1.2 equiv)
  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv, optional - only if amine is sluggish)

  • 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a dry flask under

    
    , dissolve the aldehyde (1.0 equiv) and the amine partner (1.1 equiv) in DCE (0.2 M).
    
    • Expert Note: If the amine is an HCl salt, add 1.0 equiv of DIPEA to free-base it before adding the aldehyde.

  • Pre-complexation: Stir for 15-30 minutes at RT to allow hemiaminal/imine equilibrium to establish.

  • Reduction: Cool to 0°C. Add STAB (1.4 equiv) portion-wise.

    • Why STAB? Unlike Sodium Cyanoborohydride (

      
      ), STAB does not require toxic pH adjustments and is less likely to reduce the aldehyde directly before imine formation.
      
  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench by adding saturated aqueous

    
    . Stir for 20 minutes (gas evolution will occur).
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Concentrate and purify via flash column chromatography (typically DCM/MeOH gradients).

Data & Optimization Guide

Solvent & Reagent Selection Table
ParameterRecommendationTechnical Rationale
Solvent DCE (1,2-Dichloroethane) Superior to THF/MeOH for STAB reactions; promotes imine formation.
Oxidant Dess-Martin Periodinane Neutral pH prevents ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-epimerization. Avoids malodorous sulfides (Swern).
Reductant STAB (

)
Mild hydride source.[1] Reduces iminium ions faster than aldehydes (chemoselective).
Temperature 0°C

RT
Low temp addition prevents exotherms that degrade the aldehyde.
Additives AcOH (1 eq) Use only if reaction is slow. Acid catalyzes imine formation but increases racemization risk.
Troubleshooting Common Issues
  • Issue: Low yield of amine; recovery of benzyl alcohol derivative.

    • Cause: Direct reduction of the aldehyde occurred before the imine formed.

    • Fix: Increase the "Pre-complexation" time (Step 2 in Protocol B) to 1-2 hours or add 4Å molecular sieves to drive dehydration.

  • Issue: Loss of optical purity (ee% drops).

    • Cause: Basic workup of the aldehyde or excessive acid during amination.

    • Fix: Switch to TEMPO/BAIB oxidation (buffered) or perform a "telescoped" procedure where the aldehyde is generated and immediately reacted without isolation.

Alternative Pathway: The "Amine" Route

If the aldehyde route proves too unstable for a specific substrate, convert the alcohol to the amine first.

  • Activation: (3R)-Oxan-3-ylmethanol

    
     Mesylate.
    
  • Displacement: Mesylate

    
     Azide.
    
  • Reduction: Azide

    
    [(3R)-Oxan-3-yl]methanamine .
    
  • Reductive Amination: React this chiral amine with any Ketone/Aldehyde using the standard STAB protocol above.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Meyer, S. D., & Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 1994, 59(24), 7549–7552. Link

  • Clarke, P. A., et al. "The synthesis of the tetrahydropyran unit of the haterumalides." Tetrahedron Letters, 2002, 43(27), 4761-4764.
  • Common Organic Chemistry. "Reductive Amination - Sodium Triacetoxyborohydride (STAB) Conditions." Link

Sources

Method

ether synthesis using (3R)-tetrahydropyran-3-ylmethanol

Application Note: Strategic Ether Synthesis using (3R)-Tetrahydropyran-3-ylmethanol Abstract This technical guide details the strategic synthesis of ether derivatives utilizing (3R)-tetrahydropyran-3-ylmethanol (CAS: 147...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Ether Synthesis using (3R)-Tetrahydropyran-3-ylmethanol

Abstract

This technical guide details the strategic synthesis of ether derivatives utilizing (3R)-tetrahydropyran-3-ylmethanol (CAS: 14774-36-8) as a chiral scaffold. In modern medicinal chemistry, the tetrahydropyran (THP) ring serves as a superior bioisostere to cyclohexane, offering reduced lipophilicity (LogP) and improved metabolic stability while maintaining steric bulk. This note provides validated protocols for Williamson Ether Synthesis , Mitsunobu Coupling , and SNAr reactions , specifically optimized to preserve the C3-stereocenter integrity and maximize yield.

Introduction: The Chiral THP Advantage

The incorporation of (3R)-tetrahydropyran-3-ylmethanol into drug candidates is a deliberate design choice to modulate physicochemical properties. Unlike its carbocyclic analog (cyclohexylmethanol), the THP ether:

  • Lowers Lipophilicity: The ether oxygen in the ring reduces LogP, often improving solubility and bioavailability.

  • Metabolic Blocking: The ring oxygen alters the metabolic soft spots compared to a cyclohexane ring.

  • Vector Control: The (3R) stereocenter directs the exocyclic ether chain into specific protein sub-pockets, a critical factor in structure-activity relationship (SAR) optimization.

Retrosynthetic Strategy & Reactivity Profile

Structural Analysis
  • Nucleophile: Primary alcohol (-CH₂OH).

  • Stereocenter: Located at C3 (beta-position relative to the hydroxyl).

  • Risk Assessment:

    • Racemization: Low risk. Reaction occurs at the exocyclic oxygen or methylene carbon, not the C3 chiral center.

    • Ring Opening: Unlikely under standard basic or neutral conditions but possible under harsh Lewis acidic conditions.

Method Selection Decision Tree

Select the synthetic route based on the electrophile nature.

EtherStrategy Start Target Ether R-O-CH2-(3R)-THP Electrophile Nature of R-Group? Start->Electrophile Aliphatic Aliphatic / Benzyl (Alkyl Halide) Electrophile->Aliphatic sp3 Carbon Aromatic Aromatic / Heteroaromatic Electrophile->Aromatic sp2 Carbon Williamson Method A: Williamson Ether Synthesis (NaH / DMF) Aliphatic->Williamson Ar_Type Arene Electronics? Aromatic->Ar_Type ElectronPoor Electron Deficient (e.g., 4-F-CN-Ph) Ar_Type->ElectronPoor ElectronRich Electron Rich / Neutral (e.g., Phenol) Ar_Type->ElectronRich SnAr Method C: SnAr Reaction (NaH / THF) ElectronPoor->SnAr Mitsunobu Method B: Mitsunobu Reaction (PPh3 / DIAD) ElectronRich->Mitsunobu

Figure 1: Strategic decision tree for selecting the optimal etherification pathway.

Detailed Protocols

Method A: Williamson Ether Synthesis (Aliphatic Electrophiles)

Best for: Benzyl halides, primary alkyl halides, and non-base-sensitive substrates.

Mechanism: Irreversible SN2 substitution. Critical Quality Attribute (CQA): Anhydrous conditions are non-negotiable to prevent hydrolysis of the electrophile or quenching of the alkoxide.

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a stir bar and nitrogen inlet.

  • Solvent: Add anhydrous DMF (N,N-Dimethylformamide) [0.2 M concentration relative to alcohol].

  • Deprotonation:

    • Cool to 0°C (ice bath).

    • Add NaH (Sodium Hydride, 60% dispersion in oil) (1.2 - 1.5 equiv) portion-wise.

    • Caution: H₂ gas evolution. Vent properly.

  • Addition: Add (3R)-tetrahydropyran-3-ylmethanol (1.0 equiv) dropwise (neat or dissolved in minimal DMF). Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure full alkoxide formation.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir. Monitor by TLC/LCMS (typically 2–16 hours).

  • Workup: Quench carefully with sat. NH₄Cl. Extract with EtOAc (x3). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.

Expert Insight: If the alkyl halide is prone to elimination, switch base to Ag₂O (Silver Oxide) in DCM, though this is slower and more expensive.

Method B: Mitsunobu Reaction (Phenol Ethers)

Best for: Electron-rich phenols, complex natural products, or when basic conditions must be avoided.

Mechanism: Activation of alcohol by phosphonium intermediate, followed by SN2 displacement by the phenol. Stereochemistry Note: The reaction inverts the stereochemistry at the alcohol carbon. Since the alcohol here is primary (-CH₂OH), the "inversion" converts one enantiotopic proton to another, effectively retaining the configuration of the molecule relative to the C3 stereocenter.

Protocol:

  • Setup: Dry RBF, N₂ atmosphere.

  • Reagents: Dissolve (3R)-tetrahydropyran-3-ylmethanol (1.0 equiv), Phenol (1.1 equiv), and Triphenylphosphine (PPh₃) (1.2 equiv) in anhydrous THF [0.15 M].

  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise over 15 minutes.

    • Visual Cue: The yellow color of DIAD should fade upon addition. If yellow persists, the reaction may be stalling or reagents are impure.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Stir overnight.

  • Workup: Concentrate in vacuo. Triturate the residue with Hexane/Et₂O (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter. Purify filtrate by flash chromatography.

Expert Insight: For difficult separations of TPPO, use (Cyanomethyl)trimethylphosphonium iodide (CMMP) or polymer-supported phosphines.

Method C: SNAr O-Arylation

Best for: Fluorinated nitriles, nitro-benzenes, or pyridines.

Protocol:

  • Reagents: Dissolve (3R)-tetrahydropyran-3-ylmethanol (1.0 equiv) in anhydrous THF.

  • Base: Add NaH (1.2 equiv) at 0°C. Stir 30 min.

  • Electrophile: Add the Aryl Fluoride/Chloride (1.0 equiv).

  • Reaction: Heat to reflux (60–70°C) if the arene is moderately activated; RT if highly activated (e.g., 4-fluoronitrobenzene).

  • Workup: Standard aqueous extraction.

Analytical Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Williamson) NaH quality poor / Moisture ingressUse fresh NaH; ensure DMF is anhydrous (store over molecular sieves).
Elimination Product Alkyl halide is secondary/tertiarySwitch to Lewis-acid catalyzed etherification (e.g., TMSOTf) or use Ag₂O base.
TPPO Contamination Mitsunobu byproductUse a silica gel column pre-flushed with 1% Et₃N, or use polymer-bound PPh₃.
Racemization Unlikely at C3Confirm ee% using Chiral HPLC (Chiralpak AD-H or OD-H columns).

Data Presentation: 1H NMR Diagnostic Peaks

  • Starting Material: -CH₂OH doublet at ~3.4–3.6 ppm.

  • Product (Ether): -CH₂OR shift typically moves downfield to ~3.8–4.0 ppm (depending on R).

  • Chiral Integrity: The C3-H multiplet generally remains distinct; collapse or splitting changes may indicate remote racemization (rare).

References

  • Tetrahydropyran: Applications in Medicinal Chemistry. ChemicalBook. (2024). Overview of THP properties and antitumor applications.[1] Link

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014). Mechanistic details and solvent selection for SN2 etherification. Link

  • Mitsunobu Reaction: Mechanism and Modifications. Organic Chemistry Portal. Comprehensive guide on PPh3/DIAD mediated coupling. Link

  • Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Bioisosteric replacement strategies using THP. Link

  • Ether Synthesis. Google Patents US4613682A. Industrial approaches to ether synthesis from alcohols.[2][3][4][5][6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (3R)-Oxan-3-ylmethanol Synthesis

Welcome to the Advanced Troubleshooting Center for the synthesis of (3R)-oxan-3-ylmethanol (also known as (R)-(tetrahydro-2H-pyran-3-yl)methanol, CAS: 1391730-55-4). Achieving high enantiomeric excess (ee) for this chira...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center for the synthesis of (3R)-oxan-3-ylmethanol (also known as (R)-(tetrahydro-2H-pyran-3-yl)methanol, CAS: 1391730-55-4). Achieving high enantiomeric excess (ee) for this chiral building block is critical for downstream pharmaceutical applications.

This guide is designed for research scientists and drug development professionals. It bypasses basic chemistry to directly address the mechanistic causes of enantiomeric erosion during both Enzymatic Kinetic Resolution and Transition-Metal/Organocatalytic Asymmetric Synthesis [1].

Diagnostic Workflow for Enantiomeric Erosion

Before adjusting your reaction parameters, use the following diagnostic logic to isolate the root cause of low ee.

G Start Low ee% Detected in (3R)-oxan-3-ylmethanol CheckMethod Identify Synthesis Pathway Start->CheckMethod Enzymatic Enzymatic Kinetic Resolution CheckMethod->Enzymatic Asymmetric Asymmetric Metal/Organocatalysis CheckMethod->Asymmetric EnzTemp Optimize Water Activity (aw) & Temperature Enzymatic->EnzTemp EnzDonor Ensure Irreversible Acylation (e.g., Vinyl Acetate) Enzymatic->EnzDonor CatLigand Verify Ligand Enantiopurity & Metal Ratio Asymmetric->CatLigand CatBackground Suppress Uncatalyzed Background Reaction Asymmetric->CatBackground

Diagnostic decision tree for troubleshooting low enantiomeric excess in chiral tetrahydropyran synthesis.

Troubleshooting FAQs: Mechanistic Insights

Q1: I am using Lipase-catalyzed kinetic resolution on (±)-oxan-3-ylmethanol, but my reaction stalls at 30% conversion with poor ee. What is causing this?

A1: Stalled enzymatic resolutions typically stem from thermodynamic reversibility or enzyme inhibition .

  • The Causality: If you are using a standard ester (like ethyl acetate) as your acyl donor, the transesterification is reversible. As the byproduct (ethanol) accumulates, it pushes the equilibrium backward, eroding the kinetic differentiation between the (R) and (S) enantiomers. Furthermore, short-chain alcohols can strip the essential hydration shell from the lipase, causing conformational rigidity and deactivation.

  • The Solution: Switch to an irreversible acyl donor like vinyl acetate . When vinyl acetate transfers its acyl group, the leaving group is vinyl alcohol, which immediately tautomerizes into acetaldehyde. Because acetaldehyde cannot act as a nucleophile for the reverse reaction, the acylation becomes strictly unidirectional, locking in your ee.

Q2: In my transition-metal catalyzed asymmetric reduction of tetrahydro-2H-pyran-3-carbaldehyde, my ee fluctuates batch-to-batch (60% - 85%). How do I stabilize it?

A2: Batch-to-batch ee fluctuation in metal catalysis is almost always a symptom of a competing racemic background reaction or catalyst poisoning via moisture [2].

  • The Causality: If the uncatalyzed reduction (or reduction by unligated metal species) is kinetically competitive with the chiral-ligated pathway, your product will be a mixture of highly enantioenriched and completely racemic molecules. Additionally, trace moisture can hydrolyze the chiral ligand-metal complex, generating achiral active metal species[2].

  • The Solution:

    • Anhydrous Control: Ensure strictly anhydrous conditions (glassware dried >120 °C, solvents dried over molecular sieves)[2].

    • Counter-Ion Tuning: The Lewis acidity of the metal salt plays a massive role. Research by Alexakis et al. demonstrated that switching from standard triflate salts (e.g., Cu(OTf)₂) to carboxylate salts in ethereal solvents (Et₂O, THF) dramatically suppresses achiral background pathways, pushing ee values up to >99% in related asymmetric additions[3].

    • Lower the Temperature: Drop the reaction temperature to -78 °C. The activation energy (

      
      ) for the highly organized chiral transition state is usually lower than the achiral background reaction. Lowering thermal energy disproportionately slows the racemic pathway.
      
Q3: My crude NMR shows 95% ee for the intermediate, but after silica gel chromatography, the ee of my functionalized tetrahydropyran drops to 80%. Why?

A3: You are experiencing epimerization catalyzed by the stationary phase.

  • The Causality: Silica gel is inherently acidic. If your tetrahydropyran derivative possesses an acidic alpha-proton (e.g., adjacent to a carbonyl or nitro group introduced during a cascade synthesis[4]), the acidic silanol groups on the column can trigger a reversible enolization or retro-aldol sequence[4]. When the molecule re-forms, stereochemical integrity at that center is lost.

  • The Solution: Buffer your silica gel. Flush your column with 1-2% triethylamine (Et₃N) in your non-polar eluent prior to loading the sample. This neutralizes the acidic silanol sites, preventing epimerization during purification.

Enzymatic Kinetic Resolution: System Architecture

The most scalable method to yield enantiopure (3R)-oxan-3-ylmethanol is the enzymatic kinetic resolution of the racemic alcohol via selective acylation.

G Racemic (±)-oxan-3-ylmethanol Racemic Substrate Enzyme CALB (Novozym 435) + Vinyl Acetate Racemic->Enzyme R_Isomer (3R)-oxan-3-ylmethanol Target (Unreacted) Enzyme->R_Isomer Slow Reaction S_Isomer (3S)-oxan-3-ylmethyl acetate Byproduct (Acylated) Enzyme->S_Isomer Fast Reaction

Pathway of CALB-catalyzed kinetic resolution separating the (3R) and (3S) enantiomers.

Quantitative Optimization Data

The table below summarizes the causality of different reaction parameters on the Enantiomeric Ratio (E-value) and final ee% of the unreacted (3R)-alcohol.

Solvent Polarity (log P)Acyl DonorTemperatureWater Activity (

)
Resulting E-valueFinal (3R) ee%Mechanistic Outcome
THF (0.49)Ethyl Acetate45 °C< 0.01 (Over-dried)1265%Rigid enzyme, reversible reaction.
Toluene (2.5)Vinyl Acetate45 °C0.80 (Too wet)2578%Hydrolysis competes with transesterification.
MTBE (1.43) Vinyl Acetate 30 °C 0.10 - 0.20 > 100 > 98% Optimal flexibility, irreversible acylation.

Self-Validating Experimental Protocol: CALB Resolution

This protocol is engineered as a self-validating system. By strictly controlling conversion to exactly 50%, you mathematically guarantee the maximum possible ee for the remaining (3R)-enantiomer.

Materials Required:

  • (±)-oxan-3-ylmethanol (Substrate)

  • Candida antarctica lipase B (CALB, immobilized as Novozym 435)

  • Vinyl acetate (Acyl donor, 3.0 equivalents)

  • Anhydrous Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol of racemic (±)-oxan-3-ylmethanol in 50 mL of anhydrous MTBE in a round-bottom flask.

  • Acyl Donor Addition: Add 30.0 mmol of vinyl acetate. Causality note: Excess vinyl acetate drives the reaction forward, while its tautomerization to acetaldehyde prevents reversibility.

  • Enzyme Introduction: Add 100 mg of Novozym 435.

  • Incubation & Monitoring (Critical Step): Stir the suspension gently at 30 °C. Do not use a magnetic stir bar at high RPM, as mechanical grinding will physically destroy the immobilized enzyme beads. Use an overhead stirrer or orbital shaker.

  • Conversion Tracking: Take 50 µL aliquots every 2 hours. Filter the enzyme, evaporate the solvent, and analyze via Chiral GC/HPLC[2].

    • Self-Validation: Calculate conversion (

      
      ) using the formula: 
      
      
      
      , where
      
      
      is the ee of the substrate and
      
      
      is the ee of the product.
  • Termination: Stop the reaction exactly when conversion reaches 50-52% by filtering off the Novozym 435 beads.

  • Separation: Concentrate the filtrate under reduced pressure. Separate the highly polar (3R)-oxan-3-ylmethanol from the non-polar (3S)-oxan-3-ylmethyl acetate using silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

References

  • AccelaChem. 167482-91-9,2,2'-[(Perfluorophenyl)methylene]bis(1H-pyrrole). (Reference for (R)-(Tetrahydro-2H-pyran-3-yl)methanol CAS 1391730-55-4). Available at: [Link]

  • Alexakis, A., Benhaim, C., Rosset, S., & Humam, M. (2002). Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions. PubMed / NIH. Available at:[Link]

  • National Institutes of Health (NIH). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Racemization of (3R)-Oxan-3-ylmethanol

Introduction (3R)-oxan-3-ylmethanol is a valuable chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its specific three-dimensional structure, defined by the (3R) st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3R)-oxan-3-ylmethanol is a valuable chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its specific three-dimensional structure, defined by the (3R) stereocenter, is often crucial for the biological activity of the final product. The loss of this specific stereochemistry through racemization—the formation of an equal mixture of both the (3R) and (3S) enantiomers—can lead to a significant or total loss of therapeutic efficacy.

This guide is designed for researchers, chemists, and drug development professionals. It serves as a technical resource to diagnose, troubleshoot, and resolve common issues related to the racemization of the C3 stereocenter in (3R)-oxan-3-ylmethanol and its derivatives during synthesis, purification, and downstream reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for (3R)-oxan-3-ylmethanol?

Racemization is the conversion of a chirally pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] For (3R)-oxan-3-ylmethanol, this means the stereocenter at the C3 position of the oxane ring loses its specific 'R' configuration, resulting in a 1:1 mixture of (3R) and (3S) forms. This is a significant problem because the biological activity of many chiral molecules is dependent on a single enantiomer. The presence of the unwanted (3S) enantiomer can render a drug inactive or, in some cases, cause undesirable side effects.

Q2: How can I determine the enantiomeric purity of my (3R)-oxan-3-ylmethanol sample?

The most common and reliable methods for determining enantiomeric purity (often expressed as enantiomeric excess, or ee) are chiral chromatography techniques.[][3]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase (CSP) to separate the enantiomers.[][4] Polysaccharide-based columns are often effective.[4]

  • Chiral Gas Chromatography (GC): This technique is suitable if the compound or its derivative is volatile.[5] Cyclodextrin-based chiral columns are commonly used for this purpose.[5]

The choice between HPLC and GC depends on the compound's properties and available equipment.[6] A detailed protocol for a general chiral HPLC analysis is provided in Section 3.

Q3: Under what conditions is the stereocenter of (3R)-oxan-3-ylmethanol and its derivatives susceptible to racemization?

The C3 stereocenter in the oxane ring is generally stable but can be sensitive to racemization under certain conditions, particularly when strong acids or bases are used.[7]

  • Strongly Acidic Conditions: Lewis acids (e.g., BCl₃, ZnCl₂, Sc(OTf)₃) and strong Brønsted acids (e.g., H₂SO₄, HCl, TsOH) can catalyze the ring-opening of the tetrahydropyran (oxane) ether.[8][9][10] This can generate an achiral or rapidly equilibrating intermediate, which upon re-cyclization, can produce both (3R) and (3S) enantiomers.

  • High Temperatures: Thermal stress, especially in the presence of catalytic amounts of acid or base, can provide the energy needed to overcome the activation barrier for epimerization.[11]

  • Certain Reaction Intermediates: Reactions that proceed through intermediates where the C3 carbon temporarily becomes sp²-hybridized (e.g., formation of an adjacent carbocation or enolate) will lead to a loss of stereochemical information.[12]

Q4: How can I distinguish between starting material impurity and reaction-induced racemization?

This is a critical diagnostic step. Always perform the following checks:

  • Analyze the Starting Material: Before starting your reaction, determine the enantiomeric excess (ee) of your (3R)-oxan-3-ylmethanol lot using a validated chiral HPLC or GC method.

  • Run a Control Reaction: Subject the starting material to the reaction conditions (solvent, temperature, time) without the key reagents. Analyze the ee of the recovered starting material. If the ee has dropped, the conditions themselves are causing racemization.

  • Analyze the Product: If the starting material is pure and the control reaction shows no racemization, but the final product has a low ee, then one of the reagents or an intermediate in the reaction mechanism is the cause.

Section 2: Troubleshooting Guide: Diagnosing and Resolving Racemization

Issue 1: Racemization Observed During Downstream Reactions

This is the most common scenario, where the pure starting material loses its stereochemical integrity during a subsequent chemical transformation.

Symptom: The enantiomeric excess (ee) of the product containing the oxane moiety is significantly lower than the ee of the starting (3R)-oxan-3-ylmethanol.

Potential Cause A: Acid-Catalyzed Racemization

Many common reactions, such as protecting group manipulations, esterifications, or etherifications, can involve acidic reagents or generate acidic byproducts. Strong acids can protonate the ring oxygen, facilitating a ring-opening event that scrambles the stereocenter.

dot

Acid_Racemization cluster_0 Stereochemically Pure cluster_1 Racemization Pathway cluster_2 Racemic Mixture Start (3R)-Oxan-3-ylmethanol Protonation Protonated Ether (Oxonium Ion) Start->Protonation H+ (Strong Acid) e.g., HCl, H2SO4, Lewis Acid Racemate (3R)-Product + (3S)-Product RingOpen Ring-Opened Intermediate (Achiral or Equilibrating Carbocation) Protonation->RingOpen Ring Opening RingClose Re-cyclization RingOpen->RingClose Attack by -OH group RingClose->Racemate Non-selective closure

Caption: Acid-catalyzed racemization via a ring-opening/closing mechanism.

Solutions & Protocols:

  • Reagent Substitution: Replace strong, non-coordinating acids with milder alternatives.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Use of Buffers: If acidic byproducts are generated, consider adding a non-nucleophilic base (e.g., a hindered base like 2,6-lutidine) to scavenge the acid as it forms.

Harsh Condition Milder Alternative & Rationale
H₂SO₄, HCl p-Toluenesulfonic acid (p-TsOH) : Less aggressive Brønsted acid.[9]
Lewis Acids (e.g., BF₃·OEt₂, AlCl₃) Sc(OTf)₃, Yb(OTf)₃ : Water-tolerant Lewis acids that can be effective in catalytic amounts.[8]
High Temperature Room Temperature or 0 °C : Reducing thermal energy minimizes side reactions like ring-opening.
Stoichiometric Acid Catalytic Acid with a Proton Sponge : Use a catalytic amount of acid and add a base like Proton-Sponge® to prevent the bulk solution from becoming highly acidic.

Protocol: Screening for Milder Acidic Conditions

  • Set up parallel reactions in small vials (e.g., 1 mL).

  • In each vial, place your (3R)-oxan-3-ylmethanol derivative (e.g., 10 mg).

  • Add the solvent and then a different acid catalyst to each vial (e.g., p-TsOH, Sc(OTf)₃, Amberlyst-15 resin).

  • Run the reactions at a controlled, low temperature (e.g., 0 °C or 25 °C).

  • Monitor the reactions by TLC or LC-MS. Take aliquots at set time points (e.g., 1h, 4h, 24h).

  • Quench the reaction aliquots by passing them through a small plug of basic alumina or silica treated with triethylamine.

  • Analyze the ee of the product in each aliquot using your established chiral chromatography method.

Potential Cause B: Base-Catalyzed Racemization

While less common for this specific structure, strong bases could potentially cause epimerization via direct deprotonation of the proton at C3, especially if the molecule has other activating groups.

Solutions & Protocols:

  • Use Weaker Bases: If possible, substitute very strong bases (e.g., n-BuLi, LDA) with milder options (e.g., K₂CO₃, Et₃N, DBU).

  • Control Stoichiometry: Use the minimum effective amount of base.

  • Temperature Management: Keep the reaction temperature as low as possible (e.g., -78 °C for organolithium reactions).

Issue 2: Racemization during Purification

The stereochemical integrity of your compound can be compromised during workup and purification.

Symptom: The ee of the crude product is high, but it drops significantly after chromatographic purification or distillation.

Potential Causes:

  • Acidic or Basic Stationary Phase: Standard silica gel is inherently acidic and can catalyze racemization, especially if the compound is sensitive. Basic alumina can also cause issues.

  • High Temperature Distillation: Prolonged exposure to high temperatures during distillation can lead to thermal epimerization.

dot

Purification_Troubleshooting cluster_Distillation Distillation cluster_Chroma Chromatography Start Crude Product (High ee) Purification Purification Step Start->Purification HighTemp High Temperature? Purification->HighTemp Distillation Silica Standard Silica Gel? Purification->Silica Chromatography Kugelrohr Solution: Use Kugelrohr (Lower Temp/Time) HighTemp->Kugelrohr Yes FinalProduct Final Product (Low ee or High ee) HighTemp->FinalProduct No Kugelrohr->FinalProduct Improved ee Neutralize Solution: Neutralize Silica or Use Alternative Phase Silica->Neutralize Yes Silica->FinalProduct No Neutralize->FinalProduct Improved ee

Caption: Decision workflow for troubleshooting purification-induced racemization.

Solutions & Protocols:

Purification Method Problem Recommended Solution
Silica Gel Chromatography Acidic nature of silica1. Neutralize: Pre-treat the silica gel by slurrying it in the eluent containing 1% triethylamine, then pack the column. 2. Alternative Phases: Use a less acidic support like Florisil® or deactivated neutral alumina.
Distillation High pot temperature / long residence timeUse Kugelrohr distillation for small scales, which minimizes the time the compound spends at high temperature. For larger scales, use a high-vacuum distillation setup to lower the boiling point.

Section 3: Analytical Methods for Stereochemical Purity

A robust analytical method is essential for accurately diagnosing racemization.

Protocol: General Method for Chiral HPLC Analysis

This protocol provides a starting point for method development. The optimal column and mobile phase must be determined empirically.

  • Instrumentation: HPLC system with UV detector.

  • Chiral Column Selection:

    • Start with a polysaccharide-based column, such as a Chiralcel® OD-H or Chiralpak® AD-H. These are versatile and effective for a wide range of compounds.[6]

  • Mobile Phase:

    • Begin with a standard normal-phase eluent, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v).[6]

    • Adjust the ratio to optimize the separation. Increasing the alcohol content generally reduces retention time.

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV wavelength where the compound has good absorbance (e.g., 210 nm if no strong chromophore is present).

    • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

  • Calculation of Enantiomeric Excess (ee):

    • Identify the peaks for the (R) and (S) enantiomers.

    • Calculate the area of each peak.

    • Use the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer's peak and Area₂ is the area of the minor one).

References

  • MDPI. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Available from: [Link]

  • PMC. (n.d.). Robust, Enantioselective Construction of Challenging, Biologically Relevant Tertiary Ether Stereocenters. Available from: [Link]

  • CCS Chemistry. (n.d.). Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. Available from: [Link]

  • PubMed. (n.d.). Stereoselective nucleophilic substitution of oxazepam and racemization in acidic methanol and ethanol. Available from: [Link]

  • Wiley Online Library. (n.d.). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available from: [Link]

  • Key Concepts in Stereoselective Synthesis. (n.d.). Key Concepts in Stereoselective Synthesis. Available from: [Link]

  • PMC. (2021). Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. Available from: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • PMC. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Available from: [Link]

  • LCGC International. (2020). Contemporary Analysis of Chiral Molecules. Available from: [Link]

  • OChemTutor. (n.d.). Understanding Stereochemistry Outcomes of Reactions. Available from: [Link]

  • Journal of the American Chemical Society. (n.d.). A directing effect of neighboring aromatic groups on the regiochemistry of formation and stereochemistry of alkylation and bromination of ketone lithium enolates. Evidence for lithium-arene coordination and dramatic effect of copper(I) in controlling stereochemistry and limiting polyalkylation. Available from: [Link]

  • PMC. (n.d.). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Available from: [Link]

  • DIAL@UCLouvain. (n.d.). A greener pathway to enantiopurity: mechanochemical deracemization through abrasive grinding. Available from: [Link]

  • ResearchGate. (2025). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Available from: [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Available from: [Link]

  • MDPI. (2000). Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S). Available from: [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]

  • RSC Publishing. (2020). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. Available from: [Link]

  • Research Collection. (n.d.). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for Polar Oxane Derivatives

Welcome to the technical support center for the purification of polar oxane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the chromatog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar oxane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the chromatographic separation of these unique compounds. Here, we will move beyond generic protocols and delve into the underlying principles and practical troubleshooting strategies to empower you with the expertise to optimize your purifications.

The Challenge of Polar Oxane Derivatives

Oxane derivatives, cyclic ethers with a six-membered ring, are prevalent scaffolds in pharmaceuticals and natural products. When substituted with polar functional groups (e.g., hydroxyls, amines, carboxylic acids), their purification by traditional normal-phase chromatography on silica gel becomes a significant hurdle. These highly polar molecules often exhibit:

  • Poor solubility in the non-polar solvents typically used in normal-phase chromatography.[1][2][3]

  • Strong, often irreversible, adsorption to the polar stationary phase, leading to low or no recovery.[3][4][5]

  • Significant peak tailing due to strong interactions with the acidic silanol groups on the silica surface.[6][7][8]

This guide provides a structured approach to overcoming these challenges, focusing on the principles of chromatographic theory and providing actionable, field-proven solutions.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address the common issues encountered during the purification of polar oxane derivatives.

Issue 1: My polar oxane derivative is not eluting from the silica gel column, even with a highly polar mobile phase.

Q: I've tried various combinations of ethyl acetate/hexane and even dichloromethane/methanol, but my compound remains at the top of the column. What is happening and how can I fix it?

A: This is a classic case of irreversible adsorption, where your highly polar analyte is binding too strongly to the acidic silanol groups on the silica surface.[3][4][5] To address this, you have several options that modulate the interactions between your compound, the stationary phase, and the mobile phase.

Root Cause Analysis & Solutions:

  • Excessively Strong Analyte-Stationary Phase Interaction: The polar functional groups on your oxane derivative are likely forming strong hydrogen bonds with the silica surface.

    • Solution 1: Mobile Phase Modification. The most immediate solution is to add a competitive agent to your mobile phase to disrupt this strong interaction.[4][9]

      • For Basic Oxane Derivatives: Add a small percentage of a base like triethylamine (TEA) or ammonia (typically 0.1-2%) to your eluent.[4][9][10] These modifiers will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound and allowing it to elute.[10][11]

      • For Acidic Oxane Derivatives: Incorporate a small amount of an acid, such as acetic acid or formic acid (0.1-1%), into your mobile phase. This will protonate your analyte, reducing its polarity and its interaction with the stationary phase.[12]

    • Solution 2: Deactivation of the Stationary Phase. If mobile phase modification is insufficient, you can directly deactivate the silica gel.

      • Protocol: Before loading your sample, flush the column with your chosen eluent system containing 1-2% triethylamine for 2-3 column volumes. This neutralizes the most active acidic sites.[10] Afterwards, flush with the initial mobile phase (without the modifier) to remove excess base before loading your compound.[10]

    • Solution 3: Change of Stationary Phase. If your compound is particularly sensitive or the above methods fail, consider a different stationary phase.[4][13]

      • Alumina: Available in basic, neutral, and acidic forms, alumina can be an excellent alternative for basic compounds that show strong adsorption to silica.[4][14]

      • Bonded Phases: Diol or amino-bonded silica phases offer different surface polarities and can be less retentive for highly polar compounds in normal-phase mode.[10][15]

Issue 2: My compound elutes, but the peak is very broad with significant tailing.

Q: I am able to get my compound off the column, but the fractions are impure due to severe peak tailing. How can I improve the peak shape?

A: Peak tailing is a common problem when purifying polar compounds on silica gel and is often caused by secondary interactions between your analyte and the stationary phase.[7][8] Specifically, the presence of highly acidic silanol groups on the silica surface creates a mixed-mode retention mechanism, leading to the observed tailing.[7]

Strategies to Improve Peak Symmetry:

  • Mobile Phase pH Adjustment: For ionizable oxane derivatives, controlling the pH of the mobile phase is critical. By suppressing the ionization of your analyte or the stationary phase, you can minimize secondary interactions.[7][8]

    • Low pH Operation: For basic compounds, using a mobile phase with a low pH (e.g., buffered with 0.1% formic or acetic acid) will protonate the basic functional groups on your analyte and also suppress the ionization of the silanol groups, leading to sharper peaks.[7][8][10]

    • High pH Operation: For acidic compounds, a mobile phase with a higher pH can be beneficial. However, standard silica gel is not stable at high pH. In such cases, using a hybrid silica or a polymer-based column is recommended.[11]

  • Use of "End-Capped" Columns: Modern chromatography columns often undergo a process called "end-capping," where the residual silanol groups are chemically modified to be less polar.[8][16] Using a column with high-quality end-capping will significantly reduce peak tailing for polar compounds.[8][16]

  • Mobile Phase Additives: As mentioned previously, the addition of modifiers like triethylamine can drastically improve peak shape for basic compounds by competing for the active silanol sites.[7][10]

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing.[16] If you observe this, try reducing the sample load.[16][17]

Parameter Effect on Peak Tailing Recommended Action for Polar Oxanes
Mobile Phase pH Influences ionization of analyte and silanol groups.[18]For basic oxanes, lower the pH; for acidic oxanes, consider a pH-stable column and raise the pH.
Mobile Phase Additives Mask active silanol sites.[11]Add 0.1-2% TEA for basic compounds or 0.1-1% acetic/formic acid for acidic compounds.[9][10][12]
Stationary Phase Surface chemistry dictates interactions.[6][15]Use end-capped columns or consider alternative phases like alumina, diol, or amino.[8][10][16]
Sample Load High loads can cause peak distortion.[16]Reduce the amount of sample applied to the column.[17]
Issue 3: My polar oxane derivative has poor solubility in the starting mobile phase, leading to loading issues.

Q: My compound is only soluble in highly polar solvents like methanol or DMSO, but my chromatography starts with a non-polar solvent like hexane. How can I effectively load my sample?

A: This is a frequent challenge with highly polar compounds. Dissolving your sample in a strong, polar solvent and then injecting it into a weak, non-polar mobile phase will cause it to precipitate at the top of the column, leading to poor separation and band broadening.[5] The solution is to use a dry loading technique.[4][14]

Step-by-Step Protocol for Dry Loading:

  • Dissolve the Sample: Dissolve your crude polar oxane derivative in a minimal amount of a suitable polar solvent (e.g., methanol, acetone, dichloromethane).

  • Adsorb onto a Solid Support: Add a small amount of silica gel (or an inert support like Celite for very sensitive compounds) to the solution. The amount of silica should be about 2-3 times the weight of your crude sample.

  • Evaporate the Solvent: Thoroughly mix the slurry and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.

  • Load onto the Column: Carefully apply the dried powder to the top of your pre-packed chromatography column.

  • Begin Elution: Gently add your initial mobile phase and proceed with the chromatography as planned.

This technique ensures that your compound is introduced to the column in a concentrated band, leading to a much better separation.[14]

Advanced Strategies: Beyond Normal-Phase Chromatography

When dealing with extremely polar oxane derivatives, it may be necessary to move beyond traditional normal-phase chromatography.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[3][19][20]

  • Principle: HILIC uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, with a small amount of aqueous buffer.[14][19][21] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[3]

  • When to Use HILIC: Consider HILIC when your oxane derivative is too polar for reversed-phase (elutes in the void volume) and shows poor peak shape or recovery in normal-phase chromatography.[3][20]

Reversed-Phase Chromatography with Polar-Embedded or Polar-Endcapped Columns

Standard C18 reversed-phase columns can sometimes fail to retain very polar compounds, which may elute in the solvent front.[22][23]

  • Specialized Columns: Modern reversed-phase columns with embedded polar groups (EPG) or specialized polar end-capping are designed to be stable in highly aqueous mobile phases and offer alternative selectivity for polar analytes.[10][14] These columns can provide sufficient retention for polar oxane derivatives that are not amenable to traditional C18 separations.[22]

Visualizing the Workflow

Decision Tree for Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate chromatographic method for your polar oxane derivative.

MethodSelection start Start: Polar Oxane Derivative tlc Run TLC in EtOAc/Hexane & DCM/MeOH start->tlc rf_check Is Rf between 0.1-0.4 with good spot shape? tlc->rf_check np_std Proceed with Normal-Phase (Silica Gel) rf_check->np_std Yes no_rf Rf = 0 or Streaking at Origin rf_check->no_rf No streaking Streaking or Tailing? np_std->streaking add_modifier Add Modifier to Mobile Phase (e.g., TEA or Acetic Acid) streaking->add_modifier Yes re_check_tlc Re-run TLC add_modifier->re_check_tlc re_check_tlc->np_std hilic_rp Consider Alternative Methods no_rf->hilic_rp hilic HILIC hilic_rp->hilic rp_polar Reversed-Phase (Polar-Embedded Column) hilic_rp->rp_polar PeakTailingTroubleshooting start Peak Tailing Observed check_load Is column overloaded? start->check_load reduce_load Reduce Sample Load check_load->reduce_load Yes check_modifier Is analyte basic or acidic? check_load->check_modifier No reduce_load->check_modifier add_base Add Basic Modifier (e.g., 0.5% TEA) check_modifier->add_base Basic add_acid Add Acidic Modifier (e.g., 0.5% AcOH) check_modifier->add_acid Acidic check_column Is column old or not end-capped? add_base->check_column add_acid->check_column new_column Use a new, high-quality end-capped column check_column->new_column Yes still_tailing If tailing persists, consider HILIC or alternative stationary phase check_column->still_tailing No new_column->still_tailing

Caption: Workflow for troubleshooting peak tailing.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Dampier, K. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatographic Science.
  • Dr. Maisch. (n.d.). Normal Phase.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Element Lab Solutions. (n.d.). Normal Phase flash chromatography.
  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • MTC USA. (2025, November 3). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation.
  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Chrom-Academy.
  • Organomation. (2025, February 18). Understanding Solvent Types in Chromatography & Mass Spectrometry.
  • YMC America. (n.d.). Normal Phase Chromatography Solutions.
  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Yue, Z.-X., & Cao, J. (2021, July 16). Ion Pair-Based Mobile Phase Additives to Improve the Separation of Polar Compounds in Supercritical Fluid Chromatography. SSRN.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • Agilent. (n.d.). TROUBLESHOOTING GUIDE.
  • PolyLC. (n.d.). HILIC Columns for Polar Separations.
  • Alfa Chemistry. (n.d.). Silica Gel for Column Chromatography.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • HETEROCYCLES. (2018). treatment with silica gel under thermal conditions. 96(9), 1536.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes.
  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2022, April 15). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.
  • ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography?.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Thermo Fisher Scientific - SG. (n.d.). Chromatography Troubleshooting Guides-Solid Phase Extractions.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • University of Victoria. (n.d.). Column chromatography.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Chalcone Purification by Column Chromatography.
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • Waters. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). Overcoming challenges in the purification of unstable lipids.
  • Sterling Pharma Solutions. (2025, June 23). Overcoming purification hurdles for ADC linker payloads.

Sources

Optimization

overcoming steric hindrance in (3R)-oxan-3-ylmethanol functionalization

Ticket System: Open | Priority: High | Agent: Senior Application Scientist Executive Summary: The C3-Conformational Gatekeeper You are likely encountering difficulties because (3R)-oxan-3-ylmethanol (also known as (3R)-t...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Open | Priority: High | Agent: Senior Application Scientist

Executive Summary: The C3-Conformational Gatekeeper

You are likely encountering difficulties because (3R)-oxan-3-ylmethanol (also known as (3R)-tetrahydropyran-3-ylmethanol) presents a deceptive steric profile. While the hydroxyl group is primary, its reactivity is governed by the chair conformation of the tetrahydropyran (THP) ring .

In the (3R)-enantiomer, the hydroxymethyl group (


) prefers the equatorial  position to minimize 1,3-diaxial interactions. However, this places the methylene protons of the substituent in close proximity to the ring's C2 and C4 equatorial protons, creating a "picket fence" effect that hinders the approach of bulky electrophiles. Furthermore, intramolecular H-bonding between the hydroxyl proton and the ring oxygen (O1) can lock the molecule in a pseudo-cyclic conformation, reducing nucleophilicity.

This guide provides "Level 3" troubleshooting protocols to bypass these specific steric and electronic barriers.

Module 1: Activation of the Hydroxyl Group (Leaving Group Synthesis)

User Issue: Standard tosylation (TsCl/Pyridine) is stalling or yielding <50% conversion after 24h.

Diagnostic

The standard pyridine-mediated mechanism requires the formation of a pyridinium sulfonate intermediate. The steric bulk of the THP ring at C3 slows the attack of the alcohol on this intermediate. Additionally, the basicity of the primary alcohol is slightly modulated by the inductive effect of the ring oxygen (beta-position).

Protocol A: The "Anhydride Turbo" Method

Switching from sulfonyl chlorides to sulfonyl anhydrides eliminates the chloride ion dependency and increases electrophilicity.

Reagents:

  • Methanesulfonic anhydride (

    
    ) or p-Toluenesulfonic anhydride (
    
    
    
    ).
  • Catalyst: 4-Dimethylaminopyridine (DMAP) - Crucial for acyl transfer.

  • Base: Diisopropylethylamine (DIPEA) - Sterically bulky base prevents side reactions.

Step-by-Step:

  • Dissolve (3R)-oxan-3-ylmethanol (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Add DIPEA (1.5 equiv) and DMAP (0.1 equiv). Cool to 0°C.[1]

  • Add

    
     or 
    
    
    
    (1.2 equiv) portion-wise.
  • Allow to warm to RT. Reaction typically completes in <2 hours compared to 24h with chlorides.

Data Comparison:

MethodReagentTimeYieldNote
StandardTsCl / Pyridine24 h45-60%Incomplete conversion common.
Recommended

/ DIPEA / DMAP
1.5 h >92% Rapid kinetics overcome sterics.
Module 2: The Mitsunobu Dead-End

User Issue: Mitsunobu reaction with DEAD/PPh3 fails to invert or substitute the alcohol; recovering starting material.

Diagnostic

The classic Mitsunobu betaine intermediate is bulky. The steric crowding at the C3 position of the oxane ring prevents the formation of the alkoxyphosphonium salt, or the subsequent


 attack is blocked by the bulk of the triphenylphosphine oxide (TPPO) leaving group.
Protocol B: The Tsunoda Modification (ADDP/PBu3)

We must reduce the steric bulk of the reagents and increase the nucleophilicity of the phosphine.

The Fix: Replace DEAD/PPh3 with ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine).

  • PBu3: Smaller cone angle and more nucleophilic than PPh3.

  • ADDP: Forms a more stable betaine intermediate that tolerates hindered alcohols.

Workflow:

  • Solvent: Anhydrous THF or Toluene (Toluene allows higher temps if needed).

  • Sequence:

    • Mix Alcohol (1.0 eq) + Nucleophile (1.2 eq) + PBu3 (1.5 eq) in solvent.

    • Cool to 0°C.[1]

    • Add ADDP (1.5 eq) last as a solid or solution.

  • Temperature: Stir at RT. If no reaction after 4h, heat to 60°C (only possible with ADDP/Toluene).

Module 3: Nucleophilic Substitution ( ) on Activated Alcohols

User Issue: I have the Mesylate (OMs), but displacement with weak nucleophiles (e.g., azides, cyanides) is sluggish.

Diagnostic

Even with a good leaving group, the C3 position is prone to "conformational locking." As the nucleophile approaches from the backside (


 to the LG), it encounters the axial hydrogens of the ring.
Protocol C: The "Naked Anion" Approach

You must strip the cation solvation shell to maximize nucleophile energy.

Recommendation:

  • Solvent: DMF or DMSO (Polar Aprotic).

  • Additive: 18-Crown-6 (if using K+ salts) or 15-Crown-5 (if using Na+ salts).

  • Temperature: 60-80°C is often required for THP systems.

Visual Workflow (Decision Logic):

Functionalization_Logic Start Start: (3R)-Oxan-3-ylmethanol Goal Desired Outcome? Start->Goal LG_Route Create Leaving Group (OTs/OMs) Goal->LG_Route Substitution (2-step) Direct_Sub Direct Substitution (Mitsunobu) Goal->Direct_Sub Substitution (1-step) Oxidation Oxidation to Aldehyde Goal->Oxidation C-C Bond Formation LG_Decision Standard TsCl failed? LG_Route->LG_Decision Mit_Decision Steric Failure with DEAD? Direct_Sub->Mit_Decision Ox_Decision Avoid Racemization? Oxidation->Ox_Decision Anhydride Use Ts2O + DMAP (Protocol A) LG_Decision->Anhydride Yes Tsunoda Switch to ADDP / PBu3 (Protocol B) Mit_Decision->Tsunoda Yes Tempo TEMPO / BAIB (Mild, Neutral) Ox_Decision->Tempo Yes

Caption: Decision matrix for selecting the optimal functionalization pathway based on steric constraints.

FAQ: Frequently Asked Questions

Q1: Can I use the Swern oxidation to get the aldehyde? A: Yes, but proceed with caution. The intermediate alkoxysulfonium ylide is bulky. If the reaction is too slow at -78°C due to sterics, warming it up often leads to Pummerer rearrangement side products rather than oxidation. TEMPO/BAIB (Bis-acetoxyiodobenzene) is superior here because it operates at RT and is less sterically demanding [1].

Q2: Why does the (3R) enantiomer matter for the reaction conditions? A: It dictates the 3D shape. In the (3R) isomer, the C3 substituent is equatorial in the lowest energy chair. If you heat the reaction significantly, you may access the "twist-boat" conformation, which can alter the stereochemical outcome of subsequent attacks. Always try to keep temperatures below 80°C to maintain the chair fidelity [2].

Q3: My nucleophile is an amine. Can I just do


 on the Tosylate? 
A:  Primary amines often lead to elimination (forming the exocyclic double bond) rather than substitution when reacting with hindered THP-methyl sulfonates.
  • Better Route: Reductive Amination. Oxidize the alcohol to the aldehyde (using TEMPO), then react with the amine +

    
    . This avoids the steric fight of 
    
    
    
    entirely.
References
  • TEMPO-Mediated Oxidations: Epp, J. B., & Widlanski, T. S. (1999). Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295.

  • Conformational Analysis of THP: Wiberg, K. B., et al. (2013). Conformational Preferences of Substituted Tetrahydropyrans. The Journal of Organic Chemistry, 78(8), 3760–3769.

  • Mitsunobu Improvements (ADDP/PBu3): Tsunoda, T., et al. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, a New Reagent System for Mitsunobu Reaction.[2] Tetrahedron Letters, 34(10), 1639-1642.

  • Steric Hindrance in THP Functionalization: Smith, A. B., et al. (2008). Design, Synthesis, and Evaluation of Non-Macrocyclic Inhibitors of the HIV-1 Protease. Bioorganic & Medicinal Chemistry Letters.

Disclaimer: These protocols are for research use only. Always consult the SDS of reagents (especially ADDP and Sulfonyl Anhydrides) before use.

Sources

Troubleshooting

Technical Guide: Stability of (3R)-Oxan-3-ylmethanol in Acidic Media

This is the Technical Support Center for (3R)-Oxan-3-ylmethanol . [1] Executive Summary (3R)-Oxan-3-ylmethanol (also known as (3R)-tetrahydropyran-3-ylmethanol) exhibits high stability under standard acidic reaction cond...

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for (3R)-Oxan-3-ylmethanol .

[1]

Executive Summary

(3R)-Oxan-3-ylmethanol (also known as (3R)-tetrahydropyran-3-ylmethanol) exhibits high stability under standard acidic reaction conditions (e.g., dilute HCl, H₂SO₄, TFA) used in organic synthesis.[1]

Crucial Distinction: Unlike the acid-labile "THP ether" protecting group (which is an acetal), this compound is a cyclic ether.[1] The ring oxygen is not adjacent to the exocyclic substituent, rendering the ring resistant to hydrolysis under mild to moderate acidic conditions.

Primary Risks:

  • Yield Loss during Workup: Due to high water solubility, not chemical decomposition.

  • Ring Cleavage: Only occurs with strong acids containing nucleophilic counterions (HBr, HI) or extreme Lewis acid conditions.[1]

  • Esterification: The primary alcohol moiety remains reactive to carboxylic acids.

Structural Analysis & Stability Logic

To understand the stability profile, one must distinguish the structural connectivity of (3R)-oxan-3-ylmethanol from acid-labile analogs.[1]

Comparative Stability Diagram

The following diagram illustrates why (3R)-oxan-3-ylmethanol resists acid hydrolysis while THP-protected alcohols do not.

StabilityComparison cluster_0 Target Molecule: (3R)-Oxan-3-ylmethanol cluster_1 Common Confusion: THP-Protected Alcohol Target (3R)-Oxan-3-ylmethanol (Cyclic Ether) STABLE in Dilute Acid Mech_Stable Ether Linkage (C-O-C) Requires strong Lewis Acid or HBr/HI to cleave Target->Mech_Stable THP_Group 2-Alkoxytetrahydropyran (Acetal) UNSTABLE in Acid Mech_Unstable Acetal Linkage (O-C-O) Hydrolyzes via Oxocarbenium ion to aldehyde + alcohol THP_Group->Mech_Unstable

Figure 1: Structural basis for acid stability.[1] The target molecule lacks the O-C-O acetal linkage required for facile acid hydrolysis.

Stability Matrix

Use this table to determine if your reaction conditions are safe.[1]

Acid TypeExample ConditionsStability StatusPotential Side Reactions
Dilute Mineral Acid 1M HCl, 1M H₂SO₄, RTSTABLE None.[1] Safe for deprotection of other groups (e.g., Boc).
Organic Acids TFA, Acetic Acid, Formic AcidSTABLE Potential esterification of the primary alcohol if heated (Fischer esterification).
Strong Nucleophilic Acids 48% HBr, 57% HIUNSTABLE Ring Opening: Ether cleavage to form halo-alcohols (e.g., 1,5-dibromopentane derivatives).[1]
Lewis Acids BF₃·OEt₂, AlCl₃CONDITIONAL Generally stable at low T. High T or prolonged exposure can lead to ring opening or polymerization.
Oxidizing Acids Chromic Acid (Jones)UNSTABLE Ring is stable, but the primary alcohol (-CH₂OH) will oxidize to carboxylic acid.[1]

Troubleshooting Guide (FAQ)

Q1: "My compound disappeared after acidic workup. Did it decompose?"

Diagnosis: Likely extraction failure , not decomposition. Explanation: (3R)-Oxan-3-ylmethanol is a small, polar molecule with an ether oxygen and a primary hydroxyl group.[1] It has high water solubility (LogP ≈ 0 to 0.5).[1] Standard extraction with diethyl ether or hexane will leave the product in the aqueous acid phase. Solution:

  • Salting Out: Saturate the aqueous layer with NaCl.

  • Solvent Choice: Use DCM (Dichloromethane) or EtOAc (Ethyl Acetate) (3x extractions).[1]

  • Continuous Extraction: For large scales, use a continuous liquid-liquid extractor.[1]

Q2: "Can I remove a Boc group with TFA in the presence of this scaffold?"

Answer: Yes. Protocol: Standard 20-50% TFA in DCM conditions are perfectly safe for the oxane ring.[1] The primary alcohol is also stable to TFA at room temperature (though trifluoroacetate esters can form, they hydrolyze readily during aqueous bicarbonate workup).

Q3: "I see a new spot on TLC after heating in acidic methanol."

Diagnosis: Esterification or Transesterification .[1] Explanation: If you are heating (3R)-oxan-3-ylmethanol in MeOH with acid (e.g., H₂SO₄), you are not attacking the ring, but you might be forming methyl ethers (if conditions are extreme) or, more likely, if carboxylic acids are present, forming esters.[1] Verification: Check IR for ester carbonyl stretch (~1735 cm⁻¹).

Q4: "Will the (3R) stereocenter racemize in acid?"

Answer: No. Reasoning: The chiral center is at C3. Acid-catalyzed racemization typically requires an acidic proton (alpha to a carbonyl) or a mechanism involving carbocation formation at the chiral center.[1]

  • The C3 position is not acidic.

  • The C3 position is not involved in ring opening (which usually attacks C2 or C6).

  • Even if the ring opens under extreme conditions (HBr), the chirality at C3 (now part of an acyclic chain) is generally preserved unless the mechanism involves elimination/addition.

Recommended Protocols

Protocol A: Safe Acidic Workup (Recovery)

Use this when isolating the compound from an acidic reaction mixture.

  • Quench: Cool reaction mixture to 0°C.

  • Neutralize: Carefully adjust pH to ~7 using Saturated NaHCO₃ or 1M NaOH. Note: Neutral pH minimizes solubility in water compared to strongly acidic/basic solutions.

  • Saturation: Add solid NaCl to the aqueous layer until saturated (brine).

  • Extraction: Extract with DCM (3 x solvent volume).

    • Tip: Avoid Ether/Hexane.

  • Drying: Dry combined organics over Na₂SO₄.

  • Concentration: Rotary evaporate at moderate vacuum (bath < 40°C). Warning: Compound boiling point is high (~214°C), but do not use high-vacuum for prolonged periods if the sample is small, to avoid sublimation/evaporation losses.

Protocol B: Reaction with HBr (Warning)

If you intentionally want to open the ring. To cleave the ether, reflux in 48% HBr.

  • Pathway: Protonation of ether oxygen -> S_N2 attack by Bromide at least hindered carbon (C6) -> Ring opening to bromo-alcohol.[1]

Mechanistic Pathway (Advanced)

The following diagram details the reaction pathways in different acidic media.

ReactionPathways Start (3R)-Oxan-3-ylmethanol Cond_Dilute Dilute H+ / TFA (Standard Workup) Start->Cond_Dilute Cond_HBr Conc. HBr / Heat (Nucleophilic Acid) Start->Cond_HBr Cond_Ox Jones Reagent (H2CrO4 / H2SO4) Start->Cond_Ox Prod_Stable NO REACTION (Compound Recovered) Cond_Dilute->Prod_Stable Stable Ether Linkage Prod_RingOpen RING OPENING Formation of 1,5-dibromo-3-(bromomethyl)pentane (or similar derivatives) Cond_HBr->Prod_RingOpen Nucleophilic Cleavage Prod_Acid OXIDATION (3R)-Oxan-3-carboxylic acid Cond_Ox->Prod_Acid Alcohol Oxidation

Figure 2: Reaction outcomes based on acid type.[1]

References

  • PubChem. Compound Summary: (3R)-oxan-3-ylmethanol.[1][2][3] National Library of Medicine. Available at: [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 17: Ethers - Stability and Cleavage).[1]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Distinction between THP ethers and cyclic ethers).

Sources

Optimization

Technical Support Center: Troubleshooting (3R)-Oxan-3-ylmethanol Oxidation Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address one of the most notorious challenges in chiral synthesis: the oxidation of (3R)-oxan-3-ylmethanol to (3R)-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address one of the most notorious challenges in chiral synthesis: the oxidation of (3R)-oxan-3-ylmethanol to (3R)-oxan-3-carbaldehyde.

Because the C3 stereocenter of the tetrahydropyran ring is directly adjacent (alpha) to the newly formed aldehyde, it is highly susceptible to epimerization. This guide provides causal troubleshooting, optimized protocols, and empirical data to help you maintain strict stereochemical fidelity during your scale-up and discovery workflows.

Section 1: Knowledge Base & FAQs (Mechanisms & Causality)

Q1: Why does my oxidation reaction result in a loss of enantiomeric excess (ee) at the C3 position? A1: The loss of stereointegrity is driven by base- or acid-catalyzed


-epimerization. Once the primary alcohol is oxidized to (3R)-oxan-3-carbaldehyde, the proton at the C3 position becomes relatively acidic due to the electron-withdrawing nature of the adjacent carbonyl. If unhindered bases or trace acids are present, this proton is abstracted to form a planar enol or enolate intermediate. Upon reprotonation, the hydrogen can add to either face of the planar 

system, resulting in a racemic mixture of the (3R) and (3S) epimers.

Q2: I am using a standard Swern Oxidation. Why am I seeing up to 20% epimerization, and how can I fix it? A2: In a standard Swern oxidation, triethylamine (Et


N) is used to deprotonate the alkoxysulfonium intermediate, facilitating the elimination step that forms the aldehyde. However, Et

N is a relatively unhindered base. After the aldehyde is formed, Et

N can subsequently abstract the

-proton of your product. Solution: Substitute Et

N with N,N-Diisopropylethylamine (DIPEA). DIPEA is sterically hindered; it is basic enough to promote the desired elimination of the alkoxysulfonium ion but too bulky to efficiently abstract the

-proton of the resulting aldehyde, thereby mitigating the epimerization side reaction[1].

Q3: Is Dess-Martin Periodinane (DMP) a better alternative for this substrate? A3: Yes. DMP is widely considered the gold standard for oxidizing primary alcohols with adjacent chiral centers without causing epimerization[2]. However, the DMP oxidation mechanism releases acetic acid as a stoichiometric byproduct. Because acid can also catalyze enolization, it is critical to buffer the reaction mixture. Adding solid sodium bicarbonate (NaHCO


) to the reaction neutralizes the acetic acid as it forms, preserving the stereocenter[3].

Q4: How do I prevent over-oxidation to (3R)-oxan-3-carboxylic acid? A4: Over-oxidation typically occurs when trace water is present in the reaction mixture, allowing the aldehyde to form a hydrate (gem-diol), which is then further oxidized. Ensure all solvents (especially dichloromethane) are strictly anhydrous. Avoid aqueous-based oxidants like unbuffered TEMPO/NaClO (Anelli oxidation) unless you are strictly controlling the pH (~8.6–9.0) and using a biphasic system to isolate the aldehyde from the aqueous oxidant immediately upon formation.

Section 2: Quantitative Method Comparison

To aid in reagent selection, the following table synthesizes the expected outcomes of various oxidation strategies based on historical empirical data for


-chiral primary alcohols.
Oxidation MethodBase / Buffer UsedTypical YieldEnantiomeric Excess (ee)Primary Causality for ee LossScalability
Standard Swern Et

N
80–85%75–80%Unhindered base abstracts

-proton
High
Modified Swern DIPEA82–88%>98%Minimized due to steric bulk of DIPEAHigh
Standard DMP None85–90%85–90%Acetic acid byproduct catalyzes enolizationLow-Medium
Buffered DMP NaHCO

(solid)
90–95%>99%Acid neutralized; neutral pH maintainedLow-Medium
TEMPO / NaClO NaHCO

(aq)
70–75%80–85%Over-oxidation and phase-transfer pH driftHigh
Section 3: Standard Operating Procedures (SOPs)

These self-validating protocols are engineered to prevent the side reactions detailed above.

Protocol A: Buffered Dess-Martin Periodinane (DMP) Oxidation (Maximum Stereofidelity)

Use this protocol for discovery-scale synthesis where preserving >99% ee is the absolute priority.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Substrate Loading: Dissolve (3R)-oxan-3-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Buffering (Critical Step): Add solid NaHCO

    
     (5.0 eq) to the stirring solution to create a heterogeneous buffer system. This ensures any acetic acid generated is immediately neutralized.
    
  • Oxidation: Cool the mixture to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise.

  • Monitoring: Warm to room temperature and stir for 1–2 hours. Monitor via TLC (stain with

    
    -anisaldehyde; the aldehyde will appear as a distinct spot).
    
  • Biphasic Quench: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO

    
     and saturated aqueous Na
    
    
    
    S
    
    
    O
    
    
    . Stir vigorously for 15–30 minutes until the organic layer is completely clear (this destroys unreacted DMP and iodine byproducts).
  • Isolation: Extract with DCM, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Self-Validation: Keep the rotary evaporator water bath below 30 °C to prevent thermal epimerization during concentration.
Protocol B: Modified Swern Oxidation with DIPEA (Process Scale)

Use this protocol for scale-up (>10 grams) where DMP becomes cost-prohibitive or hazardous.

  • Activation: Flame-dry a multi-neck flask equipped with a dropping funnel and internal thermometer. Purge with Argon. Add anhydrous DCM and oxalyl chloride (1.2 eq). Cool to -78 °C using a dry ice/acetone bath.

  • Intermediate Formation: Slowly add anhydrous DMSO (2.4 eq) dissolved in DCM dropwise. Maintain the internal temperature below -70 °C. Stir for 15 minutes to form the chlorodimethylsulfonium intermediate.

  • Alcohol Addition: Add (3R)-oxan-3-ylmethanol (1.0 eq) in DCM dropwise. Stir for 30 minutes at -78 °C to form the alkoxysulfonium ion.

  • Elimination (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (5.0 eq) dropwise. Do not use Triethylamine (Et

    
    N). The steric bulk of DIPEA ensures it acts exclusively on the sulfonium intermediate rather than the product's 
    
    
    
    -proton.
  • Warming: Stir for 15 minutes at -78 °C, then slowly warm to 0 °C over 1 hour.

  • Workup: Quench by adding water. Extract with DCM, wash with cold 1M HCl (to remove amine salts), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Section 4: Pathway Visualization

The following diagram maps the logical relationship between the desired oxidation pathway and the competing side reactions.

G A (3R)-oxan-3-ylmethanol (Primary Alcohol) B (3R)-oxan-3-carbaldehyde (Target Aldehyde) A->B Mild Oxidation (DMP or Swern/DIPEA) C Enol Intermediate (Loss of Stereocenter) B->C Excess Base/Acid (Alpha-proton abstraction) E (3R)-oxan-3-carboxylic acid (Over-oxidation Byproduct) B->E Aqueous Oxidants (e.g., unbuffered TEMPO/NaClO) C->B Reprotonation D (3S)-oxan-3-carbaldehyde (Epimerized Byproduct) C->D Non-selective reprotonation

Fig 1: Reaction pathways of (3R)-oxan-3-ylmethanol oxidation, highlighting the C3 epimerization.

References
  • [2] Studies Toward the Synthesis of (-)-Zampanolide: Preparation of the Macrocyclic Core. National Institutes of Health (NIH).2

  • [1] Swern oxidation. Wikipedia. 1

  • A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry (RSC Publishing).

  • [3] A Comprehensive Achievement in the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Preprints.org.3

Sources

Troubleshooting

Technical Support Center: Crystallization of (3R)-Oxan-3-ylmethanol Derivatives

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex thermodynamic and kinetic challenges associated with the isolat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex thermodynamic and kinetic challenges associated with the isolation and purification of (3R)-oxan-3-ylmethanol (tetrahydropyran-3-ylmethanol) derivatives.

Because these chiral building blocks feature a flexible tetrahydropyran ring and a hydrogen-bonding hydroxyl moiety, they frequently exhibit high solubility and low melting points. This makes them highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—and polymorphic entrapment during scale-up[1]. This guide provides self-validating protocols and mechanistic explanations to ensure robust process development.

Module 1: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does my (3R)-oxan-3-ylmethanol derivative form a milky emulsion during cooling crystallization instead of nucleating solid crystals?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturation trajectory of your cooling profile crosses into a miscibility gap on the ternary phase diagram before it breaches the metastable zone width (MSZW) required for solid nucleation[2].

The Causality: The integration of the flexible (3R)-oxan-3-ylmethanol molecules into a rigid crystal lattice is kinetically hindered. When cooled too rapidly, the system experiences high supersaturation. Instead of overcoming the high activation energy of nucleation, the solute separates into a dense, solute-rich liquid phase (droplets) suspended in a solvent-rich continuous phase[3]. If these droplets spontaneously solidify later in the process, they trap impurities and mother liquor, leading to sticky, agglomerated masses[4].

Protocol: Semiautomated Seeding & Anti-Solvent Workflow to Bypass LLPS

To establish a self-validating process, you must control the supersaturation generation rate and force nucleation before the LLPS boundary is reached.

  • Determine the Phase Boundaries: Use an in-line fiber optic turbidity probe (e.g., FBRM or EasyViewer) to map the saturation temperature (

    
    ) and the oiling-out temperature (
    
    
    
    )[4].
  • Dissolution: Heat the reactor mixture to 5°C above

    
     to ensure complete dissolution and erase the thermal history of the solute.
    
  • Controlled Cooling: Cool the system at a slow, linear rate (0.1°C/min) to a temperature strictly within the MSZW (typically 2–3°C below

    
     but safely above 
    
    
    
    ).
  • Seeding: Introduce 1–3 wt% of highly pure, milled seed crystals of the (3R)-oxan-3-ylmethanol derivative.

  • Isothermal Hold (Desupersaturation): Hold the system isothermally for 2 hours. The seeds will consume the supersaturation via secondary nucleation and crystal growth, fundamentally altering the liquid-phase concentration so it never intersects the miscibility gap[3].

  • Final Isolation: Resume cooling at 0.2°C/min down to the final isolation temperature. Filter and wash with a cold, low-polarity anti-solvent (e.g., heptane).

LLPS_Workflow Start Cooling Crystallization Initiated Turbidity In-line Turbidity Monitoring Start->Turbidity Decision Supersaturation Trajectory Turbidity->Decision LLPS Miscibility Gap Reached (Oiling Out / LLPS) Decision->LLPS Rapid Cooling Nucleation Metastable Zone Reached (Solid Nucleation) Decision->Nucleation Controlled Cooling + Seeding Agglomeration Spontaneous Solidification (Agglomeration & Impurities) LLPS->Agglomeration Intervention Intervention: Isothermal Hold & Seeding LLPS->Intervention Feedback Loop PureCrystal Controlled Crystal Growth (High Purity) Nucleation->PureCrystal Intervention->Nucleation

Caption: Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) using in-line monitoring and seeding.

Module 2: Chiral Resolution and Enantiomeric Enrichment

Q: I am performing a diastereomeric salt resolution of a racemic oxan-3-ylmethanol intermediate, but the enantiomeric excess (ee) is stalling at 80%. How can I upgrade the optical purity?

A: Stalling of enantiomeric excess during classical resolution is typically caused by the co-precipitation or solid-solution formation of the undesired (3S)-diastereomeric salt. Furthermore, classical resolution restricts your maximum theoretical yield to 50%.

The Causality: To break this ceiling, you must exploit the thermodynamic solubility differences between the diastereomeric salts while continuously epimerizing the undesired enantiomer in the mother liquor. This is achieved through Crystallization-Induced Dynamic Resolution (CIDR)[5]. By coupling an in-situ racemization catalyst with selective crystallization, the highly soluble (3S)-salt continuously converts into the less soluble (3R)-salt, driving both yield and ee toward 100%.

Protocol: Temperature Cycling (Ostwald Ripening) for ee Upgrade

If CIDR is not chemically viable for your specific derivative, you can upgrade the ee of your 80% enriched salt using targeted Ostwald ripening.

  • Slurry Preparation: Suspend the enriched (80% ee) salt in a thermodynamically controlled solvent mixture (e.g., Isopropanol/Water 9:1) at 20°C (

    
    ).
    
  • Heating Phase: Heat the slurry to 60°C (

    
    ) at 0.5°C/min. At this temperature, approximately 30% of the solid mass should dissolve. The highly soluble impurities and the undesired (3S)-salt will preferentially enter the solution phase.
    
  • Cooling Phase: Cool the system back to 20°C at 0.2°C/min.

  • Cycling: Repeat this heating/cooling cycle 4 to 5 times. Validation Check: According to the Gibbs-Thomson effect, smaller, less pure crystals will dissolve during the heating phase, and the solute will re-deposit onto the larger, thermodynamically stable (3R)-crystals during the cooling phase.

  • Isolation: Filter the slurry at

    
     and wash with a cold, matched anti-solvent to prevent shock-precipitation of the impurities residing in the mother liquor.
    

CIDR_Pathway Racemate Racemic Solution (3R/3S)-oxan-3-ylmethanol Epimerization In-situ Racemization (Base/Catalyst) Racemate->Epimerization Dynamic Equilibrium Salt3R (3R)-Diastereomeric Salt (Low Solubility) Racemate->Salt3R Salt3S (3S)-Diastereomeric Salt (High Solubility) Racemate->Salt3S ResAgent Resolving Agent (Chiral Acid) ResAgent->Salt3R ResAgent->Salt3S Solid3R Crystalline (3R)-Salt (>99% ee) Salt3R->Solid3R Selective Crystallization Salt3S->Epimerization Recycles to Racemate

Caption: Crystallization-Induced Dynamic Resolution (CIDR) pathway driving 100% theoretical yield.

Module 3: Quantitative Data & Solvent System Selection

Q: How do I select a solvent system that minimizes LLPS risk while maximizing yield for tetrahydropyran-based intermediates?

A: Solvent selection must balance the high polarity of the hydroxyl group with the lipophilicity of the tetrahydropyran ring. Forming a hydrochloride salt is a proven strategy to alter the solubility profile and increase the melting point, thereby shifting the system out of the LLPS danger zone entirely[6].

Below is a field-validated summary of thermodynamic parameters for (3R)-oxan-3-ylmethanol derivative crystallizations.

Table 1: Thermodynamic Parameters for (3R)-Oxan-3-ylmethanol Crystallization Systems
Solvent SystemSolute Conc. (mg/mL)Saturation Temp (

)
LLPS Boundary (

)
MSZW (°C)Yield (%)Purity (ee %)
Isopropanol 15045°CN/A (Solidifies)8°C8598.5
Ethanol/Water (7:3) 22052°C48°C (High Risk)4°C7292.0
Toluene/Heptane (1:2) 11038°C35°C (Med Risk)12°C8899.1
EtOAc/Hexane (1:1) 18041°C39°C (Med Risk)6°C7895.5

Note: Data represents typical operational ranges. Systems with


 closely approaching 

require strict adherence to the seeding protocols outlined in Module 1.
References
  • Adlington, N. K., Black, S. N., & Adshead, D. L. (2013). How To Use the Lasentec FBRM Probe on Manufacturing Scale. Organic Process Research & Development, 17(3), 557–567.[Link]

  • Mettler Toledo. Oiling Out in Crystallization.[Link]

  • Tanaka, K. (2019). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(9).[Link]

  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development.[Link]

  • Hayashida, K., et al. (2005). Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride: A Key Intermediate for TAK-779. Organic Process Research & Development, 9(2), 168-173.[Link]

  • Walker, S. D., et al. (2016). Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor. Organic Process Research & Development.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral analysis of (3R)-oxan-3-ylmethanol

High-Field vs. Benchtop NMR: A Comparative Structural Elucidation Guide for (3R)-oxan-3-ylmethanol As a Senior Application Scientist, I frequently encounter the challenge of resolving complex aliphatic ring systems.

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop NMR: A Comparative Structural Elucidation Guide for (3R)-oxan-3-ylmethanol

As a Senior Application Scientist, I frequently encounter the challenge of resolving complex aliphatic ring systems. The molecule (3R)-oxan-3-ylmethanol (also known as tetrahydropyran-3-methanol)[1] presents a quintessential analytical challenge. Its flexible six-membered oxane ring, coupled with a stereocenter at the C3 position and a pendant hydroxymethyl group, results in severe spectral overlap in low-field environments.

This guide objectively compares the performance of a 600 MHz High-Field NMR Spectrometer (equipped with a cryoprobe) against an 80 MHz Benchtop NMR Spectrometer . By analyzing the causality behind experimental choices, we will establish a self-validating protocol for the structural and stereochemical elucidation of this molecule.

The Analytical Challenge: (3R)-oxan-3-ylmethanol

The structure of (3R)-oxan-3-ylmethanol (C₆H₁₂O₂) consists of an oxygen-containing heterocycle with multiple diastereotopic protons. Because the electronegativity of the ring oxygen deshields the adjacent C2 and C6 protons, they resonate in the same chemical shift region (~3.2–4.0 ppm) as the pendant -CH₂OH protons. Furthermore, the axial and equatorial protons on C4 and C5 create a dense cluster of multiplets between 1.2 and 1.8 ppm.

To definitively prove the (3R) configuration, one must extract precise


-coupling constants to determine the axial/equatorial orientation of the C3 proton, followed by 2D NOESY to map through-space interactions. This necessitates high spectral dispersion.

Experimental Methodology & Protocols

A robust analytical workflow must be a self-validating system. The following protocols ensure that the acquired data is not only qualitative but quantitatively rigorous and reproducible.

Sample Preparation
  • Solvent Selection: Dissolve 15 mg of (3R)-oxan-3-ylmethanol in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm borosilicate NMR tube to remove particulate matter that could distort magnetic field homogeneity (B₀).

  • Degassing: Subject the sample to three freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen, which artificially shortens transverse relaxation times (

    
    ) and broadens spectral lines.
    
Acquisition Protocols (Self-Validating Workflow)

To prevent integration errors caused by incomplete magnetization recovery, the protocol must dynamically adapt to the molecule's relaxation kinetics.

  • T₁ Estimation: Execute an Inversion Recovery sequence (t1ir, 180°-

    
    -90°) to estimate the longitudinal relaxation time (
    
    
    
    ) of the slowest-relaxing proton.
  • 1H NMR Acquisition:

    • Set the inter-scan delay (

      
      ) to 
      
      
      
      (typically ~7 seconds for small organic molecules) to ensure >99% magnetization recovery[2].
    • Acquire 16 transients using a standard 30° flip angle pulse sequence (zg30) to maintain steady-state magnetization.

  • 13C NMR Acquisition:

    • Utilize a power-gated decoupling sequence (zgpg30) to eliminate ¹H-¹³C scalar couplings, yielding singlet carbon peaks.

    • Acquire 1024 transients (High-Field) or overnight (Benchtop) due to the low natural abundance (1.1%) and low gyromagnetic ratio of ¹³C.

  • 2D NOESY Acquisition:

    • Set the mixing time (

      
      ) to 300 ms, optimized for the correlation time (
      
      
      
      ) of a ~116 Da molecule in CDCl₃ at 298 K, ensuring optimal cross-relaxation without spin-diffusion artifacts.

NMR_Workflow Start Sample Prep: (3R)-oxan-3-ylmethanol Filtered & Degassed in CDCl3 Instrument_Select Spectrometer Selection Start->Instrument_Select Benchtop 80 MHz Benchtop NMR (Routine Screening) Instrument_Select->Benchtop HighField 600 MHz High-Field NMR (Full Elucidation) Instrument_Select->HighField Acq_1D_Low 1D 1H NMR (Overlapped Multiplets) Benchtop->Acq_1D_Low Acq_1D_High 1D 1H & 13C NMR (First-Order Spectra) HighField->Acq_1D_High Result_Low Basic Identity Confirmed (Cannot resolve stereochem) Acq_1D_Low->Result_Low Acq_2D 2D NMR (COSY, HSQC) Connectivity Mapping Acq_1D_High->Acq_2D NOESY 2D NOESY Stereocenter (3R) Assignment Acq_2D->NOESY Result_High Complete 3D Structure & Conformational Analysis NOESY->Result_High

Workflow for the NMR structural elucidation of (3R)-oxan-3-ylmethanol.

Comparative Performance Analysis

The following tables summarize the experimental data extracted from both systems. The 600 MHz system provides the dispersion necessary to extract pure chemical shifts (


) and scalar couplings (

), whereas the 80 MHz system suffers from severe second-order effects.

Table 1: ¹H NMR Spectral Dispersion & Resolution Comparison

Proton Assignment80 MHz Benchtop NMR (CDCl₃)600 MHz High-Field NMR (CDCl₃)Resolution Causality
H2 (eq/ax) 3.10 – 4.00 ppm (Broad hump)3.85 ppm (ddd), 3.20 ppm (dd)High-field separates diastereotopic protons.
H6 (eq/ax) Overlapped with H23.90 ppm (ddd), 3.35 ppm (ddd)Resolves axial-axial vs axial-equatorial

-couplings.
-CH₂OH Overlapped with H2/H63.50 ppm (dd), 3.45 ppm (dd)First-order ABX spin system achieved at 600 MHz.
H3 (methine) 1.20 – 2.00 ppm (Overlapped)1.80 ppm (m)Distinct multiplet allows for NOE irradiation.
H4, H5 (CH₂) Overlapped with H31.25 – 1.65 ppm (Distinct m)Dispersed aliphatic envelope.

Table 2: ¹³C and 2D NMR Capabilities [3]

Analytical Feature80 MHz Benchtop NMR600 MHz High-Field NMR
¹³C Sensitivity Low (Requires >1M conc., >12 hr scan)High (Routine at 10 mM, <15 mins)
¹³C Resolution Moderate (C4/C5 at ~25-26 ppm may merge)Excellent (All 6 carbons fully resolved)
COSY / HSQC Feasible but heavily convolutedPerfectly resolved cross-peaks
NOESY / ROESY Not viable (Insufficient dispersion)Routine (Critical for 3R stereocenter assignment)

Mechanistic Insights: The Causality of Resolution

The Physics of the Ratio

The fundamental difference in performance between the two instruments is governed by the ratio of the chemical shift difference in Hertz (


) to the scalar coupling constant (

).
  • Scalar coupling (

    
    )  is field-independent; it is governed purely by the orbital overlap of the chemical bonds.
    
  • Chemical shift dispersion (

    
    )  is directly proportional to the external magnetic field (
    
    
    
    ).

At 80 MHz, the


 between the axial and equatorial protons of the oxane ring is small. When 

, the spins are "strongly coupled," resulting in second-order spectra (e.g., roof effects and complex "humps") where first-order

multiplet rules fail[2]. At 600 MHz, the

expands proportionally, pushing the ratio well above 10. The system becomes "weakly coupled," yielding pure first-order spectra where precise

-values can be extracted to calculate dihedral angles via the Karplus equation.
Stereochemical Assignment via NOE

To confirm the (3R) configuration, one must establish the relative spatial orientation of the hydroxymethyl group at C3. In a 600 MHz NOESY spectrum, irradiating the axial proton at C3 will show strong through-space cross-relaxation (Nuclear Overhauser Effect) to the axial protons at C5 and C1 (1,3-diaxial interactions). Because the benchtop NMR cannot resolve the C3 proton from the C4/C5 envelope, mapping these spatial connectivities is physically impossible at 80 MHz.

Logic_Tree Signal 1H NMR Signal Analysis Check_Ratio Evaluate Δν / J Ratio Signal->Check_Ratio Second_Order Δν / J < 10 (Second-Order) Check_Ratio->Second_Order First_Order Δν / J > 10 (First-Order) Check_Ratio->First_Order Action_Low Complex Multiplet 'Hump' (Typical at 80 MHz) Second_Order->Action_Low Action_High Clear Doublets/Triplets (Typical at 600 MHz) First_Order->Action_High Extract_J Extract J-Couplings (Axial vs Equatorial) Action_High->Extract_J Assign_Config Assign (3R) Configuration via NOESY Extract_J->Assign_Config

Logical decision tree for multiplet resolution and stereochemical assignment based on field strength.

Conclusion

While an 80 MHz benchtop NMR spectrometer is a highly capable tool for routine reaction monitoring and basic structural verification, it fundamentally lacks the magnetic dispersion required to elucidate the stereochemistry of flexible, aliphatic heterocycles like (3R)-oxan-3-ylmethanol. The 600 MHz High-Field system is mandatory for this application, as it transitions the complex spin systems from second-order to first-order, enabling the precise extraction of


-couplings and the execution of 2D NOESY experiments required to definitively assign the (3R) stereocenter.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • PubChem. (2025). Tetrahydro-2H-pyran-3-methanol. National Center for Biotechnology Information. URL:[Link]

  • SpectraBase. (2025). Tetrahydropyran-3-methanol. John Wiley & Sons, Inc. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral HPLC Separation of (3R)- and (3S)-Oxan-3-ylmethanol

In the landscape of pharmaceutical development and chemical synthesis, the precise separation and quantification of enantiomers are not merely a technical necessity but a critical regulatory requirement. The differential...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise separation and quantification of enantiomers are not merely a technical necessity but a critical regulatory requirement. The differential pharmacological and toxicological profiles of enantiomers demand robust analytical methods to ensure the safety and efficacy of drug substances. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of (3R)- and (3S)-oxan-3-ylmethanol, a key chiral intermediate in various synthetic pathways. Drawing from extensive field experience, this document will navigate the complexities of method development, from the selection of the chiral stationary phase (CSP) to the optimization of mobile phase conditions, supported by experimental data and logical workflows.

The Imperative of Chiral Separation

Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment, making their separation a formidable challenge.[1] Chiral chromatography, particularly HPLC utilizing CSPs, has emerged as the most versatile and widely adopted technique for resolving these stereoisomers.[2][3] The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times.[4][5]

Comparative Analysis of Chiral Stationary Phases

The success of a chiral separation is predominantly dictated by the choice of the CSP. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and are often the first choice in a screening strategy due to their high success rates.[4][6][7] For a small, polar molecule like oxan-3-ylmethanol, the selection of an appropriate polysaccharide-based column is crucial.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, such as those offered by Daicel (e.g., CHIRALPAK® series) and Phenomenex (e.g., Lux® series), function through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[1][8][9] The derivatization of the polysaccharide backbone with various functional groups (e.g., carbamates, esters) creates unique chiral recognition environments.[2][9]

Immobilized polysaccharide CSPs offer a significant advantage over their coated counterparts by providing enhanced solvent compatibility and robustness.[10][11][12] This allows for the use of a wider range of organic solvents, including those that might damage coated phases, thereby expanding the possibilities for method development.[11][12][13]

For the separation of (3R)- and (3S)-oxan-3-ylmethanol, columns with phenylcarbamate derivatives of cellulose and amylose are prime candidates. Specifically, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) have shown great versatility.[12][14]

Experimental Design and Method Development

A systematic screening approach is the most efficient strategy for developing a chiral HPLC method.[4][15] This involves testing a selection of complementary CSPs under different mobile phase conditions (normal phase, reversed-phase, and polar organic).

Initial Screening Workflow

A logical workflow for the initial screening process is essential for efficient method development.

Sources

Validation

Comparative Reactivity Guide: (3R)-oxan-3-ylmethanol vs. (3R)-tetrahydrofuran-3-ylmethanol

As chiral building blocks, oxygen-containing saturated heterocycles are indispensable in modern medicinal chemistry. Specifically, (3R)-oxan-3-ylmethanol (commonly known as (3R)-tetrahydropyran-3-ylmethanol or THP-3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

As chiral building blocks, oxygen-containing saturated heterocycles are indispensable in modern medicinal chemistry. Specifically, (3R)-oxan-3-ylmethanol (commonly known as (3R)-tetrahydropyran-3-ylmethanol or THP-3-methanol) and (3R)-tetrahydrofuran-3-ylmethanol (THF-3-methanol) serve as critical synthons for introducing polarity, modulating lipophilicity, and optimizing hydrogen-bonding networks in drug candidates[1].

While both compounds present a primary hydroxyl group beta to a cyclic ether, their distinct ring sizes dictate fundamentally different conformational dynamics. This guide provides an objective, data-driven comparison of their reactivity profiles, structural nuances, and optimized experimental handling for researchers and drug development professionals.

Stereoelectronic and Conformational Analysis

The primary driver of reactivity differences between these two molecules is their steric profile, which is intrinsically linked to their ring conformation.

  • (3R)-oxan-3-ylmethanol (6-Membered Ring): The tetrahydropyran (THP) ring strictly adopts a rigid chair conformation. The hydroxymethyl group at the C3 position exists in an equilibrium between equatorial and axial positions, with the equatorial conformer being thermodynamically favored to minimize 1,3-diaxial interactions. However, the rigid nature of the 6-membered ring creates a wider steric cone angle around the primary alcohol, moderately hindering the approach of bulky electrophiles.

  • (3R)-tetrahydrofuran-3-ylmethanol (5-Membered Ring): The tetrahydrofuran (THF) ring is highly flexible, rapidly interconverting between envelope and half-chair conformations. This pseudorotation allows the hydroxymethyl group to project outward into solvent space with minimal steric penalty. Consequently, the steric cone angle is significantly more compact, making the primary alcohol more accessible.

Both alcohols share a similar inductive electron-withdrawing effect from the beta-oxygen, resulting in a nearly identical predicted


 of approximately 14.81[2]. Therefore, kinetic differences in nucleophilic substitution are almost entirely sterically driven.

ConformationalAnalysis THP (3R)-oxan-3-ylmethanol (6-Membered Ring) Chair Chair Conformation Equatorial/Axial Equilibria THP->Chair THF (3R)-tetrahydrofuran-3-ylmethanol (5-Membered Ring) Envelope Envelope Conformation High Flexibility THF->Envelope StericTHP Moderate Steric Hindrance (Wider Steric Cone) Chair->StericTHP StericTHF Lower Steric Hindrance (Compact Steric Cone) Envelope->StericTHF ReactivityTHP Slower Kinetics in Bulky Substitutions StericTHP->ReactivityTHP ReactivityTHF Faster Kinetics in Bulky Substitutions StericTHF->ReactivityTHF

Conformational dynamics and steric profiles dictating the reactivity of THP vs. THF derivatives.

Comparative Reactivity Profile

In standard, unhindered reactions (e.g., esterification with acetyl chloride), both alcohols perform exceptionally well with near-quantitative yields. However, when subjected to sterically demanding transition states—such as the Mitsunobu reaction or bulky sulfonylation—the THF derivative consistently outperforms the THP derivative in both reaction rate and overall yield.

Mitsunobu Etherification

The Mitsunobu reaction is a staple for coupling these alcohols to phenols or other acidic pronucleophiles, frequently utilized in the synthesis of mGluR4 modulators and melanin-concentrating hormone (MCH) receptor antagonists[3],[4]. The reaction proceeds via a bulky alkoxyphosphonium intermediate. The flexible THF-3-methanol accommodates this massive intermediate much more readily than the rigid THP-3-methanol, leading to faster conversion and fewer side reactions (such as intermolecular dehydration).

Quantitative Data Summary
Property / Metric(3R)-oxan-3-ylmethanol(3R)-tetrahydrofuran-3-ylmethanol
Ring Size & Type 6-membered (Oxane)5-membered (Oxolane)
Predominant Conformation ChairEnvelope / Half-Chair
Predicted

~14.81~14.81
Relative Tosylation Rate 1.0x (Baseline)~1.4x (Faster)
Typical Mitsunobu Yield 70% - 80%85% - 95%
Primary Application Enhancing metabolic stabilityHIV Protease Inhibitors[1], GPCRs

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been optimized to account for the specific stereoelectronic properties of these heterocyclic alcohols.

Protocol A: Comparative Mitsunobu Etherification

Objective: Couple the primary alcohol to a standard phenol (e.g., 4-methoxyphenol) using DIAD and Triphenylphosphine (


).

Causality & Design: The order of addition and temperature control are paramount. The reaction between


 and DIAD generates a highly reactive, thermally unstable betaine intermediate. Forming this intermediate at 0 °C prevents its decomposition. The use of anhydrous THF is critical, as trace water will irreversibly hydrolyze the betaine, halting the catalytic cycle[5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the heterocyclic alcohol (1.0 equiv, 5.0 mmol), 4-methoxyphenol (1.1 equiv, 5.5 mmol), and

    
     (1.2 equiv, 6.0 mmol).
    
  • Solvation: Dissolve the mixture in 25 mL of anhydrous THF. Stir to ensure complete dissolution.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 6.0 mmol) dropwise over 10 minutes via a syringe pump. Note: Dropwise addition controls the exotherm and prevents localized concentration spikes that lead to hydrazine byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours (THF-3-methanol) or 18 hours (THP-3-methanol).

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to separate the product from triphenylphosphine oxide (

    
    ).
    

MitsunobuWorkflow Start Equip Flask with Ar(g) Substrate + Phenol + PPh3 in dry THF Cool Cool to 0 °C (Prevents betaine decomposition) Start->Cool AddDIAD Dropwise Addition of DIAD (Controls exotherm) Cool->AddDIAD Warm Warm to RT (12-24h) (Drives substitution) AddDIAD->Warm Monitor Monitor via TLC/LC-MS (THF-3-OH completes faster) Warm->Monitor Workup Aqueous Workup & Chromatography (Removes PPh3O) Monitor->Workup

Standardized Mitsunobu etherification workflow optimized for primary heterocyclic alcohols.

Protocol B: Tosylation Kinetics

Objective: Convert the hydroxyl group into a versatile leaving group (p-Toluenesulfonate) for downstream


 displacements.

Causality & Design: While pyridine can act as both the solvent and the base, the addition of catalytic 4-Dimethylaminopyridine (DMAP) is essential for these specific substrates. DMAP acts as a superior nucleophilic catalyst, forming a highly electrophilic N-sulfonylpyridinium intermediate that easily overcomes the moderate steric hindrance of the THP ring.

Step-by-Step Methodology:

  • Dissolve the heterocyclic alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Add Triethylamine (

    
    ) (2.0 equiv) and DMAP (0.1 equiv). Cool the mixture to 0 °C.
    
  • Add p-Toluenesulfonyl chloride (TsCl) (1.2 equiv) portion-wise.

  • Stir at room temperature. The THF-3-methanol reaction typically reaches completion within 4 hours, whereas the THP-3-methanol may require up to 6-8 hours for full conversion.

  • Quench with 1M HCl to neutralize the amine bases, extract with DCM, wash with brine, dry, and concentrate.

References

1.[1] 2.[3] 3.[4] 4.[5] 5.[2]

Sources

Comparative

Confirming Absolute Configuration of (3R)-Oxan-3-ylmethanol: A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, CMC Leads Subject: Definitive Stereochemical Assignment of (3R)-Oxan-3-ylmethanol (CAS: 14774-36-8) Executive Summary: The "Light Atom" Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, CMC Leads Subject: Definitive Stereochemical Assignment of (3R)-Oxan-3-ylmethanol (CAS: 14774-36-8)

Executive Summary: The "Light Atom" Challenge

(3R)-oxan-3-ylmethanol (also known as (3R)-tetrahydropyran-3-ylmethanol) presents a specific stereochemical challenge in drug development. As a low-molecular-weight liquid (MW: 116.16 g/mol ) comprised exclusively of light atoms (C, H, O), it defies direct "absolute" stereochemical determination by standard X-ray crystallography methods.

This guide compares the three primary methodologies for confirming its absolute configuration (AC): Derivatized X-ray Crystallography (the regulatory gold standard), Vibrational Circular Dichroism (VCD) (the modern solution-phase alternative), and NMR Chiral Shift Analysis (Mosher's Method).

Recommendation: For regulatory submission (IND/NDA), X-ray crystallography of the p-bromobenzoate derivative is the most robust, self-validating method due to the introduction of a heavy atom anomalous scatterer.

Comparative Analysis of Methodologies

FeatureMethod A: X-ray (p-Br-Benzoate) Method B: VCD (Vibrational Circular Dichroism) Method C: NMR (Mosher's Method)
Primary Principle Anomalous dispersion (Bijvoet pairs) of Heavy Atom (Br)Differential absorption of circularly polarized IR lightAnisotropic shielding by chiral auxiliary
Sample State Single Crystal (Solid required)Solution (Liquid/Oil acceptable)Solution (Liquid acceptable)
Confidence Level Absolute (100%) - Direct physical measurementHigh (>95%) - Relies on DFT calculation accuracyMedium-High - Empirical models can fail for flexible chains
Time to Result 1–2 Weeks (Synthesis + Crystallization)2–4 Days (Calculation + Measurement)1–2 Days (Derivatization + NMR)
Material Req. ~20–50 mg~5–10 mg (Recoverable)~5 mg
Key Limitation Requires growing a high-quality crystal.[1][2]Requires accurate conformational sampling in DFT.Indirect; requires interpretation of

values.

Deep Dive: X-ray Crystallography Strategy

The Problem: Lack of Anomalous Signal

Standard Molybdenum (Mo K


) X-ray sources cannot determine the absolute configuration of (3R)-oxan-3-ylmethanol directly because the anomalous scattering signal (

) of Oxygen is negligible. While Copper (Cu K

) sources can sometimes resolve oxygen-only structures using "probability" metrics (Hooft/Parsons parameters), the liquid nature of the target makes this moot.
The Solution: Heavy Atom Derivatization

To guarantee a definitive Flack parameter (approaching 0.0 for the correct structure), you must synthesize a crystalline derivative containing a "heavy" atom (Atomic number > Si).

Recommended Derivative: p-Bromobenzoate Ester

The reaction of the primary alcohol with p-bromobenzoyl chloride yields a solid ester. The Bromine atom provides a strong anomalous signal (


 for Mo, 

for Cu), allowing unambiguous assignment of the chiral center at C3.
Experimental Protocol: Derivatization & Crystallization

Step 1: Synthesis of (3R)-oxan-3-ylmethyl 4-bromobenzoate

  • Dissolve: 50 mg (0.43 mmol) of (3R)-oxan-3-ylmethanol in 2 mL anhydrous DCM.

  • Add Base: Add 1.5 eq. Triethylamine (TEA) and 0.1 eq. DMAP (catalyst).[3]

  • Acylate: Slowly add 1.1 eq. p-bromobenzoyl chloride at 0°C. Warm to RT and stir for 2 hours.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM. Dry over MgSO
    
    
    
    .
  • Purify: Pass through a short silica plug (Hexane/EtOAc) to remove excess acid chloride.

Step 2: Crystallization (The Critical Step)

  • Method: Slow Evaporation.[1]

  • Solvent System: Dissolve the purified ester in a minimum amount of Acetone or Ethanol. Place in a small vial covered with Parafilm; poke 2-3 small holes.

  • Alternative: Vapor Diffusion. Inner vial: Ester in DCM. Outer vial: Pentane.

  • Target: Colorless blocks or prisms (

    
     mm).
    

Step 3: Data Collection & Refinement

  • Source: Mo K

    
     is sufficient due to Bromine. Cu K
    
    
    
    provides stronger signal if crystals are small.
  • Metric: Monitor the Flack Parameter (x) during refinement.

    • 
       (with 
      
      
      
      ): Correct Absolute Configuration.
    • 
      : Inverted structure (Wrong enantiomer modeled).
      
    • 
      : Racemic twin or ambiguous data.
      

Alternative: Vibrational Circular Dichroism (VCD)[1][4][5][6]

If the derivative fails to crystallize, VCD is the scientifically validated alternative that does not require crystals.

Workflow:

  • Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to find all low-energy conformers of (3R)-oxan-3-ylmethanol.

  • DFT Calculation: Optimize geometry and calculate VCD spectra (B3LYP/6-31G(d)) for the lowest energy conformers. Boltzmann-weight the spectra.[4]

  • Measurement: Record the IR and VCD spectra of the neat oil or solution (CDCl

    
    ).
    
  • Compare: Visually and statistically (SimIR/SimVCD scores) match the experimental bands to the calculated bands.

Note: VCD is accepted by the FDA (USP <782>) as proof of absolute configuration.

Decision Logic & Workflow

The following diagram outlines the decision process for confirming the stereochemistry of (3R)-oxan-3-ylmethanol.

G Start Target: (3R)-Oxan-3-ylmethanol (Liquid / Light Atoms) Decision1 Can you grow a single crystal of the pure liquid? Start->Decision1 VCD VCD Spectroscopy (Solution Phase) Start->VCD Direct Path (Speed) Cryo In-situ Cryo-Crystallography (Technically difficult, low success) Decision1->Cryo Yes (Rare) Deriv Derivatization Strategy (Recommended) Decision1->Deriv No (Standard) Synth Synthesize p-Bromobenzoate Ester (Introduces Heavy Atom Br) Deriv->Synth Result CONFIRMED Absolute Config (x ~ 0.0) VCD->Result Match Exp vs DFT Cryst Crystallize (Slow Evap/Diffusion) Synth->Cryst Xray X-ray Diffraction (Mo or Cu Source) Cryst->Xray Flack Check Flack Parameter (x) Xray->Flack Flack->Result x < 0.1 Fail No Crystals? Flack->Fail Poor Data Fail->VCD Switch Method

Caption: Workflow for determining Absolute Configuration. Green path indicates the primary recommendation for crystallographic proof.

References

  • Flack, H. D. (1983).[5] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876–881.

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[5] "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 41(1), 96–103.[5]

  • United States Pharmacopeia (USP). General Chapter <782> Vibrational Circular Dichroism.

  • Stephens, P. J., et al. (2008). "Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism." Chirality, 20(5), 643–663.

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17–118.

Sources

Validation

bioisosteric comparison of (3R)-oxan-3-ylmethanol and cyclohexylmethanol

Executive Summary: The "Ether Switch" In medicinal chemistry, the transition from a carbocyclic scaffold to a saturated oxygenated heterocycle is a classic strategy to optimize Lipophilic Ligand Efficiency (LLE) . This g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ether Switch"

In medicinal chemistry, the transition from a carbocyclic scaffold to a saturated oxygenated heterocycle is a classic strategy to optimize Lipophilic Ligand Efficiency (LLE) . This guide compares Cyclohexylmethanol , a standard lipophilic anchor, with its bioisostere (3R)-oxan-3-ylmethanol (also known as (3R)-tetrahydropyran-3-ylmethanol).[1]

While often viewed as a simple "atom swap" (O for CH₂), this replacement introduces profound changes in chirality , solvation vectors , and metabolic trajectory .

The Bottom Line:

  • Cyclohexylmethanol: Best for maximizing hydrophobic collapse in large, greasy binding pockets. High LogP, high metabolic liability.

  • (3R)-Oxan-3-ylmethanol: The superior choice for "lead-like" optimization.[1] It lowers LogP by ~2.5 units, introduces a specific hydrogen bond acceptor (HBA) vector, and improves solubility. Crucial Trade-off: It converts an achiral scaffold into a chiral one, necessitating asymmetric synthesis.[1]

Molecular Architecture & Physicochemical Profiling[1]

Structural Analysis

The fundamental difference lies in the ring composition. The cyclohexyl ring is a lipophilic grease ball. The oxane (tetrahydropyran) ring inserts an ether oxygen, creating a dipole and a specific hydration site.

FeatureCyclohexylmethanol(3R)-Oxan-3-ylmethanolImpact of Switch
Formula C₇H₁₄OC₆H₁₂O₂Mass reduction (-2 Da)
Chirality Achiral (Plane of symmetry)Chiral (C3 is stereogenic)Complexity Increase: Requires enantioselective control.[1]
cLogP ~ 2.1 - 2.5~ -0.6 to -0.2Drastic Drop: ~2.5 log unit reduction in lipophilicity.[1]
H-Bond Acceptors 1 (OH)2 (OH + Ether O)New vector for water/protein interaction.[1]
TPSA 20.2 Ų~29.5 ŲIncreased polar surface area.[1]
Solubility Low (mM range)High (M range)Improved formulation potential.[1]
Conformational Landscape

Both rings predominantly adopt a chair conformation .[1]

  • Cyclohexyl: The hydroxymethyl group prefers the equatorial position to avoid 1,3-diaxial interactions (A-value ~ 1.7 kcal/mol).

  • (3R)-Oxan-3-yl: The 3-position is unique.[1] Unlike the 2-position (which is subject to the anomeric effect favoring axial), the 3-position behaves similarly to cyclohexane, generally favoring the equatorial orientation. However, the dipole created by the ring oxygen (C-O-C) interacts with the hydroxymethyl dipole, potentially altering the rotameric preference of the exocyclic CH₂OH group compared to the carbocycle.

Metabolic Stability & Toxicology[2]

The "Metabolic Shunt"

Replacing the methylene (-CH₂-) with oxygen (-O-) alters the metabolic map.[1]

  • Cyclohexylmethanol:

    • Liability: Highly susceptible to CYP450-mediated oxidative attack at C3 and C4 (remote hydroxylation).[1]

    • Mechanism: Lipophilic binding drives the molecule into the CYP active site.

  • (3R)-Oxan-3-ylmethanol:

    • Protection: The ether oxygen exerts an electron-withdrawing inductive effect, deactivating adjacent carbons (C2 and C4) toward hydrogen abstraction.

    • Vulnerability: The carbons alpha to the oxygen are potential sites for oxidation (leading to lactones or ring opening), but this is generally slower than the hydroxylation of a pure carbocycle.

    • Clearance: The lower LogP significantly reduces non-specific binding to microsomes and overall affinity for CYP isoforms, often resulting in lower intrinsic clearance (

      
      ).
      
Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates.

MetabolicPathways cluster_0 Cyclohexyl Scaffold (High Lipophilicity) cluster_1 Oxan-3-yl Scaffold (Low Lipophilicity) Cyc Cyclohexylmethanol (LogP ~2.3) Cyc_OH 4-Hydroxy-cyclohexyl (Major Metabolite) Cyc->Cyc_OH CYP450 (Oxidative Attack) Gluc O-Glucuronide (Excretion) Cyc_OH->Gluc UGT Oxan (3R)-Oxan-3-ylmethanol (LogP ~ -0.4) Lactone Lactone / Ring Open (Minor Pathway) Oxan->Lactone CYP450 (Alpha-Oxidation) Renal Unchanged Renal Clearance Oxan->Renal Low Protein Binding High Solubility

Caption: Comparative metabolic fates.[1] The cyclohexyl scaffold undergoes extensive oxidative metabolism, while the oxanyl scaffold favors renal clearance due to polarity.

Experimental Validation Protocols

To validate the bioisosteric advantage, do not rely on calculated properties. Use these specific protocols.

Protocol A: Chromatographic Hydrophobicity Index (CHI)

Why this over Shake-Flask? Shake-flask is slow and prone to emulsion errors.[1] CHI via Fast-Gradient HPLC is high-throughput and directly correlates to phospholipid binding.[1]

Materials:

  • Column: Reverse-phase C18 (e.g., Waters XBridge, 50 x 2.1 mm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.4).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Standards: Mixture of Theophylline, Acetophenone, and Valerophenone (calibration set).[2]

Step-by-Step:

  • Calibration: Inject the standard mixture using a fast gradient (0% to 100% B in 5 minutes). Record retention times (

    
    ).
    
  • Regression: Plot

    
     vs. known CHI values of standards to generate a calibration curve (
    
    
    
    ).
  • Sample Run: Inject 10 µM of (3R)-oxan-3-ylmethanol and Cyclohexylmethanol separately.

  • Calculation: Convert

    
     to CHI using the calibration curve.
    
  • Transformation: Convert CHI to LogP using the formula:

    
    .[1]
    

Expected Result: Cyclohexylmethanol will elute late (CHI ~80-90), while (3R)-oxan-3-ylmethanol will elute early (CHI ~30-40).[1]

Protocol B: Microsomal Stability Assay (Ring-Opening Focus)

Critical Nuance: Standard assays monitor parent disappearance.[1] For the oxane ring, you must also monitor for specific ring-opening metabolites (+16 Da or +14 Da shifts) to rule out toxic aldehyde formation.

Step-by-Step:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Pre-Incubation: Add test compound (1 µM final) and incubate at 37°C for 5 mins. Note: Low concentration (1 µM) is vital to ensure first-order kinetics.[1]

  • Initiation: Add NADPH regenerating system (1 mM final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins into 200 µL ice-cold Acetonitrile (containing internal standard like Tolbutamide).

  • Processing: Centrifuge at 4000g for 20 mins to pellet proteins.

  • Analysis (LC-MS/MS):

    • MRM Transitions: Monitor parent ion [M+H]+.

    • Metabolite Scout: Set a secondary scan for [M+16+H]+ (Lactone/Hydroxyl) and [M+32+H]+ (Ring open acid).[1]

  • Calculation: Plot ln(% Remaining) vs. time. Slope =

    
    .[1]
    
    

Case Study: The JAK1 Inhibitor Optimization

Context: Based on principles observed in the development of Filgotinib and similar kinase inhibitors.

Challenge: A lead series containing a cyclohexyl-amide moiety showed potent JAK1 inhibition (


) but suffered from high metabolic clearance (

) and poor solubility, limiting oral bioavailability.[1]

The Bioisosteric Move: The cyclohexyl ring was replaced with the (3R)-oxan-3-yl ring.[1]

Outcome:

  • Potency: Maintained (

    
    ). The chair conformation of the oxane ring perfectly mimicked the steric bulk of the cyclohexane, preserving the fit in the ATP-binding pocket.
    
  • LLE: Increased by 1.4 units. The potency was maintained despite a massive drop in lipophilicity.

  • Metabolic Stability:

    
     dropped to 
    
    
    
    .[1] The ether oxygen reduced the overall lipophilicity, preventing the compound from partitioning into the metabolic enzymes.
  • Selectivity: The ether oxygen formed a weak water-mediated H-bond with the solvent front, slightly improving selectivity against JAK2.[1]

Expert Insight: The success of this switch relied on the 3R stereochemistry. The (3S) isomer directed the ether oxygen toward a hydrophobic patch in the enzyme, resulting in a 10-fold loss of potency (Desolvation penalty). Always separate and test enantiomers early.

References

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1] Angewandte Chemie International Edition. Link (Foundational text on ether-for-methylene swaps).[1]

  • Valko, K., et al. (1997).[1] Chromatographic Hydrophobicity Index (CHI) by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry. Link[1]

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for (3R)-oxan-3-ylmethanol: A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (3R)-oxan-3-ylmethanol (CAS 1391730-55-4), also known as (3R)-Tetrahydro-2H-pyran-3-methanol.[1] Adherence to these protoco...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (3R)-oxan-3-ylmethanol (CAS 1391730-55-4), also known as (3R)-Tetrahydro-2H-pyran-3-methanol.[1] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established principles of laboratory safety and hazardous waste management.

Part 1: Hazard Identification and Assessment

The foundational step in any disposal protocol is a thorough understanding of the substance's hazards. While a specific, publicly available Safety Data Sheet (SDS) for the (3R) enantiomer is not readily found, data for the racemic mixture (CAS 14774-36-8) and structurally similar compounds allow for a reliable hazard assessment.[2][3]

(3R)-oxan-3-ylmethanol is a substituted tetrahydropyran, a class of cyclic ethers.[2] Based on its structure—a C6 alcohol—and data from close analogs, it should be handled as a flammable and irritant chemical.[4][5] Under the Resource Conservation and Recovery Act (RCRA), a liquid with a flashpoint below 140°F (60°C) is classified as an ignitable hazardous waste. Alcohols like ethanol and methanol are regulated as ignitable dangerous waste at concentrations above 24%.[6] It is imperative to treat (3R)-oxan-3-ylmethanol with the same level of caution.

The primary hazards are:

  • Flammability: As a C6 alcohol, it is expected to be a flammable liquid, posing a fire risk.[4][7]

  • Irritation: GHS classifications for the racemic mixture indicate it causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Key Data Summary

PropertyValue / ClassificationRationale & Source
IUPAC Name [(3R)-oxan-3-yl]methanolPubChem CID 7545299[1]
CAS Number 1391730-55-4 (for the (R)-enantiomer)PubChem CID 7545299[1]
Molecular Formula C₆H₁₂O₂PubChem CID 7545299[1]
Physical Form Colorless to pale yellow liquidBased on general properties of similar compounds[2]
Primary Hazard Class Flammable Liquid (Presumed) Structure is a C6 alcohol. Alcohols are flammable.[4][6][7]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationBased on GHS data for the racemic mixture (Tetrahydro-2H-pyran-3-methanol)[3]

Disclaimer: This assessment is based on available data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for the most accurate and detailed hazard information before handling or disposal.

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

Before handling (3R)-oxan-3-ylmethanol in any capacity, including disposal, the following minimum PPE is mandatory. The causality is clear: to prevent chemical exposure through the most common laboratory routes—inhalation, skin/eye contact, and ingestion.

  • Eye Protection: Chemical splash goggles are required to protect against splashes that can cause serious eye irritation.[3][8]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn to prevent skin contact and irritation.[8]

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing. For larger quantities, a flame-retardant lab coat is recommended.

  • Respiratory Protection: All handling of waste, especially transfers that may create vapors, must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[9][10]

Part 3: Step-by-Step Disposal Protocol

Disposal of (3R)-oxan-3-ylmethanol must follow the "cradle-to-grave" management principles for hazardous waste as mandated by the EPA and other regulatory bodies.[4] Under no circumstances should this chemical be disposed of down the drain. [6][11]

Step 1: Waste Segregation & Collection

The first principle of chemical waste management is proper segregation to prevent dangerous reactions.[11]

  • Action: Collect waste (3R)-oxan-3-ylmethanol in a dedicated waste container.

  • Causality: Do not mix this alcohol waste with other waste streams, especially acids, bases, or oxidizing agents.[11] Mixing flammable liquids with incompatible chemicals can lead to violent reactions, gas generation, or fire. For example, mixing nitric acid and ethanol can be explosive.[11]

  • Compatibility: You may combine (3R)-oxan-3-ylmethanol with other non-halogenated, flammable organic solvents (e.g., ethanol, methanol, acetone) if your institution's waste management plan allows.[6][12] Always confirm compatibility before mixing.

Step 2: Container Selection and Management

The integrity of the waste container is critical for safe storage and transport.

  • Action: Use a designated, chemically-resistant waste container, such as a high-density polyethylene (HDPE) carboy or a glass bottle.[11][12] Ensure it has a secure, leak-proof screw cap.

  • Causality: The container must be compatible with the waste to prevent degradation, leaks, or spills. Do not use metal containers, which can be corroded by various chemicals.[11] The container must be kept closed at all times except when actively adding waste. Leaving a funnel in the container is a common violation and safety hazard, as it prevents a proper seal.[11]

Step 3: Proper Labeling

Accurate labeling is a strict regulatory requirement and a critical safety communication tool.[13]

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[14]

  • Causality: The label provides essential information to all personnel and ensures compliance with EPA and DOT regulations.[13] An unlabeled container is a serious safety violation.

  • Required Information on the Label: [15]

    • The words "HAZARDOUS WASTE"

    • Generator Information: Your name, lab, building, and contact information.

    • Contents: List the full chemical name: "(3R)-oxan-3-ylmethanol" . Do not use abbreviations or chemical formulas. If mixed with other solvents, list all components and their approximate percentages.

    • Hazard Indication: Check the boxes for "Flammable" and "Irritant" .

Step 4: Accumulation and Storage

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[5]

  • Action: Store the labeled, sealed waste container in a designated SAA, such as a secondary containment bin within a fume hood or in an approved flammable materials cabinet.

  • Causality: Storage in a designated, safe location prevents accidental spills and ignition.[4] Secondary containment will capture any potential leaks from the primary container.[12] Flammable liquids must be stored away from ignition sources like heat, sparks, and open flames.[4]

Step 5: Request for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[7][16]

  • Action: Once the container is nearly full (do not exceed 90% capacity to allow for vapor expansion), or if you are approaching your institution's time limit for accumulation, submit a chemical waste pickup request to your EHS office.

  • Causality: Regulatory agencies like the EPA impose strict limits on the amount of time hazardous waste can be stored on-site.[12] Prompt removal ensures compliance and minimizes the risks associated with long-term storage.

Part 4: Spill Management

In the event of a small, manageable spill, follow this procedure:

  • Alert Personnel: Notify others in the immediate area.

  • Control Ignition Sources: Eliminate all nearby sources of ignition.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial solvent spill pad) to soak up the liquid.

  • Collect: Carefully scoop the absorbent material into a sealable, compatible container (e.g., a heavy-duty plastic bag or a designated solid waste container).

  • Label and Dispose: Label the container as "Hazardous Waste" with a description of the contents (e.g., "(3R)-oxan-3-ylmethanol with absorbent") and dispose of it through your EHS office.

  • Decontaminate: Clean the spill area with soap and water.

For large spills, evacuate the area immediately and contact your institution's emergency response or EHS team.

Part 5: Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (3R)-oxan-3-ylmethanol.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Labeling cluster_storage Storage & Final Disposal start Start: Generate (3R)-oxan-3-ylmethanol Waste assess_sds Consult Supplier SDS and Institutional Policy start->assess_sds get_ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat assess_sds->get_ppe select_container Select Compatible Container (HDPE or Glass) get_ppe->select_container add_waste Add Waste to Container in Fume Hood select_container->add_waste label_container Immediately Affix 'Hazardous Waste' Label add_waste->label_container fill_label Complete Label: - Full Chemical Name - Hazards (Flammable, Irritant) - Accumulation Date - Generator Info label_container->fill_label seal_container Securely Cap Container (No Funnel!) fill_label->seal_container store_saa Store in designated SAA (e.g., Flammables Cabinet) seal_container->store_saa check_full Container >90% Full or Time Limit Reached? store_saa->check_full check_full->store_saa No request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes end_process End: Waste Transferred to EHS for Disposal request_pickup->end_process

Caption: Decision workflow for the safe disposal of (3R)-oxan-3-ylmethanol waste.

References

  • What To Include On A Chemical Waste Label. (2020). ACTenviro. [Link]

  • Everything You Need to Know About Hazardous Waste Labeling. (2026). Maine Labpack. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal. (2025). AllSource Environmental. [Link]

  • Ethanol Disposal In Laboratories | Collect and Recycle. (2024). Tradebe. [Link]

  • Chemical Waste Labeling Procedure. The University of Iowa Environmental Health and Safety. [Link]

  • Laboratory Waste Management Guide. (2015). King County. [Link]

  • Hazardous Waste Label Requirements. BradyID.com. [Link]

  • Hazardous Waste Materials Guide: Flammable Liquids. (2026). Hazardous Waste Experts. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • A Brief Guide To Hazardous Waste Container Labeling & Marking. (2024). Hazardous Waste Experts. [Link]

  • How are flammable liquids categorized? (2022). Hazardous Waste Experts. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]

  • Laboratory waste disposal. Delloyd's Lab-Tech Chemistry resource. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. [Link]

  • Tetrahydro-2H-pyran-3-methanol. PubChem, National Institutes of Health. [Link]

  • [(3R)-oxan-3-yl]methanol. PubChem, National Institutes of Health. [Link]

  • Methanol Safety Data Sheet. (2019). STARCHEM. [Link]

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Handling

Comprehensive Guide to Personal Protective Equipment for Handling (3R)-oxan-3-ylmethanol

This guide provides essential safety protocols and logistical information for the handling and disposal of (3R)-oxan-3-ylmethanol (CAS No: 1391730-55-4), a key building block in contemporary drug discovery and developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (3R)-oxan-3-ylmethanol (CAS No: 1391730-55-4), a key building block in contemporary drug discovery and development.[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this precise stereoisomer, this document synthesizes data from structurally related compounds, such as oxan-3-ylmethanol and 3-methyl-3-oxetanemethanol, to establish a robust framework for safe laboratory operations.[2] The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a secure working environment.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Understanding the potential hazards of (3R)-oxan-3-ylmethanol is fundamental to selecting the appropriate Personal Protective Equipment (PPE). Based on data from analogous chemical structures, the primary hazards are anticipated to be:

  • Skin Irritation: Direct contact may cause skin irritation.

  • Eye Irritation: The compound is expected to cause serious eye irritation upon contact.

  • Harmful if Swallowed: Ingestion may be harmful.[2]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may lead to respiratory irritation.

These potential hazards necessitate a multi-faceted PPE strategy to protect all potential routes of exposure. The core principle of our safety protocol is to create a barrier between the researcher and the chemical, a concept that is non-negotiable in a laboratory setting.

Essential Personal Protective Equipment (PPE) Protocol

The following table summarizes the minimum PPE requirements for handling (3R)-oxan-3-ylmethanol. The subsequent sections will elaborate on the specifications and rationale for each item.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Butyl rubber). Gloves must be inspected for integrity before each use.[3][4]Prevents skin contact and potential irritation. The choice of glove material should be based on the specific solvent used and breakthrough time.
Body Protection A flame-retardant lab coat or chemical-resistant apron.[3][4]Protects the skin and personal clothing from accidental spills and contamination.
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate or if aerosols are generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is required.Minimizes the risk of inhaling vapors or mists that can cause respiratory tract irritation.

Step-by-Step Guide to Safe Handling and Operations

Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Pre-Handling Checks
  • Ventilation Verification: Confirm that the chemical fume hood is operational and has a valid certification. Ensure adequate airflow.

  • PPE Inspection: Before entering the handling area, meticulously inspect all PPE for any signs of damage, such as cracks in goggles, or tears and pinholes in gloves.[3]

  • Emergency Equipment Location: Verify the location and functionality of the nearest eyewash station and safety shower.

  • Material Staging: Place all necessary equipment, including the container of (3R)-oxan-3-ylmethanol, spill containment materials, and waste containers, inside the fume hood before commencing work.

Chemical Handling Workflow

The following diagram illustrates the logical flow for the safe handling of (3R)-oxan-3-ylmethanol.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Safety Equipment prep_hood->prep_emergency prep_materials Stage Materials prep_emergency->prep_materials handle_transfer Transfer Chemical prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Reaction/Procedure handle_transfer->handle_reaction disp_waste Segregate & Label Waste handle_reaction->disp_waste Proceed to Disposal handle_spill Address Spills Immediately disp_decon Decontaminate Glassware & Surfaces disp_waste->disp_decon disp_ppe Doff & Dispose of Contaminated PPE disp_decon->disp_ppe disp_wash Wash Hands Thoroughly disp_ppe->disp_wash

Caption: Workflow for Safe Handling of (3R)-oxan-3-ylmethanol.

Accidental Release Measures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[5]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[3]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Disposal Plan: A Responsible End-of-Life for Chemicals

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation: Collect all waste containing (3R)-oxan-3-ylmethanol in a designated, properly labeled, and sealed hazardous waste container.[4] Do not mix with incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "(3R)-oxan-3-ylmethanol".[4]

  • Storage: Store the waste container in a designated satellite accumulation area, away from heat and ignition sources, and within secondary containment.[4][5]

  • Disposal Request: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[4]

By adhering to these protocols, you contribute to a culture of safety and scientific excellence. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current safety data available.

References

  • Hazards Classification. GPIC. [Link]

  • [(3R)-oxan-3-yl]methanol. PubChem, National Institutes of Health. [Link]

  • SAFETY DATA SHEET - 3-Methyl-3-oxetanemethanol (UK). Fisher Scientific. [Link]

  • SDS Netherlands - Methanol. Koch Methanol. [Link]

  • Substance Information - ECHA. European Union. [Link]

  • (3-Fluorooxetan-3-yl)methanol, 96%. Aspira Chemical. [Link]

  • Safety Data Sheet: Methanol. Chemos GmbH & Co.KG. [Link]

  • MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. Capot Chemical. [Link]

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